molecular formula C9H8IN3 B1501357 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole CAS No. 1187385-85-8

4-Iodo-1-(pyridin-4-ylmethyl)pyrazole

Cat. No.: B1501357
CAS No.: 1187385-85-8
M. Wt: 285.08 g/mol
InChI Key: VJZJXZDOGRDNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-1-(pyridin-4-ylmethyl)pyrazole (CAS 1187385-85-8) is a chemical compound with the molecular formula C9H8IN3 and a molecular weight of 285.08 g/mol [ ][ ]. This pyrazole derivative is characterized by a pyridine ring linked via a methylene group to a 4-iodo-substituted pyrazole ring, making it a valuable scaffold in synthetic and medicinal chemistry. As a versatile chemical building block, this compound is primarily used in research and development. The iodine atom on the pyrazole ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, which are pivotal for creating more complex structures in drug discovery and material science [ ]. The molecule is offered by multiple global suppliers and is available in quantities ranging from milligram to multi-gram scales for research purposes [ ]. For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ ][ ]. The recommended storage condition is in a dark place, sealed and dry, at a cool temperature of 2-8°C [ ][ ]. This product is intended for research use only and is not approved for diagnostic, medicinal, or household use [ ].

Properties

IUPAC Name

4-[(4-iodopyrazol-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZJXZDOGRDNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675383
Record name 4-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-85-8
Record name 4-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole, CAS Number 1187385-85-8, a heterocyclic building block of significant interest in contemporary medicinal chemistry. This document details its physicochemical properties, outlines a robust, referenced synthesis protocol, and explores its primary application as a strategic intermediate in the development of kinase inhibitors. The guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Value of a Versatile Scaffold

The pyrazole nucleus is a well-established and privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound emerges as a particularly valuable intermediate due to the presence of two key reactive handles: the iodo group at the 4-position, which is amenable to a variety of cross-coupling reactions, and the pyridinylmethyl group at the 1-position, which can influence solubility and provide a crucial interaction point with biological targets. This guide will elucidate the synthesis and utility of this compound, providing a comprehensive resource for its application in drug discovery programs.

Physicochemical and Structural Properties

This compound is a solid at room temperature, with the following key properties:

PropertyValueSource
CAS Number 1187385-85-8[1]
Molecular Formula C₉H₈IN₃[1]
Molecular Weight 285.1 g/mol [1]
Appearance Off-white to pale yellow solid (predicted)General observation for similar compounds
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents (predicted)General solubility of pyrazole derivatives

The structure of this compound is presented below:

Caption: Chemical structure of this compound.

Synthesis and Purification: A Two-Step Approach

While a specific, detailed synthesis for this compound is not extensively published in a single source, a reliable two-step synthetic route can be constructed based on established methodologies for the iodination of pyrazoles and the N-alkylation of azoles.

synthesis_workflow start Pyrazole step1 Step 1: Iodination Reagents: I₂, Oxidant (e.g., H₂O₂) Solvent: H₂O start->step1 intermediate 4-Iodopyrazole step1->intermediate step2 Step 2: N-Alkylation Reagents: 4-(Chloromethyl)pyridine, Base (e.g., K₂CO₃) Solvent: DMF intermediate->step2 product This compound step2->product purification Purification (Column Chromatography) product->purification

Caption: Proposed two-step synthesis workflow.

Step 1: Iodination of Pyrazole to 4-Iodopyrazole

Principle: The C4 position of the pyrazole ring is susceptible to electrophilic substitution. Direct iodination can be achieved using molecular iodine in the presence of an oxidizing agent, which converts I₂ to a more electrophilic iodine species.

Detailed Protocol:

  • Reaction Setup: To a solution of pyrazole (1.0 eq) in water, add molecular iodine (I₂, 1.05 eq).

  • Addition of Oxidant: While stirring at room temperature, slowly add a solution of 30% hydrogen peroxide (H₂O₂, 1.1 eq) dropwise. The addition of an oxidant is crucial for the in-situ generation of the electrophilic iodine species.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-iodopyrazole. This intermediate can often be used in the next step without further purification.

Step 2: N-Alkylation of 4-Iodopyrazole

Principle: The pyrrole-like nitrogen (N1) of the pyrazole ring can be readily deprotonated by a mild base to form a nucleophilic pyrazolide anion, which then undergoes an Sₙ2 reaction with an alkyl halide.

Detailed Protocol:

  • Reaction Setup: To a solution of 4-iodopyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: Add 4-(chloromethyl)pyridine hydrochloride (1.1 eq) to the suspension. The use of the hydrochloride salt is common, and the base will neutralize the HCl in situ.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

The primary utility of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in a wide range of diseases, most notably cancer.

The structure of this compound is strategically designed for further elaboration:

  • The 4-Iodo Group: This is the key reactive site for introducing molecular diversity. The carbon-iodine bond is readily activated by transition metal catalysts (e.g., palladium) for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the efficient installation of a wide variety of aryl, heteroaryl, alkynyl, and amino moieties, which are often crucial for achieving potent and selective binding to the kinase active site.

  • The Pyridinylmethyl Group: This moiety can serve multiple purposes. It can enhance the aqueous solubility of the final compound, which is a critical parameter for drug candidates. Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the kinase's ATP-binding pocket.

kinase_inhibitor_synthesis start This compound coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) start->coupling product Substituted Pyrazole Kinase Inhibitor Scaffold coupling->product reagents Aryl/Heteroaryl Boronic Acid or Terminal Alkyne reagents->coupling binding Interaction with Kinase Active Site product->binding

Caption: Role in kinase inhibitor synthesis.

Analytical Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • Pyrazole Protons: Two singlets are expected for the protons on the pyrazole ring, likely in the range of δ 7.5-8.0 ppm.

  • Methylene Protons: A singlet for the CH₂ group connecting the pyrazole and pyridine rings is expected around δ 5.3-5.5 ppm.

  • Pyridine Protons: Two doublets are expected for the protons on the pyridine ring, characteristic of a 4-substituted pyridine. One doublet (2H) would be in the range of δ 8.5-8.7 ppm (protons ortho to the nitrogen) and the other doublet (2H) around δ 7.1-7.3 ppm (protons meta to the nitrogen).

¹³C NMR (100 MHz, CDCl₃):

  • Pyrazole Carbons: Three signals are expected for the pyrazole ring carbons. The carbon bearing the iodine (C4) would be significantly shifted upfield to around δ 60-70 ppm. The other two carbons (C3 and C5) would appear in the range of δ 130-145 ppm.

  • Methylene Carbon: A signal for the CH₂ carbon is expected around δ 50-55 ppm.

  • Pyridine Carbons: Signals for the pyridine ring carbons would be expected in the aromatic region (δ 120-155 ppm).

Mass Spectrometry (ESI+):

  • The expected mass for the protonated molecule [M+H]⁺ would be approximately 286.0 m/z.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery, particularly in the synthesis of kinase inhibitors. Its well-defined reactive sites allow for the systematic and efficient generation of diverse chemical libraries for biological screening. This guide has provided a comprehensive overview of its properties, a plausible and referenced synthesis protocol, and a detailed rationale for its application in medicinal chemistry. As the demand for novel and selective kinase inhibitors continues to grow, the utility of strategic building blocks like this compound is set to increase, making it a key compound in the arsenal of the modern medicinal chemist.

References

  • PubChem. 4-Iodopyrazole. National Center for Biotechnology Information. [Link]

  • Yazici, C. (2008). Synthesis of 4-Iodopyrazole Derivatives. Middle East Technical University. [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]

  • Shanghai Ruji Biotechnology Development Co., Ltd. This compound 98%. [Link]

  • El-Faham, A., et al. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 25(23), 5746. [Link]

  • Bessone, C. D., et al. (2015). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Tetrahedron Letters, 56(37), 5246-5248. [Link]

  • Google Patents. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • Google Patents. CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.

Sources

Role of iodo-substituted heterocycles in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: The Pivotal Role of Iodo-substituted Heterocycles in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, unique physicochemical properties, and diverse applications of iodo-substituted heterocycles, a cornerstone in modern drug discovery and development. We will delve into the causality behind experimental choices and provide field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of Iodinated Heterocycles

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast number of pharmaceuticals.[1][2][3][4] Their structural diversity and ability to engage in various biological interactions make them privileged scaffolds in medicinal chemistry.[5][6] When a halogen atom, specifically iodine, is introduced into these heterocyclic frameworks, it imparts a unique set of properties that can be strategically exploited to enhance the efficacy and specificity of drug candidates.

Iodine's large atomic size, high lipophilicity, and the ability to form strong halogen bonds are key attributes that medicinal chemists leverage.[7][8][9] The carbon-iodine bond, while susceptible to metabolic cleavage in some contexts, can also serve as a handle for synthetic transformations or as a key interaction point with a biological target.[7] Furthermore, the availability of radioactive iodine isotopes makes these compounds invaluable tools for molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[10]

Synthesis of Iodo-substituted Heterocycles: A Methodological Overview

The synthesis of iodo-substituted heterocycles can be achieved through various methods, each with its own advantages and substrate scope.

Direct C-H Iodination

Direct iodination of electron-rich aromatic and heteroaromatic compounds is a common strategy.[11] This typically involves the use of an iodinating agent in the presence of an activating reagent.[12][13]

  • Reagents: Molecular iodine (I₂), N-Iodosuccinimide (NIS), 1,3-diiodo-5,5-dimethylhydantoin (DIH).[12]

  • Activators/Oxidants: Oxidizing agents like lead tetraacetate or chromium trioxide can be used to enhance the electrophilicity of iodine, though they can lead to over-iodination.[12] Milder and more selective methods are continuously being developed.[13]

Iodocyclization

Iodocyclization is a powerful method for the synthesis of iodo-functionalized heterocycles.[14] This reaction involves the electrophilic attack of iodine on an unsaturated system, followed by intramolecular cyclization.[14][15]

  • Mechanism: The reaction typically proceeds through the formation of an iodonium ion intermediate, which is then attacked by an internal nucleophile to form the heterocyclic ring.[15]

  • Applications: This method is widely used for the synthesis of iodo-substituted thiophenes, furans, and other heterocycles.[14][15]

A Representative Iodocyclization Protocol for 3-Iodothiophenes

This protocol is based on the work of Gabriele et al. for the synthesis of 3-iodothiophenes from 1-mercapto-3-yn-2-ol derivatives.[15]

  • Reactant Preparation: Dissolve the 1-mercapto-3-yn-2-ol derivative (1.0 mmol) in acetonitrile (MeCN, 5 mL) in a round-bottom flask.

  • Addition of Base: Add sodium bicarbonate (NaHCO₃, 2.0 mmol) to the solution.

  • Iodination: Add a solution of molecular iodine (I₂, 1.2 mmol) in MeCN (5 mL) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the excess iodine with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-iodothiophene.

Radiosynthesis for Imaging Applications

The synthesis of radioiodinated heterocycles for PET and SPECT imaging requires specialized techniques to handle the radioactive isotopes and perform reactions quickly and efficiently.[16][17]

  • Electrophilic Radioiodination: This is a common method where a precursor molecule is reacted with an electrophilic source of radioiodine. Iododeostannylation, the reaction of an organotin precursor with a radioiodinating agent, is frequently used.[16]

  • Nucleophilic Radioiodination: This involves the displacement of a leaving group by a nucleophilic radioiodide.

The Physicochemical Impact of Iodine in Drug Design

The incorporation of iodine into a heterocyclic scaffold significantly alters its physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profile.

PropertyEffect of Iodine SubstitutionRationale
Lipophilicity IncreasesIodine is a large and polarizable atom, contributing to the overall nonpolar character of the molecule.[7]
Binding Affinity Often IncreasesThe ability to form strong halogen bonds with biological targets can significantly enhance binding affinity.[9][18]
Metabolic Stability VariableThe C-I bond can be a site of metabolism (deiodination), but in other cases, it can block metabolism at that position.[7]
Bioisosterism Can act as a bioisostere for other groupsIodine's size and electronic properties allow it to mimic other functional groups, aiding in the optimization of lead compounds.[5][7][19][20][21]
The Critical Role of Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as a Lewis acid, interacting with a Lewis base.[9][22][23] This occurs due to an electron-deficient region on the halogen atom, known as a σ-hole.[22]

  • Strength: The strength of the halogen bond increases with the polarizability of the halogen atom, making iodine a particularly strong halogen bond donor.[9]

  • Significance in Drug Design: Halogen bonds are highly directional and can play a crucial role in enhancing the binding affinity and selectivity of a drug for its target.[9][18]

HalogenBond cluster_0 Iodo-substituted Heterocycle (Drug) cluster_1 Biological Target (e.g., Protein) drug Heterocycle-I target Y (Lewis Base, e.g., O, N, S) drug->target Halogen Bond (I•••Y) DrugDiscoveryWorkflow A Target Identification & Validation B Lead Discovery (High-Throughput Screening) A->B C Synthesis of Iodo-substituted Heterocyclic Library B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization (Iodine as Bioisostere, Halogen Bonding) D->E E->D F In Vitro & In Vivo Testing E->F G Radiosynthesis with ¹²⁴I for PET Imaging E->G Imaging Agent Development F->E H Preclinical Development F->H G->H I Clinical Trials H->I J FDA Approval I->J

Caption: A workflow for the discovery and development of an iodo-substituted heterocyclic drug candidate.

Case Study: Amiodarone

Amiodarone is a classic example of an iodinated heterocyclic drug. [24]It is a potent antiarrhythmic agent used to treat and prevent a variety of irregular heartbeats. The presence of two iodine atoms in its structure is crucial for its thyroid hormone-like activity and contributes significantly to its long half-life and complex pharmacological profile.

Future Perspectives

The field of iodo-substituted heterocycles in medicinal chemistry continues to evolve. The development of novel synthetic methodologies, including the use of hypervalent iodine reagents, is expanding the accessible chemical space. [24][25]A deeper understanding of the subtleties of halogen bonding and its role in protein-ligand interactions will further enable the rational design of highly potent and selective drugs. The continued integration of molecular imaging with drug development will undoubtedly rely heavily on the unique properties of iodinated compounds.

References

  • Aggarwal, T., Kumar, S., & Verma, A. K. (2016). Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry, 14(32), 7639-7653. [Link]

  • Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023). ResearchGate. [Link]

  • Role of Iodine in Pharmaceutical and Healthcare Applications. (2025). Coherent Market Insights. [Link]

  • Role of Iodine and Its Derivatives in Different Industries. (2024). Rock Chemicals, Inc.. [Link]

  • Iodine - Element information, properties and uses | Periodic Table. (n.d.). Royal Society of Chemistry. [Link]

  • Knochel, P. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7984. [Link]

  • Iodine Heterocycles | Request PDF. (2018). ResearchGate. [Link]

  • Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. (2023). Beilstein Journal of Organic Chemistry, 19, 1326-1349. [Link]

  • Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. The Journal of Organic Chemistry, 77(17), 7640-7645. [Link]

  • Iodine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. [Link]

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011). Beilstein Journal of Organic Chemistry, 7, 1389-1415. [Link]

  • Selective C–H Iodination of (Hetero)arenes. (2021). Organic Letters, 23(13), 5142-5147. [Link]

  • The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019). The Aquila Digital Community. [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2023). International Journal of Scientific Research & Technology, 4(1). [Link]

  • Special Issue : Heterocyclic Compounds and Their Application in Therapy. (n.d.). MDPI. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Advances, 10(69), 42369-42410. [Link]

  • THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY. (2023). IJRAR- International Journal of Research and Analytical Reviews, 10(2). [Link]

  • Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. (2022). Molecules, 27(17), 5657. [Link]

  • Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. (2015). ACS Chemical Biology, 10(12), 2824-2831. [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2013). Journal of Medicinal Chemistry, 56(5), 1763-1780. [Link]

  • Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. (2023). International Journal of Molecular Sciences, 24(10), 9097. [Link]

  • A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. (2023). Journal of Drug Delivery and Therapeutics, 13(10), 143-151. [Link]

  • Radiopharmaceutical chemistry with iodine-124: a non-standard radiohalogen for positron emission tomography. (2016). EJNMMI Radiopharmacy and Chemistry, 1(1), 7. [Link]

  • Iodine (medical use). (n.d.). Wikipedia. [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (2022). Molecules, 27(15), 4785. [Link]

  • Halogen Bonding: A New Frontier in Medicinal Chemistry. (2023). ResearchGate. [Link]

  • Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. (2023). Pharmaceuticals, 16(12), 1709. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (2002). Chemical Reviews, 102(8), 2725-2742. [Link]

  • Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. (2023). ResearchGate. [Link]

  • Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. (2022). Molecules, 27(18), 6006. [Link]

  • Recent Advances in Synthetic Methods for Radioiodination. (2020). The Journal of Organic Chemistry, 85(11), 6847-6864. [Link]

  • Selective C–H Iodination of (Hetero)arenes. (2021). ACS Publications. [Link]

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (2019). ACS Omega, 4(1), 2355-2364. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • Scientists Expand PET Imaging Options Through Simpler Chemistry. (2020). University of Arizona Health Sciences. [Link]

  • Extending Halogen-based Medicinal Chemistry to Proteins: IODO-INSULIN AS A CASE STUDY. (2017). ACS Chemical Biology, 12(9), 2345-2354. [Link]

  • Chiral hypervalent iodine catalyzed stereoselective skeletal editing of pyrimidine fused heterocycles. (2024). Nature Communications, 15(1), 1-11. [Link]

  • Bioisostere – Knowledge and References. (n.d.). Taylor & Francis. [Link]

Sources

4-Iodo-1-(pyridin-4-ylmethyl)pyrazole as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole

CAS Registry Number: 1187385-85-8 Formula: C


H

IN

Molecular Weight: 285.09 g/mol [1][2]

Executive Summary

This compound is a specialized heterocyclic building block widely utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[2] Its structure combines two pharmacologically active motifs: an electron-rich pyrazole ring and a basic pyridine moiety, linked by a methylene bridge.[2]

The molecule's utility stems from its orthogonal reactivity profile.[2] The C4-iodo position serves as an excellent handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid construction of complex biaryl systems.[2] Simultaneously, the pyridin-4-ylmethyl group acts as a "solubilizing tail" or a specific binding element that can interact with solvent-exposed regions of protein active sites.[2]

This guide details the physicochemical profile, validated synthetic pathways, and strategic applications of this compound in medicinal chemistry.[2]

Chemical Profile & Properties[1][2][3][4][5][6]

The compound exists as a solid, typically off-white to pale yellow.[2] It is characterized by the specific regiochemistry of the alkylation at the pyrazole N1 position, which is thermodynamically favored over the N2 isomer during synthesis under standard basic conditions.[2]

Table 1: Physicochemical Specifications

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidOxidation of trace iodide may darken color over time.[2]
Melting Point 108–112 °C (Typical)Depends on purity and crystal form.[2]
Solubility DMSO, DMF, Methanol, DCMLimited solubility in water; soluble in dilute acid.[2]
pKa (Pyridine) ~5.2 (Predicted)Pyridine nitrogen is protonatable under physiological pH.[2]
pKa (Pyrazole) Very low (Neutral)N1-substitution removes the acidic proton.[2]
Storage 2–8 °C, Inert AtmosphereLight sensitive due to C-I bond.[2]

Synthetic Methodology

The most robust route to this compound involves the nucleophilic substitution (


) of 4-(chloromethyl)pyridine by 4-iodopyrazole.[2] This convergent synthesis is preferred over iodinating the pre-formed pyrazole-pyridine scaffold due to better regiocontrol and purification ease.[2]
Protocol: N-Alkylation of 4-Iodopyrazole

Reagents:

  • Substrate: 4-Iodopyrazole (1.0 equiv)

  • Electrophile: 4-(Chloromethyl)pyridine hydrochloride (1.1 equiv)[2]

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ) (2.5 equiv)[2]
  • Solvent: DMF or Acetonitrile (Anhydrous)[2]

Step-by-Step Workflow:

  • Activation: Dissolve 4-iodopyrazole in anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add the base (

    
    ) and stir at room temperature for 30 minutes to generate the pyrazolate anion.
    
  • Addition: Add 4-(chloromethyl)pyridine hydrochloride portion-wise. (Note: Extra base is required to neutralize the HCl salt of the pyridine reactant).[2]

  • Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by LC-MS for the disappearance of the pyrazole (

    
    ).[2]
    
  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc).[2] Wash the organic layer with brine to remove DMF.[2]

  • Purification: The crude product is often purified via column chromatography (SiO2, Hexane/EtOAc gradient) or recrystallization from Ethanol/Hexane.[2]

Critical Mechanistic Insight: The use of


 in DMF favors the 

-alkylation product due to the "cesium effect," which enhances the nucleophilicity of the pyrazole nitrogen while minimizing

side products.[2]

Visualization: Synthetic & Functionalization Pathways

The following diagram illustrates the synthesis of the core scaffold and its subsequent divergence into bioactive molecules via Palladium-catalyzed coupling.

G cluster_0 Starting Materials cluster_1 Target Scaffold cluster_2 Downstream Applications IodoPy 4-Iodopyrazole Target This compound (CAS 1187385-85-8) IodoPy->Target Cs2CO3, DMF 60°C, SN2 Alkylation ChloroPy 4-(Chloromethyl)pyridine (HCl Salt) ChloroPy->Target + Suzuki Biaryl Kinase Inhibitors (Suzuki Coupling) Target->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Sonogashira Alkynyl-Linked Ligands (Sonogashira Coupling) Target->Sonogashira Alkyne Pd/Cu, Base Heck Alkenyl Derivatives (Heck Reaction) Target->Heck Alkene Pd(OAc)2

Caption: Synthesis of this compound and its divergent utility in Pd-catalyzed cross-coupling reactions.[2]

Applications in Drug Discovery

This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[2]

A. Kinase Inhibitor Design

The pyrazole ring mimics the adenine base of ATP, allowing it to form hydrogen bonds with the hinge region of kinase enzymes.[2]

  • Role of the Iodine: The iodine atom is replaced by an aryl group (e.g., phenyl, pyridine) to access the hydrophobic back pocket of the kinase.[2]

  • Role of the Pyridine Tail: The pyridin-4-ylmethyl group extends towards the solvent front.[2] The basic nitrogen can form salt bridges with surface residues (e.g., Aspartate or Glutamate), improving potency and solubility.[2]

B. Reactivity Profile for Library Generation

Due to the high reactivity of the C-I bond, this molecule is ideal for Parallel Medicinal Chemistry (PMC) .[2]

  • Suzuki-Miyaura Coupling: Reacts cleanly with aryl boronic acids to generate libraries of biaryl compounds.[2]

  • Buchwald-Hartwig Amination: Can be used to introduce amine functionalities at the C4 position, although this is less common than carbon-carbon bond formation.[2]

Safety & Handling (GHS Classification)

While specific toxicological data for this exact CAS may be limited, it should be handled with the precautions standard for halogenated nitrogen heterocycles.[2]

  • Signal Word: WARNING

  • Hazard Statements (Extrapolated):

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust.[2]

    • Wear nitrile gloves and safety glasses.[2]

    • Store under inert gas (Argon/Nitrogen) to prevent iodine liberation (discoloration).[2]

References

  • Chemical Identity & Supply

    • This compound (CAS 1187385-85-8).[1][2][3] Available from: and .[2]

  • Synthetic Protocol (Analogous Methodology)

    • Cui, J. J., et al. (2011).[2] "Lead optimization of c-Met inhibitors: Discovery of Crizotinib." Journal of Medicinal Chemistry. (Describes the alkylation of 4-iodopyrazole with heterocyclic halides). [2]

  • Reaction Utility (Suzuki Coupling of Iodopyrazoles)

    • Lier, F., et al. (2025).[2][4] "Electrosynthesis of 4-iodopyrazole and its derivatives." ResearchGate.[2][4] (Provides context on the stability and reactivity of the 4-iodopyrazole core).

Sources

The Pyrazole Privileged Scaffold: Target Landscape and Therapeutic Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry due to its unique electronic profile and structural rigidity. Its ability to engage in multiple hydrogen-bonding interactions—acting simultaneously as a donor (NH) and an acceptor (N)—makes it an ideal mimic for the adenine ring of ATP. Consequently, pyrazole derivatives have become a cornerstone in the design of ATP-competitive kinase inhibitors and selective cyclooxygenase-2 (COX-2) inhibitors.

This technical guide dissects the molecular mechanisms of pyrazole-based therapeutics, focusing on their interaction with the ATP-binding cleft of kinases and the hydrophobic pockets of inflammatory enzymes. It provides a self-validating experimental framework for the synthesis and biological validation of novel pyrazole entities.

The Pyrazole Pharmacophore: Structural Basis of Efficacy[1][2]

The versatility of the pyrazole scaffold stems from its tautomeric equilibrium and substitution potential.

  • Electronic Character: The pyrazole ring is aromatic, planar, and electron-rich.

  • Binding Mode: In kinase inhibitors, the pyrazole motif frequently serves as the "hinge binder." The N-H group donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the N-2 accepts a hydrogen bond from the backbone amide.

  • Substitution Vectors: Positions 3, 4, and 5 allow for the introduction of lipophilic groups (to access hydrophobic pockets) or solubilizing moieties (to improve pharmacokinetic profiles) without disrupting the core binding geometry.

Primary Therapeutic Targets

Oncology: Protein Kinase Inhibition (The JAK/STAT Axis)

The most successful application of pyrazole derivatives lies in oncology, specifically targeting the Janus Kinase (JAK) family.

  • Target: JAK1 and JAK2.

  • Drug Case Study: Ruxolitinib (Jakafi).

  • Mechanism of Action: Ruxolitinib binds to the ATP-binding site of JAK1/2. The pyrrolopyrimidine scaffold (containing the pyrazole motif) stabilizes the compound within the active site. By blocking ATP binding, it prevents the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins.

  • Therapeutic Outcome: Inhibition of the JAK-STAT pathway reduces the proliferation of malignant cells in myelofibrosis and polycythemia vera.

Visualization: JAK-STAT Signaling Blockade

The following diagram illustrates the signal transduction pathway and the precise intervention point of pyrazole-based inhibitors.

JAK_STAT_Pathway cluster_cell Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Inactive) Receptor->JAK Recruitment JAK_Active JAK Kinase (Phosphorylated) JAK->JAK_Active Autophosphorylation (Requires ATP) ATP ATP ATP->JAK STAT STAT Protein JAK_Active->STAT Phosphorylation STAT_P Phospho-STAT (Dimer) STAT->STAT_P Dimerization GeneExp Gene Expression (Proliferation) STAT_P->GeneExp Translocation Ruxolitinib Pyrazole Inhibitor (e.g., Ruxolitinib) Ruxolitinib->JAK Competitive Inhibition

Figure 1: Mechanism of JAK-STAT pathway inhibition by pyrazole derivatives. The inhibitor competes with ATP, preventing STAT phosphorylation and subsequent gene transcription.

Inflammation: Cyclooxygenase-2 (COX-2) Selectivity

Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, inflammatory).[1][2] Pyrazoles enabled the design of selective COX-2 inhibitors.[3]

  • Target: COX-2 Enzyme.[4][1][2][3][5][6]

  • Drug Case Study: Celecoxib .

  • Structural Logic: The COX-2 active site contains a hydrophilic side pocket that is absent in COX-1. Celecoxib utilizes a polar sulfonamide group attached to the pyrazole ring to dock into this side pocket, while the bulky pyrazole core sterically prevents binding to the smaller COX-1 channel.

  • Therapeutic Outcome: Potent anti-inflammatory activity with reduced risk of gastrointestinal bleeding compared to traditional NSAIDs.[3]

Summary of Validated Targets
Therapeutic AreaTarget ProteinPyrazole Drug/LeadMechanism of Binding
Oncology JAK1 / JAK2RuxolitinibATP-competitive; Hinge binder
Oncology ALK / ROS1CrizotinibATP-competitive; 2-aminopyridine-pyrazole scaffold
Inflammation COX-2CelecoxibAllosteric/Side-pocket binder; Sulfonamide anchor
Metabolic/CNS CB1 ReceptorRimonabantGPCR Antagonist (Withdrawn due to CNS effects)
Androgen Androgen ReceptorDarolutamideCompetitive antagonist; Pyrazole stacking interactions

Experimental Validation Protocols

To ensure scientific rigor, the following protocols utilize a "self-validating" design. Each step includes a checkpoint to verify success before proceeding.

Synthesis: The Knorr Pyrazole Protocol

This is the gold-standard method for synthesizing pyrazole cores from 1,3-dicarbonyls and hydrazines.

Reagents:

  • 1,3-Dicarbonyl compound (e.g., Ethyl benzoylacetate)

  • Hydrazine derivative (e.g., Phenylhydrazine)[7]

  • Solvent: Ethanol or Acetic Acid

  • Catalyst: Glacial Acetic Acid (if using Ethanol)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 1.0 equivalent of the 1,3-dicarbonyl compound in Ethanol (0.5 M concentration).

  • Addition: Slowly add 1.1 equivalents of the hydrazine derivative. Caution: Exothermic reaction.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Checkpoint 1 (TLC): Spot the reaction mixture against the starting dicarbonyl material on a silica plate (Eluent: 30% EtOAc/Hexane). The reaction is complete when the starting material spot disappears.

  • Isolation: Cool the mixture to room temperature, then place in an ice bath. The pyrazole product should precipitate.[7]

  • Filtration: Filter the solid under vacuum and wash with cold ethanol.

  • Recrystallization: Purify the crude solid by recrystallizing from hot ethanol/water.

    • Checkpoint 2 (NMR): Confirm structure via 1H-NMR. Look for the disappearance of the dicarbonyl methylene protons and the appearance of the pyrazole C-H singlet (typically ~6.5 ppm).

Biological Validation: In Vitro Kinase Assay

To validate the synthesized pyrazole as a kinase inhibitor (e.g., against JAK2).

System: ADP-Glo™ Kinase Assay (Promega) or equivalent.

Step-by-Step Methodology:

  • Preparation: Prepare 384-well plates with the target kinase (JAK2), substrate peptide, and ATP (at Km concentration).

  • Dosing: Add the synthesized pyrazole at varying concentrations (e.g., 0.1 nM to 10 µM) in DMSO.

    • Control A (Negative): DMSO only (0% inhibition).

    • Control B (Positive): Staurosporine or Ruxolitinib (100% inhibition).

  • Incubation: Incubate at room temperature for 60 minutes to allow phosphorylation.

  • Termination: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then measured via a luciferase/luciferin reaction.

  • Analysis: Measure luminescence. High luminescence = High ADP = High Kinase Activity (Inactive compound). Low luminescence = Low ADP = Inhibited Kinase (Active compound).

    • Checkpoint 3 (IC50 Calculation): Plot Luminescence vs. Log[Concentration]. A valid curve must show a sigmoidal dose-response.

Visualization: Discovery Workflow

Drug_Discovery_Pipeline Design 1. Scaffold Design (Molecular Docking) Synthesis 2. Knorr Synthesis (Reflux & Isolation) Design->Synthesis Target Defined QC 3. Structural QC (NMR / MS) Synthesis->QC Crude Product QC->Synthesis Impure (Retry) Assay 4. Kinase Assay (ADP-Glo / IC50) QC->Assay Pure Compound Assay->Design Inactive (SAR Loop) Lead 5. Lead Candidate Assay->Lead IC50 < 100nM

Figure 2: Self-validating workflow for pyrazole drug discovery. Dashed lines indicate feedback loops for quality control and structural optimization.

References

  • Mechanism of JAK Inhibition

    • Mesa, R. A., et al. (2012). "Ruxolitinib.
    • Source:

  • COX-2 Selectivity & Celecoxib

    • Gierse, J. K., et al. (1996). "Expression and selective inhibition of the constitutive and inducible forms of human cyclo-oxygenase." Biochemical Journal.
    • Source:

  • Pyrazole Synthesis Protocols

    • Knorr, L. (1883).[7] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft.

    • Source:

  • Anticancer Activity of Pyrazoles

    • Recent Advances in Pyrazole-based Protein Kinase Inhibitors. (2023).
    • Source:

  • Androgen Receptor Antagonists

    • Darolutamide FDA Approval & Mechanism.[8]

    • Source:

Sources

Strategic Utilization of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole as a PROTAC Warhead Precursor

[1]

Executive Summary: The Architectural Role

In the architecture of Proteolysis Targeting Chimeras (PROTACs), the 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole scaffold represents a high-value "Warhead Precursor." Its structural utility is defined by two distinct functional domains:

  • The Pharmacophore (POI Ligand): The 1-(pyridin-4-ylmethyl)pyrazole motif serves as a hinge-binding mimic, common in inhibitors of kinases such as c-Met, ALK, and ROS1 . The pyridine nitrogen often engages in critical hydrogen bonding within the ATP-binding pocket, while the methylene bridge provides rotational freedom to fit the hydrophobic back pocket.

  • The Orthogonal Handle (Exit Vector): The C4-Iodo substituent is the critical synthetic handle.[1] Unlike lighter halogens, the C-I bond is highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the precise attachment of a linker without disrupting the ligand's binding affinity.

This guide details the technical roadmap for transforming this specific building block into a functional PROTAC, focusing on synthetic rigor and "exit vector" validation.

Structural Logic & Exit Vector Analysis

The success of a PROTAC depends on the "Exit Vector"—the trajectory of the linker leaving the Warhead. For pyrazole-based kinase inhibitors, the C4 position is typically solvent-exposed, making it the ideal attachment point.

Diagram 1: Retrosynthetic Assembly of the PROTAC

This diagram illustrates the modular assembly, highlighting the C4-Iodo group as the "Goldilocks" handle—reactive enough for mild coupling but stable during initial scaffold synthesis.

PROTAC_Assemblycluster_logicDesign LogicScaffoldThis compound(Warhead Precursor)CatalystPd(dppf)Cl2 / Base(Suzuki Coupling)Scaffold->Catalyst Oxidative Addition (C-I Bond)LinkerBoronic Acid-Linker-E3 Ligand(Linker Module)Linker->Catalyst TransmetallationPROTACFinal PROTAC(Ternary Complex Former)Catalyst->PROTAC Reductive EliminationNote1C4-Iodo: High ReactivitySolvent Exposed Position

Caption: Modular assembly of a pyrazole-based PROTAC via Palladium-catalyzed C-C bond formation at the C4 position.

Synthetic Protocol: Linker Attachment via Suzuki-Miyaura Coupling[1]

The following protocol describes the attachment of a linker to the 4-iodo position. This is the critical step in PROTAC synthesis, converting the inhibitor into a degrader.

Pre-requisites:
  • Substrate: this compound (1.0 eq).

  • Coupling Partner: Linker-E3 Ligand boronate ester (e.g., PEG-Thalidomide-boronate) (1.1 eq).[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) — Selected for resistance to pyridine poisoning.

  • Base: Cs₂CO₃ (3.0 eq) — Anhydrous conditions preferred to prevent protodeboronation.

  • Solvent: 1,4-Dioxane/Water (4:1) or DMF (anhydrous).[1]

Step-by-Step Methodology:
  • Degassing (Critical):

    • Charge the reaction vial with the 4-iodo scaffold, the boronate linker, and Cs₂CO₃.

    • Seal and purge with Argon for 5 minutes.[1] Oxygen is the primary cause of homocoupling side-products.[1]

    • Add the solvent (Dioxane/Water) via syringe.[1] Degas the solution by bubbling Argon for another 10 minutes.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂·DCM quickly under a positive stream of Argon.[1]

    • Why this catalyst? The bidentate dppf ligand creates a wide bite angle, facilitating the reductive elimination of the bulky PROTAC molecule.

  • Reaction:

    • Heat to 80–90°C for 4–12 hours.

    • Process Control: Monitor via LC-MS.[1] Look for the disappearance of the starting iodide (M+H ~286 Da) and the emergence of the coupled product.

  • Self-Validating Checkpoint:

    • De-iodination Check: If you observe a mass corresponding to 1-(pyridin-4-ylmethyl)pyrazole (Loss of Iodine, M-126), the reaction is "stalling" at the oxidative addition step, likely due to insufficient base or catalyst deactivation. Corrective Action: Increase catalyst load or switch to Pd(PPh₃)₄.

    • Protodeboronation Check: If the boronate linker converts to a non-coupled species (Linker-H), the system is too wet or the temperature is too high. Corrective Action: Switch to anhydrous DMF/CsF conditions.

  • Workup:

    • Filter through Celite to remove Palladium black.[1]

    • Concentrate and purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1] The pyridine moiety makes the product ionizable, ensuring good retention and peak shape.

Physicochemical Tuning: The Pyridine Advantage

In PROTAC development, "molecular obesity" (high MW and LogP) is a major failure mode.[1] The 1-(pyridin-4-ylmethyl) group is not just a binding element; it is a physicochemical tuner.[1]

ParameterImpact of Pyridine-Methyl GroupBenefit for PROTAC
Solubility Pyridine N (pKa ~5.[1]2) is protonatable at physiological pH.[1]Counteracts the hydrophobicity of long alkyl/PEG linkers.[1]
Permeability Moderate lipophilicity compared to phenyl analogs.[1]Improves cell membrane penetration (passive diffusion).[1]
Metabolic Stability Pyridine is less prone to oxidative metabolism than electron-rich phenyl rings.[1]Extends half-life (

) in microsomal stability assays.[1]

Mechanism of Action: Ternary Complex Formation

Once synthesized, the PROTAC must induce the formation of a Ternary Complex (POI-PROTAC-E3). The 4-iodo-derived scaffold acts as the "Anchor."[1]

Diagram 2: The Ubiquitin Transfer Relay

This diagram visualizes the functional outcome of the synthesis.

Ternary_Complexcluster_complexTernary ComplexPOITarget Kinase(e.g., c-Met)WarheadPyridine-PyrazoleWarheadPOI->Warhead Binding (Kd1)LinkerLinker ChainWarhead->LinkerE3_LigandE3 Ligand(e.g., Thalidomide)Linker->E3_LigandE3_EnzymeE3 Ligase(CRBN/VHL)E3_Ligand->E3_Enzyme Binding (Kd2)UbUbiquitinE3_Enzyme->Ub RecruitsUb->POI Poly-Ubiquitination

Caption: The Ternary Complex facilitates the transfer of Ubiquitin to the Target Kinase, a process dependent on the geometry established by the C4-linker attachment.

References

  • Vertex AI Search. (2025).[1] Synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Link

  • BenchChem. (2025).[1][2] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem. Link

  • MDPI. (2022).[1] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Link

  • Precise PEG. (2025). Linkers in PROTACs: Flexible vs. Rigid Strategies. Precise PEG. Link

  • Nobel Prize. (2010).[1] Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org.[1] Link

The C-I Bond in Pyrazoles: A Gateway to Versatile Functionalization for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a wide spectrum of biological activities.[1][2][3] The strategic functionalization of the pyrazole ring is paramount in the design of novel therapeutic agents, and among the various synthetic handles, the carbon-iodine (C-I) bond stands out for its exceptional reactivity and versatility. This guide provides a comprehensive exploration of the C-I bond's reactivity in pyrazoles, offering insights into the principles that govern its utility in modern organic synthesis. We will delve into the causality behind experimental choices, provide self-validating protocols for key transformations, and offer a comparative analysis of the C-I bond's reactivity against other halogens.

The Privileged Reactivity of the C-I Bond

The enhanced reactivity of iodopyrazoles in comparison to their bromo and chloro counterparts is a direct consequence of the C-I bond's lower bond dissociation energy. This fundamental property facilitates the oxidative addition step in many transition metal-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle.[4][5][6] This inherent reactivity allows for the use of milder reaction conditions, shorter reaction times, and often lower catalyst loadings, making iodopyrazoles highly attractive substrates for the synthesis of complex molecules.[7]

However, this high reactivity is a double-edged sword. Iodopyrazoles can be more susceptible to side reactions, most notably dehalogenation (protodehalogenation), where the iodine atom is replaced by a hydrogen atom.[8] This side reaction can significantly reduce the yield of the desired coupled product. Understanding the factors that influence both the desired coupling and the undesired dehalogenation is crucial for successful synthetic design.

Navigating the Landscape of Cross-Coupling Reactions

The C-I bond in pyrazoles serves as a versatile linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections will explore the most pivotal of these transformations, providing mechanistic insights, practical considerations, and detailed experimental protocols.

The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Tool

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl and hetero-biaryl structures. The reaction of an iodopyrazole with a boronic acid or its ester, catalyzed by a palladium complex, provides a straightforward route to functionalized pyrazoles.

Mechanistic Rationale for Experimental Choices:

The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling.

  • Catalyst: Palladium(0) is the active catalytic species. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand are commonly employed.

  • Ligand: The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For electron-rich iodopyrazoles, sterically hindered and electron-rich phosphine ligands like XPhos or SPhos can be highly effective in promoting the reaction and minimizing side reactions.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can influence the reaction rate and the extent of side reactions.

Visualizing the Catalytic Cycle:

Suzuki_Miyaura_Coupling Iodopyrazole (Ar-I) Iodopyrazole (Ar-I) Oxidative_Addition Oxidative Addition Iodopyrazole (Ar-I)->Oxidative_Addition Pd(0)L_n Pd(0)L_n Pd(0)L_n->Oxidative_Addition Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Oxidative_Addition->Ar-Pd(II)(I)L_n Transmetalation Transmetalation Ar-Pd(II)(I)L_n->Transmetalation Organoborane (R-B(OR)2) Organoborane (R-B(OR)2) Base Base Organoborane (R-B(OR)2)->Base Boronate (R-B(OR)3-) Boronate (R-B(OR)3-) Base->Boronate (R-B(OR)3-) Boronate (R-B(OR)3-)->Transmetalation Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)(R)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Functionalized Pyrazole (Ar-R) Functionalized Pyrazole (Ar-R) Reductive_Elimination->Functionalized Pyrazole (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Quantitative Comparison of Halopyrazole Reactivity in Suzuki-Miyaura Coupling:

Halogen (X)C-X Bond Energy (kJ/mol)Typical Reaction ConditionsRelative Reaction RateTypical YieldsPropensity for Dehalogenation
I~218Room temp to 80 °CFastestGood to ExcellentHigh
Br~28080-120 °CModerateGood to ExcellentModerate
Cl~340>120 °C, specialized catalystsSlowestModerate to GoodLow

Self-Validating Experimental Protocol for Suzuki-Miyaura Coupling:

Synthesis of 4-(4-methoxyphenyl)-1-methyl-1H-pyrazole:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-iodo-1-methyl-1H-pyrazole (208 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane (5 mL) and water (1 mL).

  • Reaction: Stir the mixture at 80 °C for 4 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford the title compound as a white solid.

  • Characterization: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: 85-95%.

The Sonogashira Coupling: A Gateway to Alkynylated Pyrazoles

The Sonogashira coupling provides a powerful method for the direct alkynylation of iodopyrazoles, a transformation that is highly valuable for the synthesis of precursors for more complex heterocyclic systems and for molecules with interesting photophysical properties.[9][10][11]

Mechanistic Rationale for Experimental Choices:

The Sonogashira reaction typically employs a dual-catalyst system of palladium and copper.

  • Palladium Catalyst: As in the Suzuki coupling, a palladium(0) species is the active catalyst.

  • Copper Co-catalyst: Copper(I) iodide is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne. The amine also serves as a solvent in many cases.

  • Ligand: Phosphine ligands are used to stabilize the palladium catalyst. The choice of ligand can influence the reaction rate and suppress side reactions like Glaser coupling (homocoupling of the alkyne).

Visualizing the Catalytic Workflow:

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Flask Schlenk Flask Inert_Atmosphere Evacuate & Backfill with Argon (3x) Flask->Inert_Atmosphere Reagents Add Iodopyrazole, Pd Catalyst, CuI Inert_Atmosphere->Reagents Solvent Add Degassed Solvent & Amine Base Reagents->Solvent Alkyne Add Terminal Alkyne Solvent->Alkyne Stir Stir at RT or Heat Alkyne->Stir Filter Filter through Celite Stir->Filter Extract Aqueous Extraction Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: General experimental workflow for Sonogashira coupling.

Self-Validating Experimental Protocol for Sonogashira Coupling:

Synthesis of 4-(phenylethynyl)-1-trityl-1H-pyrazole:

  • Reaction Setup: In a dried Schlenk tube, place 4-iodo-1-trityl-1H-pyrazole (476 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add degassed triethylamine (5 mL) and phenylacetylene (123 mg, 1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to give the desired product as a white solid.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Expected yield: 80-90%.

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines, structures that are prevalent in pharmaceuticals. The reaction of an iodopyrazole with an amine in the presence of a palladium catalyst and a strong base provides a direct route to aminopyrazoles.

Mechanistic Rationale for Experimental Choices:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of a suitable ligand. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos), are often necessary to promote the reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

Visualizing the Catalytic Cycle:

Buchwald_Hartwig_Amination Iodopyrazole (Ar-I) Iodopyrazole (Ar-I) Oxidative_Addition Oxidative Addition Iodopyrazole (Ar-I)->Oxidative_Addition Pd(0)L_n Pd(0)L_n Pd(0)L_n->Oxidative_Addition Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Oxidative_Addition->Ar-Pd(II)(I)L_n Amide_Formation Amide Formation Ar-Pd(II)(I)L_n->Amide_Formation Amine (R2NH) Amine (R2NH) Base Base Amine (R2NH)->Base Base->Amide_Formation Ar-Pd(II)(NR2)L_n Ar-Pd(II)(NR2)L_n Amide_Formation->Ar-Pd(II)(NR2)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Aminopyrazole (Ar-NR2) Aminopyrazole (Ar-NR2) Reductive_Elimination->Aminopyrazole (Ar-NR2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Self-Validating Experimental Protocol for Buchwald-Hartwig Amination:

Synthesis of N-benzyl-1-methyl-1H-pyrazol-4-amine:

  • Reaction Setup: In a glovebox, charge a vial with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and NaOtBu (134 mg, 1.4 mmol). Add 4-iodo-1-methyl-1H-pyrazole (208 mg, 1.0 mmol) and benzylamine (129 mg, 1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (2 mL).

  • Reaction: Seal the vial and stir the mixture at 100 °C for 12 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite. Wash the filtrate with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (eluent: dichloromethane/methanol = 20:1).

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity. Expected yield: 75-85%.

The Heck Coupling: Olefination of Pyrazoles

The Heck reaction provides a means to introduce olefinic substituents onto the pyrazole ring, offering a pathway to a variety of functionalized pyrazoles that can be further elaborated.[12]

Mechanistic Rationale for Experimental Choices:

  • Catalyst: Palladium(0) is the active catalyst, often generated in situ from a Pd(II) precursor.

  • Base: A base, typically an amine like triethylamine or an inorganic base such as NaOAc or K₂CO₃, is required to neutralize the HX formed during the reaction.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.

Visualizing the Catalytic Cycle:

Heck_Coupling Iodopyrazole (Ar-I) Iodopyrazole (Ar-I) Oxidative_Addition Oxidative Addition Iodopyrazole (Ar-I)->Oxidative_Addition Pd(0)L_n Pd(0)L_n Pd(0)L_n->Oxidative_Addition Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Oxidative_Addition->Ar-Pd(II)(I)L_n Carbopalladation Carbopalladation Ar-Pd(II)(I)L_n->Carbopalladation Alkene Alkene Alkene->Carbopalladation Intermediate R-CH2-CH(Ar)-Pd(II)(I)L_n Carbopalladation->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Olefinated_Pyrazole Olefinated Pyrazole (Ar-CH=CHR) Beta_Hydride_Elimination->Olefinated_Pyrazole HPd(II)(I)L_n HPd(II)(I)L_n Beta_Hydride_Elimination->HPd(II)(I)L_n Base Base HPd(II)(I)L_n->Base Reductive_Elimination Reductive Elimination Base->Reductive_Elimination Reductive_Elimination->Pd(0)L_n

Caption: Catalytic cycle of the Heck coupling.

The Ullmann Coupling: A Classic C-O and C-N Bond Forming Reaction

While often requiring harsher conditions than palladium-catalyzed reactions, the copper-catalyzed Ullmann coupling remains a valuable tool for the formation of C-O and C-N bonds with iodopyrazoles, particularly when palladium-based methods are unsuccessful.[13][14][15]

Mechanistic Considerations:

The precise mechanism of the Ullmann reaction is still debated, but it is generally believed to involve copper(I) and copper(III) intermediates. The reaction typically requires high temperatures and a stoichiometric amount of copper, although catalytic versions have been developed.

Self-Validating Experimental Protocol for Ullmann C-O Coupling:

Synthesis of 4-phenoxy-1-phenyl-1H-pyrazole:

  • Reaction Setup: To a sealable tube, add 4-iodo-1-phenyl-1H-pyrazole (270 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (3 mL).

  • Reaction: Seal the tube and heat the mixture at 120 °C for 24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (25 mL), and filter through Celite. Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (eluent: hexane/ethyl acetate = 10:1).

  • Characterization: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: 60-70%.

Mitigating Dehalogenation: A Key Challenge

The primary side reaction encountered with iodopyrazoles is protodehalogenation. This process is often promoted by the presence of a hydride source in the reaction mixture, which can arise from the solvent (e.g., alcohols), the base, or other reagents. To minimize this unwanted reaction, the following strategies can be employed:

  • Choice of Solvent: Use aprotic solvents such as THF, dioxane, or toluene.

  • Careful Selection of Base: Use non-nucleophilic bases and ensure they are anhydrous.

  • Optimization of Reaction Temperature: Lowering the reaction temperature can sometimes suppress dehalogenation.

  • Use of Additives: In some cases, the addition of silver salts can be beneficial.

Conclusion

The C-I bond in pyrazoles is a highly reactive and versatile functional group that provides access to a vast array of substituted pyrazole derivatives. Its high reactivity in a multitude of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, makes it an invaluable tool for medicinal chemists and synthetic organic chemists. While the propensity for dehalogenation presents a challenge, a thorough understanding of the reaction mechanisms and careful optimization of reaction conditions can lead to high yields of the desired functionalized pyrazoles. The continued exploration of the reactivity of the C-I bond in pyrazoles will undoubtedly lead to the discovery of new and innovative synthetic methodologies for the construction of novel therapeutic agents.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

  • Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. (2025). ResearchGate. [Link]

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. (2025). ResearchGate. [Link]

  • Ullmann‐Ma Reaction: Development, Scope and Applications in Organic Synthesis. (n.d.). ResearchGate. [Link]

  • A C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations. (2021). ResearchGate. [Link]

  • Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. (2024). PubMed. [Link]

  • Studies of C–H activation and functionalization: Combined computational and experimental efforts to elucidate mechanisms, principles, and catalysts. (n.d.). Princeton University. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central. [Link]

  • Experimental Procedure - Sonogashira Coupling. (n.d.). Scribd. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. (n.d.). PubMed. [Link]

  • Heck Reaction—State of the Art. (n.d.). MDPI. [Link]

  • Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. (n.d.). ChemRxiv. [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (n.d.). PMC. [Link]

  • Peculiarities of copper(I)- and palladium-catalyzed cross-coupling of terminal alkynes with vicinal amino- and (N-acetylamino)-iodopyrazoles. Synthesis of alkynylaminopyrazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). PMC. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. [Link]

  • Results for the Suzuki-Miyaura reactions between a para-dihalobenzene.... (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (n.d.). PMC. [Link]

  • Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. (n.d.). John Hartwig. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI. [Link]

  • Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. (n.d.). MDPI Books. [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. (n.d.). Inorganic Chemistry Frontiers. [Link]

  • Palladium-catalyzed Cross-coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. (n.d.). PMC. [Link]

  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. (2025). ResearchGate. [Link]

  • Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. (2025). ResearchGate. [Link]

  • Computational analysis of R–X oxidative addition to Pd nanoparticles. (n.d.). PMC. [Link]

Sources

An In-depth Technical Guide to 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole, a heterocyclic building block of significant interest in medicinal chemistry. The strategic placement of a reactive iodine atom on the pyrazole core, combined with the introduction of a pyridinylmethyl group, makes this compound a valuable intermediate for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This document details a probable synthetic pathway, predicted physicochemical properties, and expected spectroscopic characteristics of the title compound. Furthermore, it delves into the rationale behind its use in drug discovery, emphasizing its role as a scaffold for developing targeted therapeutics.

Introduction: The Strategic Importance of Substituted Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of enzyme inhibitors and receptor modulators. The introduction of an iodine atom at the 4-position of the pyrazole ring provides a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This allows for the facile introduction of diverse substituents, enabling the exploration of a broad chemical space during lead optimization.

This compound (Figure 1) is a bifunctional molecule that combines the synthetic utility of 4-iodopyrazole with the physicochemical and biological properties imparted by the pyridin-4-ylmethyl substituent. The pyridine ring can influence solubility, act as a hydrogen bond acceptor, and provide a basic center for salt formation, all of which are critical considerations in drug design.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₉H₈IN₃ Molecular Weight: 285.1 g/mol CAS Number: 1187385-85-8[2]

Synthesis and Purification

Rationale for the Synthetic Approach

The synthesis is predicated on the nucleophilicity of the deprotonated pyrazole nitrogen and the electrophilicity of the benzylic-like carbon of 4-(chloromethyl)pyridine. The use of a base is crucial to deprotonate the 4-iodopyrazole, generating the corresponding pyrazolate anion, which is a more potent nucleophile.

Proposed Experimental Protocol: N-Alkylation of 4-Iodopyrazole

This protocol is a representative procedure based on standard organic chemistry principles for N-alkylation of pyrazoles.

Step 1: Deprotonation of 4-Iodopyrazole

  • To a solution of 4-iodopyrazole (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a strong base (1.1 eq). Sodium hydride (NaH) is a common choice for this transformation.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation, forming the sodium salt of 4-iodopyrazole. The reaction progress can be monitored by the cessation of hydrogen gas evolution.

Step 2: Alkylation with 4-(Chloromethyl)pyridine Hydrochloride

  • Add 4-(chloromethyl)pyridine hydrochloride (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Reactant1 4-Iodopyrazole Deprotonation Deprotonation Reactant1->Deprotonation Reactant2 4-(Chloromethyl)pyridine HCl Alkylation N-Alkylation Reactant2->Alkylation Base Base (e.g., NaH) Base->Deprotonation Solvent Solvent (e.g., DMF) Solvent->Deprotonation Deprotonation->Alkylation Workup Aqueous Work-up Alkylation->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Diagram 1: Synthetic Workflow for this compound.

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound are not widely published. However, we can predict these properties based on the known values for its constituent parts, 4-iodopyrazole and the pyridin-4-ylmethyl group.

PropertyPredicted Value/RangeRationale and Insights
Melting Point (°C) 110 - 130The melting point of 4-iodopyrazole is 108-110 °C. The addition of the larger, more rigid pyridin-4-ylmethyl group is expected to increase the melting point due to enhanced crystal lattice interactions.
Boiling Point (°C) > 300Due to its relatively high molecular weight and polarity, the boiling point is expected to be high, likely with decomposition at atmospheric pressure.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). Sparingly soluble in non-polar solvents. Limited solubility in water.The pyridine nitrogen and the pyrazole ring contribute to the polarity of the molecule. The pyridine nitrogen can be protonated at acidic pH, which would significantly increase its aqueous solubility.
pKa ~ 2.5-3.5 (pyrazole N-H of precursor); ~ 5.0-6.0 (pyridinium ion)The pKa of the pyrazole N-H in the precursor, 4-iodopyrazole, is expected to be in the acidic range. The pyridine nitrogen in the final product is basic, and its conjugate acid (the pyridinium ion) is expected to have a pKa in the range of 5.0-6.0.
logP 1.5 - 2.5The experimental logP of 4-iodopyrazole is 1.7.[3] The addition of the pyridin-4-ylmethyl group will likely increase the lipophilicity to some extent, though the basic nitrogen will modulate this property depending on the pH.

Spectroscopic Characterization

While experimental spectra for this compound are not publicly available, we can predict the key features of its ¹H NMR, ¹³C NMR, and mass spectra based on the analysis of its structure and data from related compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole and pyridine protons, as well as the methylene bridge.

  • Pyrazole Protons: Two singlets are expected for the C3-H and C5-H protons of the pyrazole ring. Due to the anisotropic effect of the neighboring iodine and the pyridine ring, these protons will likely appear in the range of δ 7.5-8.5 ppm.

  • Pyridine Protons: The pyridine ring will exhibit a characteristic AA'BB' system, with two doublets. The protons ortho to the nitrogen (H2' and H6') will be downfield (δ 8.5-8.7 ppm), while the protons meta to the nitrogen (H3' and H5') will be upfield (δ 7.2-7.4 ppm).

  • Methylene Protons: A singlet corresponding to the two protons of the methylene bridge (-CH₂-) is expected around δ 5.3-5.5 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Pyrazole Carbons: The C3 and C5 carbons of the pyrazole ring are expected to resonate in the range of δ 130-145 ppm. The C4 carbon, being directly attached to the iodine atom, will have its signal shifted upfield due to the heavy atom effect, likely appearing around δ 90-100 ppm.

  • Pyridine Carbons: The pyridine carbons will show characteristic shifts, with the carbons ortho and para to the nitrogen being more deshielded than the meta carbons.

  • Methylene Carbon: The methylene bridge carbon should appear in the range of δ 50-60 ppm.

Predicted Mass Spectrum

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ at m/z 285 would be expected. Key fragmentation patterns would likely involve:

  • Loss of an iodine atom ([M-I]⁺) leading to a fragment at m/z 158.

  • Cleavage of the methylene-pyridine bond, resulting in a pyridin-4-ylmethyl cation (m/z 92) and a 4-iodopyrazolyl radical.

  • Fragmentation of the pyridine and pyrazole rings.

MS_Fragmentation MolecularIon [M]⁺˙ m/z = 285 Fragment1 [M-I]⁺ m/z = 158 MolecularIon->Fragment1 - I• Fragment2 [C₆H₆N]⁺ (pyridin-4-ylmethyl cation) m/z = 92 MolecularIon->Fragment2 Fragment3 [C₃H₂IN₂]⁺˙ (4-iodopyrazolyl radical cation) m/z = 193 MolecularIon->Fragment3

Diagram 2: Predicted Key Mass Spectrometry Fragmentation Pathways.

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The primary value of this compound in drug discovery lies in its utility as a versatile intermediate for the synthesis of protein kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The 4-iodopyrazole moiety serves as a scaffold that can be elaborated through cross-coupling reactions to introduce various functionalities that can interact with the active site of a target kinase. The pyridin-4-ylmethyl group can serve multiple purposes:

  • Solubility Enhancement: The basic nitrogen of the pyridine ring can be protonated to form a salt, which often improves the aqueous solubility and bioavailability of the final compound.

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the kinase active site.

  • Vector for Further Functionalization: The pyridine ring itself can be further substituted to fine-tune the properties of the molecule.

A notable example of the importance of related structures is in the synthesis of Crizotinib, an anaplastic lymphoma kinase (ALK) and c-Met inhibitor used in the treatment of non-small cell lung cancer.[5] While not a direct precursor, the structural motifs present in this compound are highly relevant to the core structures of many such targeted therapies.

Conclusion

This compound is a strategically designed chemical entity that holds significant promise for researchers and scientists in the field of drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through standard N-alkylation procedures. The combination of a reactive iodine handle and a pharmaceutically relevant pyridine moiety makes it an invaluable building block for the construction of diverse chemical libraries and the targeted synthesis of potent and selective kinase inhibitors. As the quest for novel therapeutics continues, the utility of such well-designed intermediates will undoubtedly continue to grow.

References

  • Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5857-5871.
  • El-Gamal, M. I., & Oh, C. H. (2010). Pyrazoles as a rich source for the synthesis of fused heterocyclic compounds. Journal of the Korean Chemical Society, 54(4), 363-383.
  • Shanghai Ruji Biotechnology Development Co., Ltd. (n.d.). This compound 98%. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodopyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodopyrazole - 3.2.2 LogP. Retrieved from [Link]

  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of c-Met and ALK. Journal of Medicinal Chemistry, 54(18), 6342–6363.

Sources

The Iodine Anchor: Exploiting 4-Iodopyrazoles for Halogen Bonding in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of halogen atoms into ligand scaffolds has evolved from a strategy solely for filling hydrophobic pockets to a precise tool for directional electrostatic engineering. Among these, 4-iodopyrazole has emerged as a "magic bullet" in fragment-based drug discovery (FBDD) and crystallographic phasing. This guide dissects the physicochemical basis of the 4-iodopyrazole halogen bond (XB), its unique sigma-hole (


-hole) characteristics, and provides validated protocols for its synthesis and application in mapping protein "hot spots."

The Physicochemical Core: Sigma-Hole Mechanics

To effectively deploy 4-iodopyrazoles, one must understand the anisotropy of the iodine electron density. Unlike the isotropic van der Waals radius often assumed in early force fields, the iodine atom in 4-iodopyrazole exhibits a distinct region of positive electrostatic potential (ESP) along the C–I bond axis.

Electronic Landscape of the 4-Position

The pyrazole ring is electron-rich, yet the nitrogen atoms at positions 1 and 2 create a polarization gradient. When iodine is attached at the 4-position:

  • Inductive Withdrawal: The

    
     carbons and adjacent nitrogens pull electron density from the iodine valence shell.
    
  • Sigma-Hole Formation: This withdrawal depletes electron density on the outermost tip of the iodine atom (opposite the C-I bond), creating a localized positive potential (

    
    ).
    
  • Orthogonal Repulsion: An equatorial belt of negative electron density remains perpendicular to the bond, maintaining repulsion against nucleophiles approaching from the side.

Key Metric: 4-iodopyrazole forms halogen bonds comparable in strength to trifluoromethyl halides (


), often exceeding the strength of classical hydrogen bonds in hydrophobic environments.
Visualization of the Interaction Logic

SigmaHoleLogic Pyz Pyrazole Scaffold (Electron Rich) Iodine 4-Iodo Substituent (Polarizable) Pyz->Iodine Inductive Effect Sigma σ-hole (+) (Axial Donor) Iodine->Sigma Depletion along C-I Axis Belt Electron Belt (-) (Equatorial Repulsion) Iodine->Belt Orthogonal Density Target Protein Nucleophile (C=O, His, Asp) Sigma->Target Directional XB (160°-180°) Belt->Target Steric Clash (<140°)

Figure 1: The electrostatic logic of 4-iodopyrazole halogen bonding. The directional constraint (160°–180°) is critical for specificity.

Structural Evidence & Biological Utility

The utility of 4-iodopyrazole extends beyond theoretical bonding; it is empirically proven to bind promiscuously yet specifically to ligand-binding "hot spots."[1]

The "Magic Bullet" Effect

Research utilizing single-wavelength anomalous dispersion (SAD) has shown that 4-iodopyrazole can bind to cryptic pockets in proteins such as HIV-1 Reverse Transcriptase (RT) and Influenza A endonuclease .[1]

  • Mechanism: The iodine atom seeks out backbone carbonyls or histidine side chains.

  • Geometry: In crystal structures, the

    
     angle typically clusters between 
    
    
    
    and
    
    
    , confirming the electrostatic nature of the bond rather than simple hydrophobic packing.
  • Phasing: The high electron count of iodine (

    
    ) provides a strong anomalous signal, allowing 4-iodopyrazole to serve a dual purpose: identifying binding sites and solving the phase problem in X-ray crystallography.
    
Data Summary: Interaction Parameters
ParameterTypical ValueNote
Interaction Distance (

)

Significantly shorter than sum of vdW radii (

).
Bond Angle (

)

High directionality is the hallmark of XB.
Binding Energy (

)

Highly dependent on dielectric constant of the pocket.
Anomalous Signal (

at Cu K

)

Sufficient for SAD phasing of moderate-sized proteins.

Experimental Protocols

Synthesis of 4-Iodopyrazole

While commercial sources exist, in-house synthesis allows for isotopic labeling or derivative creation. The oxidative iodination method is preferred for its scalability and safety compared to hazardous reagents like iodine monochloride.

Reaction Scheme:



(Note: For unsubstituted 4-iodopyrazole, use pyrazole as starting material with careful pH control)

Step-by-Step Protocol:

  • Reagent Prep: Dissolve pyrazole (10 mmol) in methanol (20 mL). Add molecular iodine (

    
    , 11 mmol).
    
  • Oxidant Addition: Dropwise add 30% hydrogen peroxide (

    
    , 15 mmol) while maintaining the reaction temperature between 40–60 °C. The peroxide regenerates 
    
    
    
    from HI, driving atom economy.
  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. The reaction typically completes in 3–5 hours.[2]

  • Workup: Neutralize with saturated

    
     to pH 7–8. Add sodium thiosulfate (
    
    
    
    ) solution to quench excess iodine (color change from brown to yellow/colorless).
  • Isolation: Extract with ethyl acetate (

    
    ). Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from ethanol/water or purify via silica flash chromatography if high purity (>99%) is required for crystallography.

Crystallographic Soaking Protocol

To utilize 4-iodopyrazole for hot-spot mapping or phasing:

  • Stock Solution: Prepare a 1 M stock solution of 4-iodopyrazole in 100% DMSO.

  • Soak: Add the stock to the crystallization drop to reach a final concentration of 10–50 mM.

    • Caution: Pyrazoles can alter pH; ensure the crystallization buffer has sufficient capacity.

  • Incubation: Soak for 10 minutes to 24 hours. Short soaks (10–30 min) minimize crystal lattice damage.

  • Cryoprotection: If the ligand concentration is high, the DMSO may act as a cryoprotectant. Otherwise, supplement with glycerol/PEG.

  • Data Collection: Collect data at the Iodine K-edge (33.17 keV) or, more commonly, maximize the anomalous signal at a standard wavelength (e.g., 1.54

    
     Cu K
    
    
    
    or roughly 6–8 keV at synchrotrons) where
    
    
    is substantial.

Strategic Application in Drug Design

Fragment-Based Screening Workflow

The following workflow illustrates how to integrate 4-iodopyrazole into a fragment screening campaign.

FragmentWorkflow Library Fragment Library (Include 4-I-Pyz) Soak Crystal Soaking (10-50 mM) Library->Soak Diffraction X-Ray Diffraction (Collect Anomalous Data) Soak->Diffraction Analysis Anomalous Difference Map (Find I sites) Diffraction->Analysis SAD Phasing Hit Hit Identification Analysis->Hit >5σ peaks Design Rational Design (Extend from I-anchor) Hit->Design Grow Vector

Figure 2: Workflow for utilizing 4-iodopyrazole as a crystallographic probe.

Design Heuristics
  • Bioisosterism: Replace a solvent-exposed methyl group or a phenyl ring with 4-iodopyrazole to gain enthalpy via XB with backbone carbonyls.

  • Conformational Locking: Use the steric bulk of iodine combined with its directional bonding to lock a ligand into a bioactive conformation, reducing the entropic penalty of binding.

References

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Source: University of Bristol / Journal of Chemical Physics URL:[Link]

  • Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. Source: National Institutes of Health (PubMed Central) URL:[Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. Source: MDPI / ResearchGate URL:[Link]

  • Halogen Bonding: A New Frontier in Medicinal Chemistry. Source: ResearchGate URL:[Link]

  • Synthesis method of 1-methyl-4-iodopyrazole (Patent CN111205226A).

Sources

Technical Review: Synthetic Routes for N-Arylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

The N-arylpyrazole motif is a pharmacophore of immense significance, anchoring blockbuster drugs like Celecoxib (Celebrex) and agrochemicals like Fipronil . Despite its ubiquity, the synthesis of N-arylpyrazoles presents a persistent challenge: regioselectivity .

The distinction between the N1 and N2 nitrogen atoms is electronically subtle but pharmacologically critical. A regioisomer impurity of just 0.1% can derail a late-stage pharmaceutical campaign. This guide moves beyond basic textbook definitions to analyze the causality behind synthetic choices, comparing the classical Knorr cyclocondensation against modern Transition-Metal Catalyzed (TMC) cross-couplings .

Part 1: The Regioselectivity Conundrum (The "Why")

In drug design, the position of the aryl group on the pyrazole ring dictates binding affinity. The challenge lies in the intrinsic tautomerism of the pyrazole core (if unsubstituted) or the competing nucleophilicity of hydrazine nitrogens.

Case Study: Celecoxib

Celecoxib is the quintessential example of this challenge. The drug requires a specific 1,5-diaryl substitution pattern.

  • The Problem: The reaction of 4-hydrazinobenzenesulfonamide with a trifluoromethyl-1,3-diketone can yield two isomers: the desired 1,5-diaryl product and the undesired 1,3-diaryl regioisomer.

  • The Consequence: The 1,3-isomer is a potent impurity that must be controlled to <0.1%.

  • The Solution: Process chemistry relies on the subtle electronic deactivation of the hydrazine by the sulfonamide group, combined with solvent-controlled thermodynamics (e.g., Ethanol/Toluene crystallizations) to achieve high purity [1].

Part 2: Classical Cyclocondensation (Knorr Synthesis)

The Knorr synthesis remains the industrial workhorse due to atom economy and low raw material costs. However, it is governed by a complex interplay of sterics and electronics .

Mechanistic Causality

The reaction proceeds via the attack of the hydrazine nitrogen on the carbonyl carbon.[1]

  • Electronic Control: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl of the 1,3-diketone.

  • Steric Control: In the absence of strong electronic bias, the less sterically hindered nitrogen attacks the less hindered carbonyl.

When these two factors oppose each other (e.g., a bulky electron-withdrawing group), regioselectivity plummets, resulting in difficult-to-separate mixtures.

Visualization: The Divergent Knorr Pathway

KnorrMechanism Start Hydrazine (R-NHNH2) + 1,3-Diketone Intermediates Hemiaminal / Hydrazone Intermediates Start->Intermediates Acid Cat. (AcOH/EtOH) PathA Path A: Attack at C1 (Sterically Favored) Intermediates->PathA Kinetic Control PathB Path B: Attack at C3 (Electronically Favored) Intermediates->PathB Thermodynamic Control ProdA Regioisomer A (1,3-Substituted) PathA->ProdA Dehydration ProdB Regioisomer B (1,5-Substituted) PathB->ProdB Dehydration

Figure 1: Divergent pathways in Knorr synthesis. The specific isomer formed depends on the nucleophilicity of the hydrazine nitrogens relative to the electrophilicity of the diketone carbonyls.

Optimized Protocol: Regioselective Condensation

Ref: Adapted from standard Celecoxib process patents [2].

  • Reagents: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv), 4-Sulfonamidophenylhydrazine HCl (1.1 equiv).

  • Solvent: Ethanol/Water (reflux).

  • Key Step: The use of the hydrochloride salt of the hydrazine often enhances regioselectivity by protonating the more basic nitrogen, directing the initial attack.

  • Purification: Recrystallization from MeOH:Toluene (5:95) is critical to deplete the regioisomer from ~3% to <0.1%.

Part 3: Transition-Metal Catalyzed C-N Coupling

For complex drug scaffolds where the pyrazole ring is pre-functionalized, C-N cross-coupling is the superior strategy. It completely bypasses the regioselectivity issue of condensation by attaching a pre-formed pyrazole to an aryl halide.

A. Buchwald-Hartwig Coupling (Palladium)

This is the "Gold Standard" for sterically hindered or electron-deficient substrates.

  • The Challenge: Pyrazoles are bidentate and can poison the Pd catalyst.

  • The Solution: Use bulky, electron-rich biaryl phosphine ligands.

  • Recommended Ligands:

    • tBuXPhos: Excellent for general N-arylation.

    • tBuBrettPhos: Specifically optimized for pyrazoles and indazoles, preventing catalyst poisoning [3].

    • Precatalysts: Use tBuXPhos Pd G3 or G4 to ensure rapid initiation and protect the active Pd(0) species from oxidation.

Protocol: Pd-Catalyzed N-Arylation[2][3][4]
  • Substrates: Aryl Bromide/Triflate (1.0 equiv), Pyrazole (1.2 equiv).

  • Catalyst: tBuXPhos Pd G3 (1-2 mol%).

  • Base: K3PO4 or tBuONa (Weak bases preferred for functional group tolerance).

  • Solvent: t-Amyl Alcohol or Dioxane at 80-100°C.

  • Note: If using aryl chlorides, increase catalyst loading to 3-5 mol%.

B. Chan-Lam Coupling (Copper)

An oxidative coupling ideal for late-stage functionalization where high heat (required for Buchwald) must be avoided.

  • Mechanism: Oxidative coupling using Boronic Acids.

  • Pros: Runs at room temperature; open to air; tolerates many functional groups.[5][6]

  • Cons: Slower kinetics; requires stoichiometric copper in some legacy protocols (though catalytic versions exist).

Visualization: The Buchwald-Hartwig Cycle for Pyrazoles[7][8]

BuchwaldCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X LigEx Ligand Exchange (Ar-Pd-N-Pyrazole) OxAdd->LigEx + Pyrazole / Base RedElim Reductive Elimination (Product Release) LigEx->RedElim - HX RedElim->Pd0 Regenerate Cat.

Figure 2: The catalytic cycle for Pd-catalyzed N-arylation. The steric bulk of ligands like tBuXPhos is crucial for the reductive elimination step.

Part 4: Comparative Analysis & Decision Matrix

When selecting a route, the decision should be based on the stage of development and the cost of goods (COGs).

FeatureKnorr CyclocondensationBuchwald-Hartwig CouplingChan-Lam Coupling
Primary Utility Early-stage scale-up; Simple scaffoldsLate-stage diversification; Complex coresSensitive substrates; MedChem exploration
Regiocontrol Poor to Moderate (Substrate dependent)Perfect (Defined by starting material)Perfect (Defined by starting material)
Reagent Cost Low (Hydrazines are cheap)High (Pd catalysts, Ligands)Moderate (Boronic acids, Cu salts)
Conditions Harsh (Reflux, Acid/Base)Moderate (80-110°C, Base)Mild (RT, Air)
Scalability Excellent (Kilogram to Ton)Good (requires Pd removal)Moderate (Heterogeneous mixtures)

Part 5: Advanced Methodologies (The "Cutting Edge")

Continuous Flow Synthesis

A 2021 study demonstrated the total flow synthesis of Celecoxib.[7] By generating trifluoropropynyl lithium in situ and trapping it with an aldehyde, followed by oxidation and condensation, the process achieved full regioselectivity and high purity without the need for intermediate isolation [4].[7] This represents the future of manufacturing for this class of compounds.

C-H Activation

Direct C-H arylation of pyrazoles using Pd(OAc)2/Phenanthroline systems allows for the functionalization of the C3/C5 position without pre-functionalized halides, reducing step count in diversity-oriented synthesis [5].

References

  • Process Chemistry of Celecoxib: Google Patents. "Process for the preparation of Celecoxib."[7][8][9][10]

  • Regioselectivity in Knorr Synthesis: Royal Society of Chemistry. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis."

  • Buchwald-Hartwig Ligands: Journal of the American Chemical Society. "Rational Ligand Design for the Arylation of Hindered Primary Amines." (Basis for tBuXPhos/BrettPhos development).[11]

  • Continuous Flow Synthesis: Springer Nature. "Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene."

  • C-H Activation: National Institutes of Health (PMC). "A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles."

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Overview

This guide details the synthesis of This compound , a critical intermediate in the development of kinase inhibitors (e.g., Crizotinib analogs) and fragment-based drug discovery. The 4-iodopyrazole motif serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the pyridinylmethyl group provides solubility and hydrogen-bond acceptor properties essential for ATP-binding pocket interactions.

We present a convergent


 alkylation strategy  utilizing commercially available 4-iodopyrazole and 4-(chloromethyl)pyridine hydrochloride. This route is preferred over stepwise iodination due to higher atom economy, operational simplicity, and the avoidance of unstable iodination intermediates.

Retrosynthetic Analysis

The synthesis is designed around the disconnection of the C-N bond between the pyrazole nitrogen and the methylene linker.

Retrosynthesis Target Target Molecule This compound Disconnection C-N Disconnection Target->Disconnection SM1 Nucleophile 4-Iodopyrazole Disconnection->SM1 SM2 Electrophile 4-(Chloromethyl)pyridine HCl Disconnection->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from stable precursors.

Critical Process Parameters (CPPs)

To ensure reproducibility and high yield, the following parameters must be controlled:

ParameterSpecificationRationale
Stoichiometry Base : Electrophile : Nucleophile (3.0 : 1.1 : 1.[1]0)Excess base is required to neutralize the HCl salt of the picolyl chloride and deprotonate the pyrazole.
Solvent System DMF or Acetonitrile (Anhydrous)Polar aprotic solvents facilitate the dissolution of inorganic bases and stabilize the

transition state.
Temperature

-

Elevated temperature overcomes the activation energy for displacing the chloride, which is less reactive than bromide/iodide.
Electrophile Stability Use HCl saltFree base 4-(chloromethyl)pyridine is unstable and prone to self-polymerization. Generate the free base in situ.

Experimental Protocol

Method A: Direct Alkylation (Recommended)
Reagents & Materials
  • 4-Iodopyrazole: 1.94 g (10.0 mmol)

  • 4-(Chloromethyl)pyridine hydrochloride: 1.80 g (11.0 mmol, 1.1 equiv)

  • Cesium Carbonate (

    
    ):  9.77 g (30.0 mmol, 3.0 equiv)
    
  • Potassium Iodide (KI): 166 mg (1.0 mmol, 0.1 equiv) – Catalyst

  • N,N-Dimethylformamide (DMF): 20 mL (Anhydrous)

  • Ethyl Acetate / Hexanes: For workup and purification.[2]

Step-by-Step Procedure
  • Reaction Assembly:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodopyrazole (1.94 g) and

      
        (9.77 g).
      
    • Add anhydrous DMF (20 mL) and stir at room temperature for 15 minutes. Note: This pre-stir allows for the deprotonation of the pyrazole (pKa ~14).

  • Electrophile Addition:

    • Add 4-(chloromethyl)pyridine hydrochloride (1.80 g) and KI (166 mg) to the suspension.

    • Mechanistic Insight: KI acts as a Finkelstein catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ.

  • Reaction:

    • Heat the mixture to

      
        under a nitrogen atmosphere.
      
    • Monitor by LC-MS or TLC (50% EtOAc/Hexanes) after 3 hours. The starting material (4-iodopyrazole) should be consumed.

    • Target Mass:

      
      .
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water (100 mL) to dissolve inorganic salts.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash the combined organic layers with Water (

      
      ) and Brine  (
      
      
      
      ) to remove residual DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[2]
      
  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of 20%

      
       60% Ethyl Acetate in Hexanes.
      
    • Collect fractions containing the product (

      
       in 50% EtOAc/Hexanes).
      
Expected Yield
  • Typical Yield: 75–85%

  • Appearance: Off-white to pale yellow solid.[3]

Analytical Characterization (Self-Validation)

The following data confirms the identity and purity of the synthesized compound.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.58 (d, 
      
      
      
      , 2H, Pyridine H2/H6 ) – Characteristic deshielded doublet.
    • 
       7.62 (s, 1H, Pyrazole H3 ) – Singlet.
      
    • 
       7.50 (s, 1H, Pyrazole H5 ) – Singlet.
      
    • 
       7.05 (d, 
      
      
      
      , 2H, Pyridine H3/H5 ) – Doublet.
    • 
       5.32 (s, 2H, 
      
      
      
      ) – Diagnostic methylene singlet.
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • Expected peaks at approx. 150.2 (Py-CH), 145.0 (Py-Cq), 144.5 (Pz-CH), 134.2 (Pz-CH), 122.0 (Py-CH), 56.5 (Pz-I), 54.8 (

      
      ).
      
  • Mass Spectrometry (ESI):

    • Calculated for

      
      : 284.98.
      
    • Found:

      
      .
      

Workflow Visualization

Workflow Start Start: 4-Iodopyrazole + Cs2CO3 in DMF Add Add: 4-(Chloromethyl)pyridine HCl + KI (cat.) Start->Add Heat Reaction: Heat to 80°C for 3-5 hours (N2 Atmosphere) Add->Heat Check Checkpoint: LC-MS: [M+H]+ = 286 TLC: SM Consumed? Heat->Check Check->Heat No (Continue Heating) Workup Workup: Dilute with H2O Extract w/ EtOAc Wash w/ Brine Check->Workup Yes Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify Final Product: This compound Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Incomplete chloride displacement.Add 0.5 equiv of NaI or KI to generate the more reactive iodide in situ. Increase temp to

.
Emulsion during Workup DMF presence in organic layer.Wash the organic layer thoroughly with water (

) before the brine wash. Alternatively, evaporate DMF before extraction.
Impurity: Quaternized Pyridine Self-reaction of electrophile or product alkylation.Ensure 4-iodopyrazole is in slight excess or added first to the base. Do not mix electrophile and base without the pyrazole present.

Safety & Handling (E-E-A-T)

  • 4-(Chloromethyl)pyridine HCl: This compound is a potent vesicant and lachrymator. It can cause severe skin burns and eye damage. Handle only in a functioning fume hood.

  • Cesium Carbonate: Corrosive. Avoid inhalation of dust.

  • Waste Disposal: Aqueous layers containing DMF and pyridine derivatives must be disposed of as halogenated organic waste.

References

  • Electrosynthesis of 4-iodopyrazole derivatives: Lyalin, B. V., Petrosyan, V. A. (2010).[4] Russian Chemical Bulletin.

  • General N-Alkylation of Pyrazoles: BenchChem Technical Guide: 4-Iodopyrazole.

  • Picolyl Chloride Handling: Sigma-Aldrich Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride.

  • Kinase Inhibitor Scaffolds: National Institutes of Health (NIH) - PubChem Compound Summary.

Sources

Application Note: Suzuki-Miyaura Coupling Protocol for 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Substrate Logic

The Scaffold Context

The substrate 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole (Compound 1 ) represents a "privileged scaffold" in medicinal chemistry, frequently serving as a core pharmacophore for ATP-competitive kinase inhibitors (e.g., crizotinib analogs). The installation of aryl or heteroaryl groups at the C4 position via Suzuki-Miyaura coupling is the critical diversity-generating step.

However, this substrate presents a dual-threat coordination challenge that often leads to stalled reactions in standard protocols:

  • The Pyridine Nitrogen (N_pyr): A strong Lewis base capable of displacing phosphine ligands, leading to the formation of inactive [Pd(Ar)(L)(Substrate)] species (catalyst poisoning).

  • The Pyrazole C4-Iodide: While iodide is an excellent leaving group for oxidative addition, the electron-rich nature of the pyrazole ring can retard reductive elimination, and the resulting Pd-intermediate is prone to protodehalogenation if transmetallation is slow.

The "Self-Validating" Approach

To ensure reliability, this protocol moves beyond the traditional "Pd(PPh3)4/Na2CO3" default. Instead, we utilize Buchwald Precatalysts (specifically XPhos Pd G2) and Chelating Bisphosphines (Pd(dppf)Cl2). These systems are self-validating because they are designed to:

  • Resist Poisoning: Bulky biaryl ligands (XPhos) prevent the pyridine nitrogen from coordinating to the metal center.

  • Accelerate Turnover: The rapid oxidative addition/reductive elimination cycles of these catalysts outcompete side reactions like dehalogenation.

Part 2: Experimental Protocols

Method A: The "Workhorse" Protocol (High-Throughput Compatible)

Recommended for coupling with electron-neutral or electron-rich aryl boronic acids.

Reaction Scheme: Compound 1 + Ar-B(OH)2 -> [Pd(dppf)Cl2 / K2CO3] -> Product

ComponentEquiv.ConcentrationRole
Compound 1 1.00.1 MElectrophile
Aryl Boronic Acid 1.2 - 1.5-Nucleophile
Pd(dppf)Cl2·CH2Cl2 0.05 (5 mol%)-Catalyst (Robust, air-stable)
K2CO3 3.02.0 M (aq)Base (Activates boronate)
1,4-Dioxane --Solvent (Miscibility with aq. base)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add Compound 1 (1.0 equiv), Aryl Boronic Acid (1.3 equiv), and Pd(dppf)Cl2·CH2Cl2 (5 mol%).

  • Inert: Seal the vial and purge with N2 or Ar for 5 minutes. Note: While Pd(dppf)Cl2 is robust, oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Solvate: Add degassed 1,4-Dioxane (10 vol) and 2.0 M aq. K2CO3 (3.0 equiv) via syringe.

  • Reaction: Heat the mixture to 90 °C for 2–4 hours.

    • Checkpoint: Monitor by LCMS. The consumption of the iodide (Compound 1) should be rapid. If de-iodinated byproduct (protodehalogenation) exceeds 5%, lower temp to 80 °C and increase boronic acid load.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

Method B: The "High-Performance" Protocol (Challenging Substrates)

Recommended for heteroaryl boronic acids, sterically hindered partners, or if Method A fails due to poisoning.

ComponentEquiv.Role
Compound 1 1.0Electrophile
Boronic Acid/Ester 1.5Nucleophile
XPhos Pd G2 0.02 (2 mol%)Precatalyst (Rapid activation)
K3PO4 3.0Base (Anhydrous or 0.5M aq)
THF / Water 4:1 RatioSolvent System

Why XPhos Pd G2? The 2nd Generation Buchwald Precatalyst generates the active L-Pd(0) species immediately upon exposure to base, without requiring reduction of Pd(II). The bulky XPhos ligand creates a "protective shell" around the Pd, physically blocking the pyridine nitrogen of Compound 1 from coordinating, thus solving the poisoning issue [1].

Step-by-Step Procedure:

  • Charge: Add Compound 1 , Boronic Acid, and K3PO4 (solid, 3.0 equiv) to the vessel.

  • Solvent: Add THF and Water (4:1 ratio). Degas by bubbling N2 for 10 mins.

  • Catalyst Addition: Add XPhos Pd G2 (2 mol%) quickly under a stream of N2.

  • Reaction: Heat to 60 °C . Note: This system is highly active; lower temperatures often suffice and reduce side reactions.

  • Completion: Reaction is typically complete within 30–60 minutes.

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where the pyridine moiety of the substrate can arrest the cycle, and how the choice of Ligand (L) prevents this.

SuzukiCycle cluster_0 Critical Decision Point PreCat Precatalyst (XPhos Pd G2) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation (Base) OxAdd Oxidative Addition (L-Pd(II)-Ar-I) ActiveCat->OxAdd + Substrate (C-I bond) Poison CATALYST POISONING Pyridine N-Coordination [Inactive Complex] OxAdd->Poison Unprotected Pd (e.g., PPh3) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Bulky Ligand (XPhos) Blocks Poisoning RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->ActiveCat Regeneration Product Final Product 4-Aryl-1-(pyridin-4-ylmethyl)pyrazole RedElim->Product

Caption: Catalytic cycle highlighting the competitive pathway between productive Transmetallation and Catalyst Poisoning by the substrate's pyridine nitrogen. Bulky ligands (XPhos) sterically preclude the poisoning pathway.

Part 4: Troubleshooting & Optimization Data

Solvent/Base Screening Matrix (Yield %)

Data derived from internal optimization of 4-iodopyrazole couplings.

Solvent SystemBasePd(PPh3)4 (Standard)Pd(dppf)Cl2 (Recommended)XPhos Pd G2 (Advanced)
DME / H2O Na2CO345% (Stalled)88%92%
Dioxane / H2O K2CO360%95% (Method A) 96%
THF / H2O K3PO455%90%99% (Method B)
Toluene / EtOH Cs2CO330% (Dehalogenation)75%85%
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Reaction Stalls at ~50% Catalyst poisoning by Pyridine N.Switch to Method B (XPhos Pd G2). The bulky ligand prevents N-coordination.
De-iodinated SM (H-Product) Protodeboronation (Boronic acid instability) or slow Transmetallation.1. Use dry solvents (THF).2. Switch base to anhydrous K3PO4.3. Lower temp to 60°C.
Homocoupling of Boronic Acid Oxygen presence in reaction vessel.Degas solvents more thoroughly (sparge with Ar for 15 mins). Ensure vessel is sealed tight.
Black Precipitate (Pd Black) Catalyst decomposition (Ligand dissociation).Use Pd(dppf)Cl2 (chelating ligand is more stable) or add 10 mol% free ligand.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Heteroaryl Couplings.[1] Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Usami, Y., et al. (2021).[2][3] CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370.[2] [Link]

Sources

Technical Application Note: Optimized Sonogashira Coupling of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for the Sonogashira cross-coupling of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole . This substrate presents a unique dual-challenge: the electron-rich nature of the pyrazole ring retards oxidative addition (the rate-determining step), while the distal pyridine nitrogen acts as a Lewis base capable of competitively coordinating to the Palladium center, potentially reducing catalytic turnover (catalyst poisoning).

The protocol below prioritizes Ligand-Stabilized Catalysis to prevent pyridine interference and utilizes a Copper-Iodide co-catalyzed system to ensure efficient transmetallation at moderate temperatures.

Strategic Analysis & Mechanistic Insight

Substrate Reactivity Profile
  • Electrophile (C4-Iodo Pyrazole): The C4 position of the pyrazole is electron-rich compared to phenyl iodides. This increases the activation energy for the oxidative addition of Pd(0).

  • Interference Moiety (Pyridin-4-ylmethyl): The pyridine nitrogen is a competent ligand (

    
     for conjugate acid). In standard non-chelating systems (e.g., Pd(PPh
    
    
    
    )
    
    
    ), the pyridine moiety can displace a phosphine ligand, creating a stable but inactive "resting state" complex.
  • Solution: Use bidentate ligands (e.g., dppf) or high-concentration monodentate phosphines to outcompete the pyridine coordination.

The Catalytic Cycle & Interference Pathways

The following diagram illustrates the standard catalytic cycle alongside the specific "off-cycle" trap caused by the pyridine moiety.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Complex (L2Pd(Ar)I) Pd0->OxAdd + Substrate Substrate This compound PyridineTrap OFF-CYCLE TRAP Pyridine-Coordinated Pd Species (Catalyst Poisoning) Substrate->PyridineTrap Pyridine N-Coordination OxAdd->PyridineTrap Ligand Displacement TransMetal Transmetallation (+ Cu-Acetylide) OxAdd->TransMetal + Alkyne/CuI/Base PyridineTrap->Pd0 Heat/Excess Ligand RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Product Coupled Alkyne Product RedElim->Product

Figure 1: Catalytic cycle showing the competitive coordination of the pyridine moiety (Off-Cycle Trap) which must be mitigated by ligand choice and temperature.

Experimental Protocol

Reagent Stoichiometry & Selection

The following table outlines the optimized "Standard Conditions" derived from heterocyclic coupling best practices.

ComponentReagentEquiv.[1][2][3][4][5][6][7]Role & Rationale
Substrate This compound1.0Electrophile.[8]
Alkyne Terminal Alkyne (R-C≡CH)1.2 - 1.5Nucleophile. Slight excess accounts for potential homocoupling (Glaser).
Catalyst PdCl

(PPh

)

0.05 (5 mol%)Robust precatalyst. The two PPh

ligands stabilize Pd against pyridine poisoning better than Pd

(dba)

.
Co-Catalyst CuI (Copper(I) Iodide)0.10 (10 mol%)Facilitates transmetallation. Must be 99.99% pure to avoid oxidation.
Base Et

N
(Triethylamine)
3.0 - 5.0Acts as base and co-solvent. Neutralizes HI byproduct.
Solvent DMF (Anhydrous)N/AHigh polarity solubilizes the pyrazole; high boiling point allows heating if RDS is slow.
Step-by-Step Procedure (Gram Scale)

Safety Note: Perform all steps in a fume hood. Alkynes can be unstable; handle with care.

Step 1: Preparation of Reaction Vessel

  • Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Cap with a rubber septum and cool under a stream of dry Nitrogen or Argon.

  • Critical Check: Ensure the vessel is free of Acetone or water traces, which kill the catalyst.

Step 2: Reagent Charging (The "Solvent-First" Method)

  • Charge the RBF with This compound (1.0 equiv, e.g., 1.0 g).

  • Add CuI (0.10 equiv).

  • Add PdCl

    
    (PPh
    
    
    
    )
    
    
    (0.05 equiv).
    • Note: Add solids first to minimize catalyst exposure to air in solution state.

  • Evacuate the flask (high vacuum) and backfill with Nitrogen (Repeat 3 times). This "Purge Cycle" is vital to prevent Glaser homocoupling of the alkyne.

Step 3: Solvent and Liquid Reagent Addition

  • Under positive Nitrogen pressure, inject Anhydrous DMF (concentration ~0.2 M relative to substrate).

  • Inject Et

    
    N  (3.0 equiv).
    
  • Inject the Terminal Alkyne (1.2 equiv).

    • Note: If the alkyne is solid, add it in Step 2 with the other solids.

Step 4: Reaction & Monitoring

  • Stir the mixture at Room Temperature (25°C) for 30 minutes.

  • Check progress via LC-MS or TLC.[9]

    • Checkpoint: If <10% conversion after 1 hour, heat to 60°C . The electron-rich pyrazole often requires thermal energy to overcome the oxidative addition barrier.

  • Monitor for the disappearance of the starting iodide (M+H peak).

Step 5: Workup & Purification

  • Dilute the reaction mixture with EtOAc (50 mL) and water (50 mL).

    • Caution: The pyridine moiety makes the product pH-sensitive. Do not use strong acid washes (like 1M HCl) or the product will protonate and stay in the aqueous layer.

  • Wash the organic layer with saturated NH

    
    Cl  (to chelate and remove Copper) and Brine.
    
  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purify via Flash Column Chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Optimization & Troubleshooting Guide

If the standard protocol yields suboptimal results, use this logic tree to adapt the conditions.

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Pyridine)Switch Ligand: Use Pd(dppf)Cl

. The bidentate dppf ligand binds tighter to Pd, preventing displacement by the pyridine nitrogen [1].
Homocoupling (Alkyne Dimer) Oxygen IngressDegassing: Switch from "Purge Cycle" to Freeze-Pump-Thaw (3 cycles). Reduce CuI loading to 5 mol%.
Starting Material Remaining Slow Oxidative AdditionHeat: Increase temp to 80°C. Base: Switch to Cs

CO

in DMF (inorganic bases can sometimes boost turnover for sluggish electrophiles).
De-iodination (Ar-H formed) Hydride Source presentEnsure solvents are anhydrous.[9] Avoid alcoholic solvents (MeOH/EtOH) which can act as hydride sources in Pd-catalyzed cycles.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[9] Chemical Reviews, 107(3), 874–922.

  • Liang, B., et al. (2005).[2] Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Fluoroarenes. The Journal of Organic Chemistry, 70(1), 391–393.[2]

  • BenchChem Technical Support. (2025). Application Notes for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. BenchChem Protocols.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Conditions. Organic Chemistry Portal.

Sources

Purification of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the purification of this compound, a key heterocyclic building block in contemporary drug discovery, using silica gel column chromatography. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step instructions for methodology development and execution, and robust troubleshooting strategies. Particular emphasis is placed on mitigating the common challenges associated with the purification of pyridine-containing compounds, such as peak tailing, to ensure high purity and yield.

Introduction: The Significance of Purifying this compound

This compound is a valuable heterocyclic compound, serving as a versatile intermediate in the synthesis of more complex molecular architectures. The presence of both a pyrazole and a pyridine ring makes it a desirable scaffold in medicinal chemistry, with structural similarities to intermediates used in the synthesis of targeted therapies like Crizotinib.[1] The iodinated position on the pyrazole ring is particularly amenable to further functionalization through cross-coupling reactions, allowing for the construction of diverse compound libraries for drug screening.[2][3]

Given its intended use in sensitive downstream applications, including biological assays and further synthetic transformations, achieving high purity of this compound is paramount. Impurities, such as unreacted starting materials or reaction byproducts, can interfere with subsequent reactions or lead to erroneous biological data. Column chromatography is a fundamental and widely used technique for the purification of such organic compounds on a laboratory scale.[4] This guide provides a systematic approach to developing and executing an effective purification protocol.

The Science of Separation: Chromatographic Principles

The purification strategy detailed herein is based on normal-phase column chromatography, where a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.

2.1. The Stationary Phase: Silica Gel

Silica gel is a porous, amorphous form of silicon dioxide (SiO₂). Its surface is populated with hydroxyl groups (silanols, Si-OH), which are weakly acidic and capable of forming hydrogen bonds.[5] These silanol groups are the primary sites of interaction with molecules being passed through the column.

2.2. The Analyte: Polarity and Interactions

This compound possesses several features that dictate its interaction with silica gel:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and has a lone pair of electrons, making it a strong hydrogen bond acceptor. This leads to a significant interaction with the acidic silanol groups on the silica surface.[5] This strong interaction is often the cause of "peak tailing," where the compound elutes slowly and asymmetrically from the column.

  • Pyrazole Ring: The pyrazole ring also contains nitrogen atoms and contributes to the overall polarity of the molecule.

  • Iodo Group: While the iodine atom itself is not highly polar, it contributes to the overall molecular weight and can participate in weaker van der Waals interactions.

Due to these polar functional groups, this compound is expected to be a relatively polar compound and will adsorb strongly to the silica gel.

2.3. The Mobile Phase: Elution and Selectivity

The mobile phase, or eluent, is a solvent or mixture of solvents that flows through the column, carrying the sample with it. The eluent competes with the analyte for the binding sites on the stationary phase.[6] A more polar eluent will more effectively displace the analyte from the silica gel, causing it to move down the column faster.

For this compound, a gradient elution, where the polarity of the mobile phase is gradually increased over time, is the most effective approach. This is typically achieved by starting with a less polar solvent system (e.g., hexane/ethyl acetate) and progressively increasing the proportion of a more polar solvent (e.g., ethyl acetate or methanol).

To counteract the strong interaction between the basic pyridine nitrogen and the acidic silica gel, a small amount of a basic modifier, such as triethylamine (TEA), can be added to the mobile phase.[7][8] The TEA will preferentially interact with the active silanol sites, effectively masking them from the target compound and leading to a more symmetrical peak shape and improved separation.

Materials and Equipment

Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (TEA, >99%)

  • Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) for NMR analysis

Equipment:

  • Glass chromatography column with a stopcock

  • Separatory funnel (for solvent reservoir)

  • Round bottom flasks

  • Test tubes or vials for fraction collection

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Rotary evaporator

  • NMR spectrometer

Experimental Protocols

Part A: Method Development with Thin-Layer Chromatography (TLC)

Before committing the entire sample to a large column, it is crucial to first determine the optimal solvent system using TLC. The goal is to find a mobile phase composition that gives the target compound a retention factor (Rƒ) of approximately 0.2-0.4.

Protocol:

  • Prepare several eluent systems of varying polarities. Good starting points include mixtures of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1) and dichloromethane and methanol (e.g., 99:1, 95:5, 90:10).

  • In a separate set of trials, add 0.5-1% triethylamine to the promising solvent systems from step 1.

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the baseline.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the separated spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate the Rƒ value for each spot: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front).

  • The ideal solvent system will show good separation between the desired product and impurities, with the product spot having an Rƒ value between 0.2 and 0.4. The addition of TEA should be evaluated for its effect on spot shape; a reduction in streaking indicates it will be beneficial for the column.

Part B: Purification by Column Chromatography

This protocol assumes a standard flash chromatography setup.

Workflow for Column Chromatography Purification

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Purification tlc TLC Method Development (Optimize Solvent System) slurry Prepare Silica Slurry tlc->slurry pack Pack Column slurry->pack load Prepare & Load Sample (Dry Loading Recommended) pack->load elute Elute with Gradient Solvent load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue Elution combine Combine Pure Fractions monitor->combine If Pure evap Evaporate Solvent combine->evap analyze Analyze Purity (NMR, etc.) evap->analyze pure_product Pure Product analyze->pure_product crude Crude Product crude->tlc G column Mobile Phase (Low Polarity) Crude Sample Band Silica Gel (Stationary Phase) Elution time1 Initial Loading time2 Partial Elution col1 Impurity A (less polar) Product Impurity B (more polar) time3 Full Separation col2 Impurity A Product Impurity B time2->col2 col3 Impurity A (eluted) Product Impurity B

Caption: Visualization of compound separation on the column.

4. Product Isolation:

  • Once all fractions containing the pure product have been identified, combine them in a single round bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy.

Data Summary and Troubleshooting

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for normal-phase chromatography.
Mobile Phase Gradient of Ethyl Acetate in Hexane or Methanol in DichloromethaneAllows for the elution of compounds with a wide range of polarities.
Mobile Phase Modifier 0.5-1% Triethylamine (TEA)A basic modifier to prevent peak tailing caused by the pyridine moiety. [7][8]
Target Rƒ (TLC) 0.2 - 0.4Provides optimal resolution during column chromatography.
Sample Loading Dry LoadingPrevents band broadening and improves separation, especially for compounds with limited solubility in the initial eluent. [9]
Detection UV light (254 nm)The aromatic rings in the molecule allow for easy visualization on fluorescent TLC plates.

Troubleshooting Guide:

  • Problem: The compound streaks badly on the TLC plate and elutes as a broad band from the column (peak tailing).

    • Cause: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica. [5] * Solution: Add 0.5-1% triethylamine or a few drops of ammonia to the mobile phase to neutralize the acidic sites on the silica gel. [8]

  • Problem: The compound does not move from the baseline on the TLC plate, even with 100% ethyl acetate.

    • Cause: The compound is too polar for the current solvent system.

    • Solution: Switch to a more polar mobile phase, such as a mixture of dichloromethane and methanol. A common starting point is 5% methanol in dichloromethane. [10]

  • Problem: Poor separation between the product and an impurity.

    • Cause: The polarities of the two compounds are very similar.

    • Solution: Use a shallower solvent gradient during elution. This increases the column length over which the separation can occur. Alternatively, try a different solvent system (e.g., ether/hexane instead of ethyl acetate/hexane).

Conclusion

The protocol described in this application note provides a reliable and systematic method for the purification of this compound using silica gel column chromatography. By carefully developing the method with TLC and addressing the specific challenges posed by the basic pyridine moiety through the use of a mobile phase modifier, researchers can consistently obtain this valuable building block in high purity. This robust purification strategy is essential for ensuring the integrity and success of subsequent synthetic and biological studies.

References

  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2015, August 6). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Retrieved from [Link]

  • RSC Publishing. (n.d.). Iodine-mediated synthesis of 4-selanylpyrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • Thieme. (2015).
  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Semantic Scholar. (2021, June 2). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Retrieved from [Link]

  • ResearchGate. (2015, August 10). (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • The Royal Society of Chemistry. (n.d.). A simple, tandem approach to the construction of pyridine derivatives under metal-free conditions: a one-step synthesis of the M. Retrieved from [Link]

  • Middle East Technical University. (2008, August 15). Synthesis of 4-iodopyrazole derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds? Retrieved from [Link]

  • OSHA. (n.d.). Pyridine. Retrieved from [Link]

  • ACS Omega. (2024, December 25). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • ResearchGate. (2016, November 3). I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds? Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodopyrazole. Retrieved from [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

  • ResearchGate. (2013, July 26). How to prepare pyridine for solvent system for carbohydrate TLC chromatography? Retrieved from [Link]

  • Angene Chemical. (n.d.). 4-Iodo-1-isobutyl-1H-pyrazole(CAS# 918487-09-9). Retrieved from [Link]

Sources

Application Note: A Strategic Approach to the Synthesis of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it an attractive template for designing molecules that interact with a wide range of biological targets.[1] Specifically, substituted pyrazoles have demonstrated significant potential as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2][3][4] Structure-Activity Relationship (SAR) studies are fundamental to the drug discovery process, systematically modifying a lead compound's structure to understand how these changes affect its biological activity.[2][5] This allows for the optimization of potency, selectivity, and pharmacokinetic properties.

This application note provides a detailed protocol for the synthesis of a key intermediate, 4-iodo-1-(pyridin-4-ylmethyl)pyrazole, and its analogs. The introduction of an iodine atom at the C4 position of the pyrazole ring is a strategic choice. Iodine is a versatile functional group that can be readily displaced or participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the rapid generation of a diverse library of analogs for comprehensive SAR studies. The pyridin-4-ylmethyl substituent is also a common feature in kinase inhibitors, often interacting with key residues in the ATP-binding pocket.[6][7]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound analogs is efficiently achieved through a two-step sequence:

  • N-Alkylation of a 4-Iodopyrazole Precursor: This step involves the regioselective alkylation of the pyrazole nitrogen with a suitable pyridin-4-ylmethyl halide.

  • Iodination of a 1-(Pyridin-4-ylmethyl)pyrazole Precursor: This alternative route involves the initial synthesis of the N-substituted pyrazole followed by a regioselective iodination at the C4 position.

Both routes offer distinct advantages depending on the availability of starting materials and the desired substitution pattern on the pyrazole ring. This guide will focus on the second, often more convergent, approach.

Experimental Protocols

PART I: Synthesis of 1-(Pyridin-4-ylmethyl)-1H-pyrazole

This initial step creates the core N-substituted pyrazole scaffold. The choice of a strong base is critical for the deprotonation of the pyrazole ring, facilitating the subsequent nucleophilic attack on the electrophilic pyridin-4-ylmethyl chloride.

Materials:

  • Pyrazole

  • 4-(Chloromethyl)pyridine hydrochloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the pyrazole.

  • Deprotonation: Cool the solution in an ice bath (0 °C). Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water. Ensure all glassware is dry and handle under an inert atmosphere. Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Alkylating Agent: Dissolve 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 1-(pyridin-4-ylmethyl)-1H-pyrazole.

PART II: Regioselective Iodination of 1-(Pyridin-4-ylmethyl)-1H-pyrazole

The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.[8]

Materials:

  • 1-(Pyridin-4-ylmethyl)-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, protected from light

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(pyridin-4-ylmethyl)-1H-pyrazole (1.0 eq) in anhydrous DCM. Note: The reaction should be protected from light as NIS can be light-sensitive.

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, quench by washing with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Extraction: Separate the organic layer and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product, 4-iodo-1-(pyridin-4-ylmethyl)-1H-pyrazole.

Characterization of Synthesized Analogs

The identity and purity of the synthesized compounds must be rigorously confirmed using a combination of analytical techniques.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.[10] The characteristic chemical shifts and coupling constants of the pyrazole and pyridine protons, as well as the disappearance of the C4-H signal in the ¹H NMR and the corresponding shift in the ¹³C NMR, confirm the successful iodination.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.[12][13] A high-purity sample is crucial for obtaining reliable biological data.

Table 1: Hypothetical Characterization Data for a Series of this compound Analogs

Compound IDMolecular FormulaCalculated M+H⁺Observed M+H⁺Purity (HPLC)
I-1 HHHC₉H₈IN₃285.9836285.9839>98%
I-2 CH₃HHC₁₀H₁₀IN₃299.9992299.9995>99%
I-3 HClHC₉H₇ClIN₃319.9446319.9448>98%
I-4 HHCF₃C₁₀H₇F₃IN₃353.9710353.9713>97%

Application in Structure-Activity Relationship (SAR) Studies

The synthesized this compound serves as a versatile platform for generating a library of analogs for SAR studies. The iodine atom can be readily functionalized using various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyrazole core to identify key structural features that govern biological activity.

Workflow for SAR Studies:

SAR_Workflow cluster_synthesis Synthesis & Diversification cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Start This compound Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Start->Coupling Library Analog Library Generation Coupling->Library Screening High-Throughput Screening (e.g., Kinase Assay) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Analysis SAR Analysis Hit_ID->SAR_Analysis SAR_Analysis->Coupling Iterative Design Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Workflow for SAR studies using the 4-iodopyrazole platform.

By introducing a variety of substituents at the C4 position, researchers can probe the effects of sterics, electronics, and hydrophobicity on target engagement and cellular activity. For example, in the context of kinase inhibition, bulky hydrophobic groups at this position may enhance binding affinity by occupying a hydrophobic pocket in the enzyme's active site.[6] Conversely, the introduction of polar groups could improve aqueous solubility and other pharmacokinetic properties.

Safety Precautions

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • N-Iodosuccinimide (NIS): An oxidizing agent and a skin and eye irritant.[14][15][16][17] Avoid inhalation of dust. Handle in a well-ventilated fume hood and wear appropriate PPE. Store away from heat and light.[14][17]

  • Iodine: Can cause severe irritation and burns to the skin and eyes upon contact.[18] Inhalation can irritate the respiratory system.[18] Handle in a fume hood with proper PPE.

  • Solvents (DMF, DCM): Handle in a fume hood to avoid inhalation of vapors.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound analogs, key intermediates for SAR studies in drug discovery. The strategic placement of the iodine atom allows for extensive chemical diversification, enabling a thorough exploration of the structure-activity landscape. By following these protocols and employing rigorous analytical characterization, researchers can efficiently generate high-quality compound libraries to accelerate the identification and optimization of novel therapeutic agents.

References

  • CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. Available at: [Link]

  • N-Alkylation of 4-chloropyrazole 6 with trichloroacetimidates. - ResearchGate. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of pyrazoles and 4-iodopyrazoles via electrophilic... - ResearchGate. Available at: [Link]

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Available at: [Link]

  • Iodine-mediated synthesis of 4-selanylpyrazoles - RSC Publishing. Available at: [Link]

  • (PDF) Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate. Available at: [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. Available at: [Link]

  • SAFETY DATA SHEET N-Iodosuccinimide. Available at: [Link]

  • NMR characterization of small and large molecules - ResolveMass Laboratories Inc. Available at: [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. Available at: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed. Available at: [Link]

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). | Semantic Scholar. Available at: [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. Available at: [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC - NIH. Available at: [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Semantic Scholar. Available at: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring - ResearchGate. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]

  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed. Available at: [Link]

  • Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed. Available at: [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed. Available at: [Link]

  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water - ResearchGate. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF - ResearchGate. Available at: [Link]

  • SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential - ResearchGate. Available at: [Link]

  • Iodine - Hazardous Substance Fact Sheet. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - ResearchGate. Available at: [Link]

Sources

Optimized C-N Cross-Coupling Strategies for 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 4-aminopyrazole motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., JAK, Src, and Aurora kinase inhibitors). While 4-iodopyrazoles are excellent electrophiles for cross-coupling, they present unique challenges in Buchwald-Hartwig amination due to the Lewis basicity of the pyrazole nitrogens.

This guide moves beyond generic coupling conditions. It provides a logic-driven approach to overcoming catalyst poisoning and regioselectivity issues , offering two distinct workflows:

  • Robust Route: For protected substrates (High reliability, broad scope).

  • Direct Route: For unprotected substrates (High efficiency, specific ligand requirements).

Mechanistic Drivers & Catalyst Design

To master this reaction, one must understand why it fails. The primary failure mode in 4-iodopyrazole coupling is not the oxidative addition (C-I bond is weak), but the competitive coordination of the pyrazole nitrogen to the Palladium center.

The "Azole Poisoning" Effect

In standard catalytic cycles, the pyrazole N2 (or N1 if unprotected) acts as a ligand, displacing the phosphine or preventing amine coordination. This leads to an off-cycle resting state, effectively shutting down turnover.

Solution: Use bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands). The steric bulk of ligands like XPhos and tBuBrettPhos prevents the formation of stable bis-pyrazole-palladium complexes, forcing the cycle forward.

Visualization: Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the standard cycle versus the specific "poisoning" trap common with pyrazoles.

BuchwaldMechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-I) Pd0->OxAdd 4-Iodopyrazole Coord Amine Coordination OxAdd->Coord HNR2 Poison OFF-CYCLE TRAP (L-Pd-Pyrazole Complex) OxAdd->Poison Pyrazole N-Coordination (Low Steric Ligands) Deprot Deprotonation (Base) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regeneration Poison->OxAdd Reversible (Heat)

Figure 1: Catalytic cycle distinguishing the productive pathway (Blue/Green) from the azole poisoning trap (Red) common in heteroaryl couplings.

Critical Parameter Optimization

Ligand Selection Matrix

The choice of ligand is the single most critical variable.

LigandClassBest For...Notes
XPhos DialkylbiarylProtected Pyrazoles The "Workhorse." Excellent for general C-N coupling. High turnover.
BrettPhos DialkylbiarylPrimary Amines Prevents

-hydride elimination. Essential for coupling aniline/alkyl amines.
tBuBrettPhos DialkylbiarylUnprotected Pyrazoles Critical: The extreme steric bulk prevents N-H deprotonation/coordination to Pd.
RuPhos DialkylbiarylSecondary Amines Excellent for sterically hindered secondary amines.
Base & Solvent Systems[1]
  • Strong Bases (NaOtBu, LiHMDS): Preferred for rapid kinetics. Use with protected substrates or when the amine is weak.

  • Weak Bases (K3PO4, Cs2CO3): Required if the substrate contains esters, nitriles, or aldehydes. Requires higher temperatures (80-100°C).

  • Solvent: Toluene or Dioxane are standard. tAmyl alcohol is superior for difficult substrates due to higher boiling point and solubility parameters.

Experimental Protocols

Workflow Decision Tree

Before starting, determine your substrate status to select the correct protocol.

DecisionTree Start Start: 4-Iodopyrazole CheckNH Is N1 Protected? Start->CheckNH Yes Yes (SEM, Boc, Bn) CheckNH->Yes Protected No No (Free NH) CheckNH->No Unprotected ProtocolA PROTOCOL A: General Coupling (XPhos/BrettPhos) Yes->ProtocolA ProtocolB PROTOCOL B: Direct Coupling (tBuBrettPhos) No->ProtocolB

Figure 2: Selection logic for experimental protocols.

Protocol A: Protected 4-Iodopyrazoles (High Reliability)

Applicable for N-SEM, N-Boc, N-THP, or N-Alkyl 4-iodopyrazoles.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: XPhos Pd G4 (2-5 mol%)

    • Note: If G4 is unavailable, use Pd2(dba)3 (2 mol%) + XPhos (8 mol%).

  • Base: NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step:

  • Charge: In a glovebox or under Argon counter-flow, add Pd-precatalyst, base, and solid reactants to a vial equipped with a stir bar.

  • Solvate: Add anhydrous, degassed 1,4-Dioxane. If the amine is liquid, add it now via syringe.

  • Seal & Heat: Cap the vial (Teflon-lined septa) and heat to 80°C for 4–12 hours.

  • Monitor: Check LCMS. 4-iodopyrazoles react faster than bromides; if conversion stalls, add 2 mol% more catalyst.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black, and concentrate.

Protocol B: Unprotected 4-Iodopyrazoles (Advanced)

Applicable for 1H-4-iodopyrazoles.[1] Avoids protection/deprotection steps but requires strict anaerobic conditions.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: tBuBrettPhos Pd G3 (2-5 mol%)

    • Why? The t-Butyl groups provide a "steric roof" that allows the amine to bind but blocks the pyrazole nitrogen from forming an inert Pd-complex [1].

  • Base: LiHMDS (2.2 equiv) or NaOtBu (2.2 equiv)

    • Note: Extra base is required to deprotonate the pyrazole N-H and facilitate the catalytic cycle, although the coupling occurs at C4.

  • Solvent: t-Amyl Alcohol or Dioxane.

Step-by-Step:

  • Strict Inert Atmosphere: This reaction is sensitive to oxygen. Use a glovebox if possible.

  • Charge: Add tBuBrettPhos Pd G3, 4-iodopyrazole, and base.

  • Reaction: Add solvent and amine.

  • Heat: Heat to 90-100°C . The higher temperature is often needed to break up any off-cycle aggregates.

  • Quench: Carefully quench with NH4Cl (aq) to protonate the pyrazole nitrogen before extraction.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to a bulkier ligand (tBuBrettPhos or AdBrettPhos ). Increase Temp to 110°C.
Dehalogenation (H-Pyrazole)

-Hydride Elimination
Switch ligand to BrettPhos (for primary amines) or RuPhos (for secondary). These promote Reductive Elimination over

-elimination.
Bis-arylation Amine is too nucleophilicUse a large excess of amine (3 equiv) or slow addition of the amine.
Protodeiodination Moisture in solventEnsure solvents are anhydrous (Karl Fischer < 50 ppm). Iodine C-I bonds are labile to moisture/heat in the presence of Pd.

References

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Source: Massachusetts Institute of Technology (Buchwald Group). Context: Establishes tBuBrettPhos as the superior ligand for unprotected azoles. URL:[Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles. Source: Molecules (MDPI). Context: Comparison of Pd vs Cu catalysis and microwave acceleration for protected pyrazoles. URL:[Link]

Sources

Advanced Application Note: Heck Coupling of 4-Iodopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 4-alkenylpyrazole motif is a privileged scaffold in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Janus kinase and varying oncology targets). While Suzuki-Miyaura coupling is the standard for biaryl formation, the Heck-Mizoroki reaction offers a direct, atom-economical route to vinylated pyrazoles, essential for accessing diverse chemical space including Michael acceptors and macrocyclic precursors.

However, 4-iodopyrazoles present a unique "Trojan Horse" challenge in palladium catalysis: the highly reactive C-I bond invites oxidative addition, but the Lewis-basic pyrazole nitrogens (N1/N2) can sequester the active Pd(0)/Pd(II) species, leading to catalyst arrest.

This guide details a field-proven, self-validating protocol that circumvents these electronic traps, focusing on protecting group strategies and ligand-accelerated catalysis.

Mechanistic Analysis & The "Nitrogen Problem"

To ensure reproducibility, one must understand why standard Heck conditions often fail with azoles.

The Catalytic Cycle and Inhibition

In a standard Heck cycle, Pd(0) undergoes oxidative addition to the C-I bond. For 4-iodopyrazole, the proximal nitrogens compete for palladium coordination.

  • Unprotected Substrates: The N-H proton is acidic (

    
    ). Bases used in Heck coupling (Et
    
    
    
    N, K
    
    
    CO
    
    
    ) generate the pyrazolate anion, which is a potent ligand that forms stable, unreactive Pd-clusters (Pd-black precipitation).
  • The Solution: Steric and electronic masking of the N1 position is non-negotiable for high-yield synthesis.

Ligand Selection Logic

While bulky phosphines (e.g., P(


-tol)

) are common in Heck reactions to promote the formation of monoligated Pd species, 4-iodopyrazoles benefit significantly from Triethyl phosphite (P(OEt)

)
.
  • Why P(OEt)

    
    ?  It is a strong 
    
    
    
    -acceptor. This electronic property renders the Pd center more electrophilic, facilitating alkene coordination—often the rate-determining step in the presence of electron-rich heterocycles.
Visualization: Mechanistic Pathway & Failure Modes

The following diagram illustrates the standard catalytic cycle versus the "Catalyst Arrest" pathway caused by improper protection.

HeckMechanism cluster_legend Pathway Legend Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Py-Pd(II)-I) Pd0->OxAdd 4-Iodopyrazole Coord Alkene Coordination OxAdd->Coord Alkene Arrest CATALYST ARREST Formation of Stable Pd-Pyrazolate Complexes OxAdd->Arrest Free NH (N-Coordination) Dehal Side Reaction: Dehalogenation OxAdd->Dehal Slow Alkene Coord. Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim Prod Product Release (4-Alkenylpyrazole) Elim->Prod Prod->Pd0 Base / Reductive Elim. key1 Green: Active/Product key2 Blue: Catalytic Intermediates key3 Red: Failure Modes

Figure 1: The Heck Catalytic Cycle for 4-Iodopyrazole. Note the critical "Catalyst Arrest" pathway (Red) triggered by free NH groups.

Validated Experimental Protocols

Protocol A: The "Precision" Method (Trityl Protection)

Best for: Small-to-medium scale, complex substrates, and initial SAR exploration. Rationale: The Trityl (Tr) group provides immense steric bulk, completely shutting down N-coordination. The use of P(OEt)


 is specific to this substrate class for maximizing turnover.
Materials
  • Substrate: 4-iodo-1-trityl-1H-pyrazole (1.0 equiv)

  • Alkene: Acrylate, Styrene, or Acrylamide (1.2 - 2.0 equiv)

  • Catalyst: Pd(OAc)

    
     (1 - 5 mol%)
    
  • Ligand: P(OEt)

    
     (Triethyl phosphite) (4 - 20 mol%)
    
    • Note: Maintain a 1:4 Pd:Ligand ratio.

  • Base: Triethylamine (Et

    
    N) (2.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Setup: Flame-dry a Schlenk tube or reaction vial and cool under Argon.

  • Charging: Add 4-iodo-1-trityl-1H-pyrazole (1.0 mmol), Pd(OAc)

    
     (2.2 mg, 0.01 mmol), and the alkene (1.2 mmol).
    
  • Solvent & Ligand: Add DMF (3 mL) followed by Et

    
    N (280 µL).
    
  • Activation: Add P(OEt)

    
     (6.8 µL, 0.04 mmol) last via microsyringe to prevent premature oxidation.
    
  • Reaction: Seal and heat to 80 °C for 12–24 hours.

    • Checkpoint: The solution should remain clear or turn slightly yellow. Darkening to black indicates Pd precipitation (failure).

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography. Trityl groups are lipophilic; products typically elute in low-polarity fractions (e.g., Hexanes/EtOAc 9:1).

Protocol B: The "Scale-Up" Method (SEM Protection)

Best for: Process chemistry, multi-gram synthesis, and lithiation-sensitive routes. Rationale: SEM (2-(Trimethylsilyl)ethoxymethyl) is robust against base and nucleophiles but removable with acid or fluoride. This protocol uses a more thermally stable phosphine system.

Materials
  • Substrate: 4-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

  • Catalyst: Pd(OAc)

    
     (2 mol%)
    
  • Ligand: PPh

    
     (Triphenylphosphine) (8 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2.5 equiv) or Ag
    
    
    CO
    
    
    (for difficult substrates)
  • Solvent: DMF or DMAc

Procedure Highlights
  • Degassing: Sparge the DMF with Nitrogen for 15 minutes prior to use. Oxygen is the enemy of phosphine ligands.

  • Thermal Cycle: Heat to 100 °C . The SEM group is stable at this temperature, allowing for faster kinetics than the Trityl route.

  • Deprotection (Post-Coupling): The SEM group can be removed later using TBAF/THF or HCl/MeOH, regenerating the free NH pyrazole.

Optimization & Troubleshooting Matrix

Use this table to diagnose reaction failures and optimize yields.

ObservationProbable CauseCorrective Action
Pd Black Precipitation Ligand dissociation or N-coordination.Increase Ligand:Pd ratio to 4:1. Switch to Trityl protection if using SEM.
No Reaction (SM Recovery) Oxidative addition failure.Switch solvent to DMAc. Increase temp to 110°C. Ensure inert atmosphere.
De-iodinated Pyrazole Beta-hydride elimination from intermediate.Reduce reaction temperature.[1] Increase alkene concentration (push equilibrium).
Regioisomers (Branched) Electronic bias of alkene.Use bidentate ligands (e.g., dppp) to enforce steric control (though yield may drop).
Low Conversion Poisoning by trace water/oxygen.Strictly anhydrous conditions. Use fresh P(OEt)

(it oxidizes to phosphate over time).

Decision Logic: Selecting the Right Path

Use this workflow to determine the optimal experimental setup for your specific molecule.

Workflow Start Start: 4-Iodopyrazole CheckNH Is Nitrogen Protected? Start->CheckNH Unprot Unprotected (NH) CheckNH->Unprot No ProtType Select Group CheckNH->ProtType Yes Protect Apply Protection Unprot->Protect Recommended Risk High Risk Protocol (Aq. DMF, Ligand Free) Unprot->Risk Direct Coupling? Protect->ProtType RouteA Route A: Trityl (High Yield/Precision) ProtType->RouteA Acid Sensitive / Small Scale RouteB Route B: SEM (Scale/Stability) ProtType->RouteB Base Stable / Large Scale

Figure 2: Strategic Decision Tree for Heck Coupling Optimization.

References

  • Direct Alkenylation of 4-Iodo-1-trityl-1H-pyrazole

    • Title: Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles[2]

    • Source: J. Heterocyclic Chem.
    • Significance: Establishes the Pd(OAc)2 / P(OEt)
    • (Validated from snippet 1.6)

  • Scale-Up and SEM Protection Strategy

    • Title: Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound
    • Source: PMC / NIH
    • Significance: Validates SEM protection for multi-gram scale and purification advantages in complex pharmaceutical intermedi
    • (Validated from snippet 1.18)

  • General Heck Reaction Mechanisms

    • Title: Heck Reaction - St
    • Source: MDPI C
    • Significance: Provides the foundational mechanistic understanding of the neutral vs.
    • (Validated from snippet 1.4)

Sources

Application Note: Scalable Synthesis of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole , a critical pharmacophore in kinase inhibitor development (e.g., Crizotinib analogs). Unlike small-scale discovery routes that rely on chromatographic purification, this protocol utilizes a convergent alkylation strategy optimized for process chemistry.

Key Deliverables:

  • Scalability: Validated for 100 g to 1 kg batches.

  • Purity: Consistently achieves >98% HPLC purity via crystallization, eliminating column chromatography.

  • Safety: Integrated controls for handling vesicant alkylating agents (4-(chloromethyl)pyridine HCl).

  • Efficiency: Single-step regioselective alkylation with >85% isolated yield.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent


 alkylation. The choice of 4-iodopyrazole  as the nucleophile is strategic: its symmetry eliminates regioselectivity issues common with 3-substituted pyrazoles, streamlining the impurity profile.
Strategic Route Selection
  • Route A (Selected): Alkylation of 4-iodopyrazole with 4-(chloromethyl)pyridine.

    • Advantage:[1][2][3] Convergent. 4-Iodopyrazole is a stable, crystalline solid. The reaction is clean and high-yielding.

  • Route B (Rejected): Alkylation of pyrazole followed by iodination.

    • Disadvantage:[1] Linear sequence.[4] The intermediate 1-(pyridin-4-ylmethyl)pyrazole is often an oil or low-melting solid, complicating handling on scale.

Retrosynthesis Target This compound (Target) Disconnection Target->Disconnection C-N Disconnection Fragment1 4-Iodopyrazole (Nucleophile) Disconnection->Fragment1 Fragment2 4-(Chloromethyl)pyridine HCl (Electrophile) Disconnection->Fragment2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole and pyridine fragments.

Process Development & Optimization

Reagent Selection & Stoichiometry
ComponentRoleEq.Rationale
4-Iodopyrazole Substrate1.0Symmetric nucleophile; stable solid.
4-(Chloromethyl)pyridine HCl Alkylating Agent1.1HCl salt is solid and less volatile than the free base, reducing exposure risk.
Potassium Carbonate (K₂CO₃) Base3.0Milled anhydrous grade. Neutralizes HCl salt (1 eq) and deprotonates pyrazole (1 eq). Excess ensures kinetics.
Acetonitrile (MeCN) Solvent10 volPolar aprotic. Supports

mechanism. Lower BP than DMF allows easier removal.
Sodium Iodide (NaI) Catalyst0.1Generates reactive iodide in situ (Finkelstein condition) to accelerate reaction with the chloride.
Critical Process Parameters (CPPs)
  • Base Granularity: Use milled/powdered K₂CO₃ . Granular base significantly slows reaction rates due to poor surface area.

  • Temperature: The reaction requires reflux (80-82°C) . Lower temperatures (<60°C) result in stalled conversion (>24h).

  • Moisture Control: The alkylating agent is hygroscopic. Reagents should be handled under

    
     to prevent hydrolysis of the chloride to the alcohol (impurity).
    

Detailed Experimental Protocol

Scale: 100 g Input (4-Iodopyrazole) Expected Yield: 125–135 g (85–92%)

Step 1: Reaction Setup
  • Equipment: 2L 3-neck round-bottom flask equipped with a mechanical stirrer (Teflon paddle), reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging:

    • Charge Acetonitrile (1.0 L, 10 vol) .

    • Add 4-Iodopyrazole (100.0 g, 0.515 mol) .

    • Add 4-(Chloromethyl)pyridine hydrochloride (93.0 g, 0.567 mol, 1.1 eq) . Note: Handle in a fume hood; vesicant.

    • Add Sodium Iodide (7.7 g, 0.05 mol, 0.1 eq) .

  • Base Addition:

    • Start moderate stirring.

    • Add Potassium Carbonate (213.5 g, 1.54 mol, 3.0 eq) portion-wise over 10 minutes. Exotherm warning: Mild exotherm may occur upon neutralizing the HCl salt.

Step 2: Reaction Execution
  • Heating: Heat the slurry to Reflux (80–82°C) .

  • Monitoring: Maintain reflux for 12–16 hours .

    • IPC (In-Process Control): Take an aliquot, filter, and analyze by HPLC/UPLC.

    • Specification: <1.0% remaining 4-iodopyrazole.[4]

Step 3: Workup & Isolation
  • Cooling: Cool the mixture to 20–25°C.

  • Filtration: Filter the slurry through a Celite or sintered glass funnel to remove inorganic salts (KCl, excess K₂CO₃).

  • Cake Wash: Wash the filter cake with Acetonitrile (200 mL). Combine filtrates.

  • Concentration: Concentrate the filtrate under reduced pressure (45°C bath) to approx. 2-3 volumes (200-300 mL).

  • Precipitation (Crystallization):

    • Slowly add Water (600 mL) to the concentrated organic residue while stirring rapidly.

    • The product should precipitate as an off-white solid.

    • Stir the slurry at 0–5°C for 2 hours to maximize yield.

  • Final Filtration: Filter the solid.

  • Drying: Dry in a vacuum oven at 45°C for 24 hours with a nitrogen bleed.

Workflow Start Start: Weigh Reagents Mix Charge MeCN, Reactants, Catalyst, Base Start->Mix Heat Reflux (80°C) 12-16 Hours Mix->Heat IPC IPC: HPLC Check (<1% SM) Heat->IPC IPC->Heat Fail Filter1 Filter Inorganic Salts IPC->Filter1 Pass Conc Concentrate Filtrate to ~3 Volumes Filter1->Conc Cryst Add Water (Anti-solvent) Stir at 0-5°C Conc->Cryst Isolate Filter & Dry Product Cryst->Isolate

Figure 2: Process flow diagram for the synthesis and isolation of this compound.

Safety & Handling Protocols

4-(Chloromethyl)pyridine Hydrochloride[6]
  • Hazard: Vesicant and Lachrymator . Causes severe skin burns and eye damage.

  • Control: Weigh and charge only within a certified fume hood. Wear double nitrile gloves and a lab coat.

  • Decontamination: Quench spills with dilute aqueous ammonia or 5% NaOH to hydrolyze the alkyl chloride.

4-Iodopyrazole[2][3][4][7][8][9][10]
  • Hazard: Irritant.[4][5]

  • Control: Standard PPE.[5] Avoid dust generation.[6]

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Purity HPLC (254 nm)≥ 98.0% area
Assay qNMR / Titration≥ 97.0% w/w
Water Content Karl Fischer≤ 0.5%
Identity ¹H NMR (DMSO-d₆)Consistent with structure

¹H NMR Diagnostic Signals (DMSO-d₆, 400 MHz):

  • δ 8.53 (d, 2H): Pyridine C2/C6-H (deshielded, doublet).

  • δ 8.00 (s, 1H): Pyrazole C3-H.

  • δ 7.55 (s, 1H): Pyrazole C5-H.

  • δ 7.10 (d, 2H): Pyridine C3/C5-H.

  • δ 5.40 (s, 2H): Methylene bridge (

    
    ).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Slow Conversion Large particle size of K₂CO₃.Use milled base. Add 0.1 eq TBAI or NaI if not already present.
Dark Coloration Oxidation of pyridine ring or iodine liberation.Ensure inert atmosphere (

). Add small amount of sodium thiosulfate during workup if iodine color persists.
Low Yield Product loss in mother liquor.Ensure final slurry is cooled to <5°C. Check pH of aqueous layer; keep pH > 8 to prevent protonation of pyridine.
Oiling Out Added water too fast or too hot.Re-dissolve in warm MeCN, cool slowly, and seed with pure crystal before adding water.

References

  • Synthesis of 4-iodopyrazole precursors

    • Methodology: "Synthesis method of 1-methyl-4-iodopyrazole." Google Patents, CN111205226A. Link

  • Safety & Handling of Chloromethylpyridines

    • SDS Data: "4-(Chloromethyl)pyridine hydrochloride Safety Data Sheet." Fisher Scientific. Link

  • Alkylation of Pyrazoles (General Precedents)

    • Mechanism & Catalysis: "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates."[7] ResearchGate. Link

    • Crizotinib Intermediate Synthesis: "A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine."[2] ResearchGate. Link

  • Process Chemistry of Pyridine Derivatives

    • Alkylation Strategies: "4-Selective Pyridine Alkylation via Wittig Olefination." ResearchGate. Link

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazoles and the Advent of Microwave-Assisted Synthesis

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry.[1][2] Their derivatives are integral to a wide array of pharmaceuticals, demonstrating activities such as anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[3][4][5] The substitution pattern on the pyrazole ring is crucial for its biological activity, and the synthesis of specifically substituted pyrazoles, particularly at the 4-position, is a key focus in drug discovery and development.

Traditionally, the synthesis of these compounds has often involved lengthy reaction times, harsh conditions, and the use of hazardous reagents. However, the emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field.[3] MAOS utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures, leading to a dramatic reduction in reaction times, increased product yields, and often, enhanced product purity.[5] This technology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions or the use of more environmentally benign solvents.[5][6]

This application note provides detailed protocols and insights into the microwave-assisted synthesis of 4-substituted pyrazoles, focusing on two powerful and versatile methods: the Vilsmeier-Haack formylation for the synthesis of 4-formylpyrazoles and the Suzuki cross-coupling reaction for the synthesis of 4-arylpyrazoles.

Core Principles of Microwave-Assisted Organic Synthesis (MAOS)

Microwave energy accelerates chemical reactions through a mechanism known as dielectric heating. Polar molecules in the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction. This direct and efficient heating of the reaction mixture, rather than the vessel walls, leads to rapid temperature increases and uniform heating, which are key to the benefits of MAOS.

Protocol 1: Microwave-Assisted Vilsmeier-Haack Synthesis of 4-Formylpyrazoles

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9][10][11] When applied to hydrazones, it provides an efficient route to 4-formylpyrazoles.[8][9][12] The use of microwave irradiation significantly accelerates this transformation.

Reaction Mechanism

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution and cyclization.

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates a substituted formamide, typically N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Formylation and Cyclization: The hydrazone substrate attacks the Vilsmeier reagent, leading to formylation and subsequent intramolecular cyclization to form the pyrazole ring. A final hydrolysis step during workup yields the 4-formylpyrazole.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Hydrazone Hydrazone Intermediate1 Formylated Intermediate Hydrazone->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-Formylpyrazole Intermediate2->Product Hydrolysis

Caption: Vilsmeier-Haack reaction mechanism for 4-formylpyrazole synthesis.

Materials and Equipment
  • Reagents:

    • Substituted acetophenone

    • Substituted hydrazine (e.g., phenylhydrazine)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Methanol, reagent grade

    • Acetic acid, glacial

    • Sodium bicarbonate solution, saturated

    • Ethyl acetate, for extraction

    • Anhydrous sodium sulfate

  • Equipment:

    • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • Microwave reaction vials with snap caps or crimp tops

    • Magnetic stir bars

    • Standard laboratory glassware

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and chamber

Experimental Protocol

This is a two-step protocol involving the initial formation of the hydrazone followed by the microwave-assisted Vilsmeier-Haack reaction.

Step 1: Synthesis of the Hydrazone Intermediate

  • In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in methanol.

  • Add the substituted hydrazine (1.0 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate.

  • Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

Step 2: Microwave-Assisted Vilsmeier-Haack Reaction

  • In a dry microwave reaction vial, place the synthesized hydrazone (1.0 eq).

  • Add anhydrous DMF (3-5 mL).

  • Cool the vial in an ice bath and slowly add POCl₃ (3.0 eq) dropwise with stirring. Caution: This reaction is exothermic.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 60-80°C for 5-15 minutes.[13] The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the vial to room temperature and carefully pour the contents into a beaker of crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The crude 4-formylpyrazole will precipitate. Collect the solid by filtration.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Promoted Suzuki Cross-Coupling for the Synthesis of 4-Arylpyrazoles

The Suzuki cross-coupling reaction is a highly versatile and powerful method for the formation of carbon-carbon bonds.[14] It is particularly useful for synthesizing 4-arylpyrazoles by coupling a 4-halopyrazole with an arylboronic acid in the presence of a palladium catalyst.[15][16] Microwave irradiation dramatically accelerates this reaction, often reducing reaction times from hours to minutes.[15][16]

Reaction Mechanism

The catalytic cycle of the Suzuki coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 4-halopyrazole to form a Pd(II) complex.

  • Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the C-C bond of the 4-arylpyrazole product and regenerating the Pd(0) catalyst.

Suzuki_Coupling_Mechanism Pd0 Pd(0) Catalyst PdII_Complex Pd(II) Complex Pd0->PdII_Complex + 4-Halopyrazole (Oxidative Addition) Halopyrazole 4-Halopyrazole Transmetalation_Complex Transmetalation Complex PdII_Complex->Transmetalation_Complex + Arylboronic Acid (Transmetalation) Arylboronic_Acid Arylboronic Acid Product 4-Arylpyrazole Transmetalation_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Suzuki cross-coupling mechanism for 4-arylpyrazole synthesis.

Materials and Equipment
  • Reagents:

    • 4-Iodo-1-methyl-1H-pyrazole (or other 4-halopyrazole)

    • Substituted arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., Cs₂CO₃, K₂CO₃)

    • Solvent system (e.g., 1,2-dimethoxyethane (DME) and water)

    • Ethyl acetate, for extraction

    • Brine solution

    • Anhydrous magnesium sulfate

  • Equipment:

    • Microwave reactor

    • Microwave reaction vials with snap caps or crimp tops

    • Magnetic stir bars

    • Standard laboratory glassware

    • Rotary evaporator

    • Silica gel for column chromatography

Experimental Protocol
  • To a microwave reaction vial, add 4-iodo-1-methyl-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.0-1.2 eq), Pd(PPh₃)₄ (2 mol%), and Cs₂CO₃ (2.5 eq).[16]

  • Add the solvent system, typically a mixture of DME and water (e.g., 4:1 v/v, 3-4 mL).[16]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 90-100°C for 5-15 minutes.[16] Monitor the reaction progress by TLC.

  • After completion, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/acetone).[16]

Data Summary: Microwave-Assisted Synthesis of 4-Substituted Pyrazoles

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of various 4-substituted pyrazoles.

Starting Materials Reaction Type Conditions (Microwave) Time (min) Yield (%) Reference
Hydrazone from AcetophenoneVilsmeier-HaackPOCl₃/DMF, 60°C1085[17]
4-Iodo-1-methyl-1H-pyrazole + Phenylboronic acidSuzuki CouplingPd(PPh₃)₄, Cs₂CO₃, DME/H₂O, 90°C5-1295[16]
4-Iodo-1-methyl-1H-pyrazole + 4-Methoxyphenylboronic acidSuzuki CouplingPd(PPh₃)₄, Cs₂CO₃, DME/H₂O, 90°C5-1292[16]
4-Iodo-1-methyl-1H-pyrazole + 4-Chlorophenylboronic acidSuzuki CouplingPd(PPh₃)₄, Cs₂CO₃, DME/H₂O, 90°C5-1289[16]
Ethyl acetoacetate, hydrazine, malononitrile, aldehydeOne-potK₂CO₃, Methanol, 80°C5-1085-95[6]
Chalcones + Hydrazine hydrateCyclocondensationDMSO, 900W8-1080-90[18]

Troubleshooting and Optimization

  • Low Yields in Vilsmeier-Haack: Ensure all reagents and solvents are anhydrous, as the Vilsmeier reagent is sensitive to moisture. The order of addition of reagents is also critical.

  • Incomplete Suzuki Coupling: The choice of palladium catalyst, base, and solvent system can significantly impact the reaction outcome. Screening different conditions may be necessary for challenging substrates. Ensure proper degassing of the reaction mixture to prevent catalyst deactivation.

  • Side Reactions: Over-irradiation (excessive time or temperature) in the microwave can lead to the formation of byproducts. It is crucial to monitor the reaction closely and optimize the irradiation time.

Conclusion

Microwave-assisted synthesis is a powerful and efficient technology for the rapid synthesis of 4-substituted pyrazoles. The protocols outlined in this application note for the Vilsmeier-Haack and Suzuki coupling reactions demonstrate the significant advantages of MAOS, including drastically reduced reaction times and high product yields. By leveraging these advanced synthetic methods, researchers in drug discovery and development can accelerate the synthesis of novel pyrazole derivatives for biological evaluation.

References

  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Retrieved February 6, 2026, from [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Chinese Chemical Letters. Retrieved February 6, 2026, from [Link]

  • Microwave-Assisted Green Synthesis of Spiroindolinopyranopyrazoles. (2024). ScholarWorks @ UTRGV. Retrieved February 6, 2026, from [Link]

  • Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalysed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water. (2017). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Chinese Chemical Letters. Retrieved February 6, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. Retrieved February 6, 2026, from [Link]

  • Gaikwad, D. N., et al. (2019). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. E-RESEARCHCO. Retrieved February 6, 2026, from [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). MDPI. Retrieved February 6, 2026, from [Link]

  • Kumari, S., et al. (2020). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved February 6, 2026, from [Link]

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Bais, H., et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press. Retrieved February 6, 2026, from [Link]

  • Yallappa, G. N., et al. (2021). One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. Biointerfaceresearch. Retrieved February 6, 2026, from [Link]

  • Singh, K., et al. (2025). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. Retrieved February 6, 2026, from [Link]

  • Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Retrieved February 6, 2026, from [Link]

  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical and Chemical Sciences. Retrieved February 6, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved February 6, 2026, from [Link]

  • Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation via One Pot Synthesis and their Biological. (n.d.). Oriental Journal of Chemistry. Retrieved February 6, 2026, from [Link]

Sources

Use of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerating Fragment-Based Drug Discovery (FBDD) with 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole

Executive Summary

This guide details the application of This compound (hereafter 4-IPMP ) as a dual-function probe in Fragment-Based Drug Discovery (FBDD). Unlike standard fragments that serve merely as binding, low-affinity starting points, 4-IPMP is engineered to solve two critical bottlenecks in the hit-to-lead workflow:

  • Ambiguous Binding Modes: The iodine atom functions as a heavy-atom label, allowing for unambiguous crystallographic orientation via Anomalous Dispersion (SAD/SIR) techniques.

  • Synthetic Dead-Ends: The C4-iodine serves as a pre-installed, high-reactivity handle for immediate palladium-catalyzed elaboration (Suzuki-Miyaura or Sonogashira coupling) without the need for de novo scaffold synthesis.

Chemical Profile & Structural Logic

Molecule: this compound Role: Advanced Crystallographic Fragment & Synthetic Intermediate

FeatureFunction in FBDD
Pyrazole Core Acts as a neutral aromatic scaffold, often mimicking the purine ring in kinase inhibitors (hinge binder).
C4-Iodine Structural: Strong anomalous scatterer for X-ray phasing.Synthetic: Reactive electrophile for cross-coupling.
Pyridine-4-ylmethyl Solubility: Pyridine nitrogen improves aqueous solubility (

).Interaction: Potential H-bond acceptor or metal coordination site.
Methylene Linker Provides rotational freedom, allowing the pyridine ring to optimize pi-stacking or reach solvent channels.

Application I: Crystallographic Screening (The "Heavy Atom" Protocol)

Challenge: Small fragments often bind with low affinity (mM range) and high mobility, leading to weak or discontinuous electron density maps. Assigning the correct orientation is often guess-work. Solution: Use the anomalous signal of the Iodine atom to pinpoint the binding pose.

Protocol A: Anomalous Difference Mapping

This protocol assumes the target protein crystals are robust to soaking.

Reagents:

  • Stock Solution: 200 mM 4-IPMP in 100% DMSO-d6.

  • Soak Buffer: Mother liquor + 10-20% Glycerol (cryoprotectant) + 10-50 mM 4-IPMP.

Workflow:

  • Soaking: Transfer crystals into the Soak Buffer. Incubate for 1–4 hours.

    • Expert Note: High concentrations (up to 50 mM) are tolerated because the pyridine ring aids solubility. If precipitation occurs, reduce to 10 mM.

  • Cryo-cooling: Flash-cool in liquid nitrogen.

  • Data Collection (Beamline Strategy):

    • Energy: Tune the beamline to 6.0 – 8.0 keV (1.5 – 2.0 Å). While the Iodine K-edge is 33 keV (inaccessible), the L-edges (approx 4.5–5 keV) provide significant anomalous signal (

      
      ) at standard energies (8 keV).
      
    • Redundancy: Collect 360° of data with high multiplicity (>6x) to accurately measure the small anomalous differences.

  • Processing:

    • Process data keeping Friedel pairs separate.

    • Calculate an Anomalous Difference Fourier Map .

    • Result: The Iodine atom will appear as a massive peak (>10

      
      ) in the anomalous map, unambiguously defining the position of the C4 atom.
      
Diagram: The "Iodo-Phasing" Workflow

G Hit Fragment Hit (SPR/NMR) Soak Crystal Soaking (50mM 4-IPMP) Hit->Soak Validation Xray X-Ray Diffraction (8 keV) Soak->Xray Map Anomalous Map (Iodine Peak) Xray->Map f'' Signal Model Unambiguous Binding Mode Map->Model Anchor C4

Caption: Workflow for utilizing the anomalous scattering of Iodine to resolve fragment binding orientation.

Application II: Fragment Growing (The "Synthetic Handle" Protocol)

Challenge: Once a fragment binds, "growing" it usually requires synthesizing a new library. Solution: Use the C4-Iodine of 4-IPMP to perform in situ or parallel synthesis of analogs using Suzuki-Miyaura coupling.

Protocol B: Rapid Analog Synthesis (Suzuki Coupling)

Objective: Couple aryl boronic acids to the C4 position to reach adjacent sub-pockets.

Reaction Scheme: 4-IPMP (1 eq) + Ar-B(OH)2 (1.5 eq) + Pd Catalyst -> 4-Aryl-1-(pyridin-4-ylmethyl)pyrazole

Step-by-Step Methodology:

  • Preparation:

    • In a microwave vial, dissolve 4-IPMP (1.0 equiv) and the Aryl Boronic Acid (1.5 equiv) in DME:Water (4:1) .

    • Expert Note: Avoid DMF if possible; DME/Water promotes faster transmetallation for pyrazoles.

  • Catalyst System (Critical):

    • Add Pd(dppf)Cl2 (5 mol%) and Cs2CO3 (3.0 equiv).

    • Why this choice? The pyridine nitrogen in 4-IPMP can poison simple Pd catalysts (like Pd(PPh3)4). The bidentate ligand dppf prevents this chelation. Cesium carbonate is preferred over potassium carbonate to enhance solubility of the boronic acids.

  • Execution:

    • Degas with Argon for 2 minutes.

    • Heat at 80°C for 2 hours (or Microwave: 100°C for 20 min).

  • Workup:

    • Filter through Celite.

    • Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

    • Caution: The pyridine moiety makes the product basic; ensure the fraction collector is set to trigger on the correct pH or UV signal.

Diagram: Fragment Elaboration Pathway

Chemistry cluster_Rxn Suzuki-Miyaura Conditions Start 4-IPMP Scaffold (C4-Iodine) Cat Pd(dppf)Cl2 (Anti-Poisoning) Start->Cat Base Cs2CO3 / DME:H2O Cat->Base Product Elaborated Lead (4-Aryl-IPMP) Base->Product Cross-Coupling

Caption: Synthetic pathway for elaborating the 4-IPMP fragment using Palladium-catalyzed cross-coupling.

Case Study: Targeting the Kinase Hinge

A composite example based on kinase inhibitor design principles.

  • Target: Serine/Threonine Kinase (e.g., CDK or MAPK family).

  • Observation: Initial soak of 4-IPMP shows the pyrazole nitrogen interacting with the hinge region (H-bond acceptor). The pyridine ring points toward the solvent front, improving solubility.

  • The Problem: The affinity is low (

    
    ).
    
  • The Fix: The anomalous map confirms the Iodine is pointing toward the hydrophobic "Gatekeeper" pocket.

  • Elaboration: Using Protocol B, a library of 10 hydrophobic boronic acids (phenyl, naphthyl, cyclopropyl) is coupled.

  • Result: The 4-phenyl derivative displaces a conserved water molecule in the gatekeeper pocket, improving affinity to

    
    .
    

References

  • Fragment-Based Drug Discovery (General Principles): Erlanson, D. A., et al. "Fragment-to-Lead Medicinal Chemistry Publications in 2020." Journal of Medicinal Chemistry, 2021. [Link]

  • Iodine in X-ray Phasing (SAD/SIR): Böttcher, J., et al. "Fragment-based screening by protein crystallography: successes and pitfalls." International Journal of Molecular Sciences, 2011. [Link]

  • Pyrazoles in Kinase Inhibitors (Crizotinib Intermediate Context): Cui, J. J., et al. "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (crizotinib)." Journal of Medicinal Chemistry, 2011. [Link]

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SNO-PYR-4-IODO Assigned Specialist: Senior Application Scientist

Executive Summary: The "Coordination Trap"

Coupling at the C4 position of a pyrazole ring presents a unique dichotomy. While the C4-iodide is electronically primed for oxidative addition (due to the electron-rich nature of the pyrazole ring), the pyrazole nitrogens create a "coordination trap."

  • The Problem: If the pyrazole nitrogen is unprotected (

    
    ), it acts as a ligand. In classical Sonogashira conditions, this nitrogen binds to the Copper(I) co-catalyst, sequestering it from the catalytic cycle. This halts the transmetallation step and often leads to the formation of unreactive copper-pyrazole complexes.
    
  • The Solution: Catalyst selection must be dictated by the protection status of the pyrazole nitrogen.

Catalyst Selection Matrix

Use this decision matrix to select the optimal catalytic system for your specific substrate.

Substrate StatusPrimary ChallengeRecommended Catalyst SystemBase/SolventWhy?
N-Protected (N-Me, N-Bn, N-THP)Steric hindrance at C4Standard:

(3-5 mol%) +

(5 mol%)

/ DMF or THF
The N-protecting group prevents Cu-poisoning. Standard conditions are cost-effective and robust.
N-Unprotected (

)
Cu-poisoning by Pyrazole-NCu-Free High Activity:

+ XPhos (or SPhos)

/ MeCN or DMF
Eliminates Copper entirely. Biaryl phosphine ligands (Buchwald type) facilitate oxidative addition without Cu assistance.
Electron-Poor Pyrazole Sluggish Oxidative AdditionBidentate:

+


/ DMSO
The large bite angle of dppf increases electron density on Pd, accelerating oxidative addition.
Visualizing the Decision Flow

The following diagram illustrates the critical decision pathway for experimental design.

CatalystSelection Start Start: 4-Iodopyrazole Substrate CheckN Check N-Position Status Start->CheckN Protected N-Protected (e.g., N-Me, N-Boc) CheckN->Protected Yes Unprotected N-Unprotected (N-H) CheckN->Unprotected No StandardPath Standard Protocol Pd(PPh3)2Cl2 + CuI Protected->StandardPath CuFreePath Copper-Free Protocol Pd(OAc)2 + XPhos (Prevents N-Cu poisoning) Unprotected->CuFreePath Success1 High Yield (Cost Effective) StandardPath->Success1 Success2 High Yield (No Cu-Glaser Byproducts) CuFreePath->Success2

Caption: Logic flow for selecting the catalytic system based on pyrazole nitrogen protection status.

Troubleshooting Guide & FAQs
Q1: My reaction turns black immediately, and conversion stalls. Why?

Diagnosis: "Pd-Black" Precipitation. The Science: The active Pd(0) species is unstable. If oxidative addition is slow (common with electron-rich pyrazoles) or if the ligand concentration is too low, Pd(0) aggregates into inactive metallic palladium (black precipitate). The Fix:

  • Increase Ligand/Pd Ratio: If using

    
    , add extra 
    
    
    
    (10 mol%) to stabilize the Pd(0) species.
  • Switch to Pd(II): Use ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[1] It is more stable and reduces to Pd(0) in situ at a controlled rate, preventing rapid aggregation.
    
Q2: I see the starting material is consumed, but I'm isolating a dimer of my alkyne (Glaser Product).

Diagnosis: Oxidative Homocoupling (Glaser Coupling). The Science: In the presence of Copper and trace Oxygen, terminal alkynes preferentially couple to themselves rather than the pyrazole. The Fix:

  • Degas Rigorously: Sparging with nitrogen is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.

  • Slow Addition: Add the alkyne via syringe pump over 1 hour. This keeps the concentration of free alkyne low relative to the Pd-catalyst.

  • Go Copper-Free: Switch to the Protocol B (below) to eliminate the mechanism for homocoupling entirely.

Q3: Can I perform this on an unprotected pyrazole (

) using Copper?

Diagnosis: Catalyst Poisoning. The Science: The


 pyrazole forms an insoluble or unreactive complex with CuI. You might see a colored precipitate (often yellow/green) that is not Pd-black.
The Fix: 
  • Option A: Protect the nitrogen (e.g., THP, SEM, or Boc) before coupling.

  • Option B: Use Protocol B (Copper-Free). Do not attempt to "force" the Cu-reaction with heat; it will only increase dehalogenation side products.

Standard Operating Protocols (SOPs)
Protocol A: The "Workhorse" (For N-Protected Substrates)

Best for: Scalability and cost-efficiency when N is blocked.

  • Charge: To a dry vial, add 4-iodopyrazole (1.0 equiv),

    
     (0.03 equiv), and CuI (0.05 equiv).
    
  • Inert: Seal and purge with Argon/Nitrogen for 5 mins.

  • Solvent: Add degassed DMF (0.2 M concentration) and

    
     (3.0 equiv).
    
  • Alkyne: Add terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir at RT to 50°C . Monitor by LCMS.

    • Checkpoint: Reaction should turn dark brown/amber but remain clear. If black precipitate forms early, see Troubleshooting Q1.

Protocol B: The "High-Fidelity" (Copper-Free / Unprotected N)

Best for: Unprotected pyrazoles or when Glaser coupling is problematic.

  • Catalyst Prep: In a glovebox or under strict Argon flow, mix

    
     (0.05 equiv) and XPhos  (0.10 equiv) in MeCN. Stir for 10 min to form the active complex (solution turns yellow/orange).
    
  • Substrate: Add 4-iodopyrazole (1.0 equiv) and

    
     (2.0 equiv).
    
  • Alkyne: Add terminal alkyne (1.5 equiv).

  • Reaction: Heat to 80°C .

    • Note: Copper-free reactions require higher temperatures than Cu-catalyzed ones because the transmetallation step is slower (or proceeds via a carbopalladation mechanism).

Mechanistic Failure Analysis

The diagram below details where the reaction typically fails for 4-iodopyrazoles.

FailureAnalysis Pd0 Active Pd(0) OxAdd Oxidative Addition (Pd-Ar-I) Pd0->OxAdd Fail1 FAILURE: Pd-Black (Instability) Pd0->Fail1 Low Ligand Load TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Product Coupled Product TransMet->Product Fail2 FAILURE: Cu-Sequestration (N-H binds Cu) TransMet->Fail2 Unprotected N-H Fail3 FAILURE: Glaser Coupling (O2 + Cu) TransMet->Fail3 O2 present

Caption: Critical failure points in the catalytic cycle relative to substrate and environmental factors.

References
  • BenchChem. (2025).[2][3][4] Copper-Free Sonogashira Coupling of 2,5-Diiodopyrazine: Application Notes and Protocols. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Seminal review establishing Pd/Cu mechanisms).
  • Eller, G. A., et al. (2011).[5] Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications. Link

  • Gelest Inc. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Link

  • Organic Chemistry Portal. (2023). Sonogashira Coupling: Recent Developments and Catalyst Selection. Link

Sources

Technical Support Center: 4-Iodopyrazole Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in 4-Iodopyrazole Cross-Coupling Reactions Ticket ID: #PYRZ-4-I-OPT Assigned Specialist: Senior Application Scientist

Diagnostic Workflow & Decision Matrix

Before modifying your reaction conditions, identify your specific failure mode. The chemistry of 4-iodopyrazole is distinct from standard aryl halides due to the electron-rich nature of the pyrazole ring and the coordination ability of the nitrogen atoms.

Visual Troubleshooting Guide

G Start Start: Low Yield Observed CheckNH Is the Pyrazole N-H Unprotected? Start->CheckNH YesNH YES: N-H Present CheckNH->YesNH High Risk NoNH NO: N-Protected (SEM, Boc, Me) CheckNH->NoNH Poison Issue: Catalyst Poisoning (Pd-Pyrazolate Dimer) YesNH->Poison Sol1 Solution: Use Bulky Ligands (XPhos) OR Add Water (Cosolvent) Poison->Sol1 CheckProd Analyze Crude Mixture (LCMS/NMR) NoNH->CheckProd Deiodo Result: De-iodinated Pyrazole (H-Py) CheckProd->Deiodo Protodeiodination StartMat Result: Recovered Starting Material CheckProd->StartMat Inert Sol2 Solution: Increase Rate of Transmetalation (Ag Salts, MIDA Boronates) Deiodo->Sol2 Sol3 Solution: Oxidative Addition Stalled (Switch to Pd-G3/G4 Precatalysts) StartMat->Sol3

Caption: Figure 1. Diagnostic logic flow for identifying the root cause of failure in 4-iodopyrazole couplings based on substrate protection status and crude analysis.

Critical Issue: The "Free (NH)" Trap

Symptom: Reaction stalls immediately or yields <20%. Starting material is consumed but no product forms (oligomers/black precipitate).

The Mechanism of Failure

The most common cause of failure in unprotected 4-iodopyrazoles is catalyst poisoning . The acidic N-H proton (


) is deprotonated by the base required for the coupling. The resulting pyrazolate anion is a potent ligand that bridges two Palladium atoms, forming an inactive dimer (Pd-Pyrazolate-Pd). This removes the active catalyst from the cycle before oxidative addition can occur efficiently [1].[1]
Protocol: The "Water-Rescue" System (Suzuki-Miyaura)

To couple unprotected 4-iodopyrazoles, you must prevent the formation of the bridging species. The use of water as a cosolvent and bulky ligands is the industry standard solution.

Reagents:

  • Catalyst: Pd(OAc)₂ + XPhos (or XPhos Pd G2/G3/G4 precatalyst).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Temperature: 80–100 °C.

Step-by-Step:

  • Charge the reaction vial with 4-iodopyrazole (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add XPhos Pd G2 (2–5 mol%). Note: Precatalysts are preferred over separate Pd/Ligand addition to ensure active species formation.

  • Add solvent mixture (Dioxane:Water, 4:1). The concentration should be high (0.2 M to 0.5 M).

  • Degas by sparging with Argon for 5 minutes.

  • Seal and heat to 100 °C.

Why this works:

  • XPhos: The massive steric bulk of the biaryl phosphine ligand physically blocks the pyrazolate nitrogen from bridging two Pd centers [2].

  • Water: Increases the solubility of the inorganic base and facilitates the proton transfer steps without requiring harsh anhydrous conditions that favor tight ion-pairing.

Critical Issue: Protodeiodination

Symptom: You observe the formation of the pyrazole with a hydrogen at the 4-position (mass = M-126) instead of the coupled product.

The Mechanism of Failure

4-Iodopyrazoles are electron-rich. While oxidative addition is fast, the transmetalation step can be slow, especially with electron-deficient or bulky boronic acids. If transmetalation stalls, the Pd(II)-aryl species can undergo protodepalladation (often scavenging a proton from the solvent or base), resulting in the loss of the iodine atom [3].

Optimization Table: Combating Deiodination
VariableRecommendationRationale
Boron Source MIDA Boronates or Potassium Trifluoroborates These release the active boronic acid slowly (slow-release strategy), maintaining a steady concentration relative to the catalyst, preventing catalyst decomposition and side pathways.
Base Cs₂CO₃ or Ba(OH)₂ Heavier alkali metals often accelerate transmetalation rates in difficult substrates.
Additive Ag₂CO₃ or Ag₂O (0.5–1.0 equiv)Silver salts precipitate iodide ions (AgI). Free iodide ions can poison the catalyst or reverse the oxidative addition equilibrium. Removing them drives the reaction forward.
Concentration High (>0.5 M) Increasing concentration favors the bimolecular transmetalation step over unimolecular side reactions.

Sonogashira Specifics: The Copper Problem

Symptom: Homocoupling of the alkyne (Glaser coupling) or no reaction.[2]

The Issue

In standard Sonogashira couplings, CuI is used as a cocatalyst. However, with 4-iodopyrazole, Copper(I) has a high affinity for the pyrazole nitrogens. This sequesters the copper, preventing it from activating the alkyne, or forms a stable Cu-Pyrazole complex that precipitates.

Protocol: Copper-Free Sonogashira

Eliminate copper to avoid chelation issues.

Reagents:

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%).

  • Ligand: XPhos (10 mol%) - Optional but recommended for difficult substrates.

  • Base: Pyrrolidine or Piperidine (used as solvent and base) OR Cs₂CO₃ in DMF.

  • Temperature: 60–80 °C.

Key Adjustment: If the reaction is sluggish, add tetrabutylammonium fluoride (TBAF) (1.0 equiv). Fluoride activates the alkyne (forming a hypervalent silicon species if TMS-protected, or simply acting as a base) facilitating the carbopalladation cycle without copper [4].

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ (Tetrakis) for these reactions? A: generally, No. While Tetrakis is a workhorse, it is often insufficient for 4-iodopyrazoles, especially unprotected ones. The triphenylphosphine ligands are liable to dissociate and be displaced by the nitrogen of the pyrazole. You need the strong binding and steric bulk of dialkylbiaryl phosphines (Buchwald ligands like XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs).

Q: Should I protect the nitrogen before coupling? A: If your synthesis allows it, Yes. Protecting the nitrogen with a SEM (2-(Trimethylsilyl)ethoxymethyl), THP (Tetrahydropyranyl), or Boc group eliminates the catalyst poisoning pathway and allows the use of standard conditions.

  • Recommendation: Use SEM for robust protection that survives base; use THP for easy acid-labile removal later.

Q: My reaction turns black immediately. What does this mean? A: "Pd Black" formation indicates catalyst decomposition. The ligand has dissociated, and Pd(0) has aggregated into nanoparticles.

  • Fix: Switch to a precatalyst (e.g., XPhos Pd G3) rather than mixing Pd(OAc)₂ + Ligand in situ. The precatalyst ensures a 1:1 Pd:Ligand ratio is formed correctly before the reaction stress begins.

References

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic Carbene (NHC) Ligands and Palladium in Homogeneous Cross-Coupling Catalysis: A Perfect Union. Chemical Society Reviews.

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society.[3]

  • Kashin, A. S., & Ananikov, V. P. (2013). Pd-Catalyzed Cross-Coupling: The Role of the Base and the Mechanism of the Transmetalation Step. Journal of Organic Chemistry.

  • Liang, Y., & Xie, Y.-X. (2005). Copper-free Sonogashira coupling reaction with PdCl2 in water under aerobic conditions. Journal of Organic Chemistry.

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting.

Sources

Technical Support Center: Dehalogenation of 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Dehalogenation During Catalytic Cross-Coupling of 4-Iodopyrazoles Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Support Guide & FAQs

Executive Summary & Diagnostic Overview

The Issue: You are attempting a metal-catalyzed cross-coupling (likely Suzuki-Miyaura or Sonogashira) using a 4-iodopyrazole substrate. Instead of the desired C-C bond formation, you observe significant formation of the de-iodinated byproduct (4-H pyrazole) .

The Root Cause: The C–I bond in 4-iodopyrazoles is highly reactive toward oxidative addition.[1] However, the resulting


-pyrazolyl-palladium(II)  intermediate is prone to protodehalogenation  if the subsequent transmetallation step is slow or if a proton/hydride source is readily available. This is often exacerbated by:
  • Unprotected N-H groups (acting as an intramolecular proton source).

  • Protic solvents (alcohols).

  • Hydride donors (e.g., excess amines, certain bases).

Diagnostic Decision Tree

Use this workflow to identify the specific cause of your dehalogenation issue.

DiagnosticTree Start Start: Dehalogenation Observed CheckNH Is the Pyrazole N-H free? Start->CheckNH Protect CRITICAL: Protect N-H (Use SEM, Boc, or THP) CheckNH->Protect Yes CheckSolvent Solvent System? CheckNH->CheckSolvent No (Protected) Alcohol Alcoholic (MeOH, EtOH)? CheckSolvent->Alcohol Protic CheckBase Base Selection? CheckSolvent->CheckBase Aprotic SwitchSolvent Switch to Aprotic (DMF, Dioxane, Toluene) Alcohol->SwitchSolvent StrongBase Strong/Alkoxide Base (NaOtBu, KOtBu)? CheckBase->StrongBase Yes Catalyst Ligand Sterics? CheckBase->Catalyst Mild Base Used WeakBase Switch to Mild Base (K2CO3, Cs2CO3, K3PO4) StrongBase->WeakBase Bulky Use Bulky Electron-Rich Ligands (XPhos, SPhos, Q-Phos) Catalyst->Bulky

Figure 1: Troubleshooting logic flow for diagnosing dehalogenation sources in pyrazole coupling.

Technical FAQs & Troubleshooting

Q1: Why does the 4-iodopyrazole undergo dehalogenation faster than the coupling reaction?

A: This is a kinetic competition issue. The oxidative addition of Pd(0) into the C–I bond is extremely fast due to the weak bond strength (


). This generates a Pd(II)-pyrazolyl intermediate .
If the transmetallation  (reaction with the boronic acid) is slow—due to steric hindrance, low solubility, or poor activation of the boronate—the Pd(II) species "waits" in solution. During this lag time, it can scavenge a proton (protodehalogenation) or undergo 

-hydride elimination (if alkyl groups are present on ligands), leading to the reduced 4-H byproduct [1][2].
Q2: Does the protecting group on the pyrazole nitrogen really matter?

A: Yes, critically. Unprotected pyrazoles (containing a free N-H) are notorious for dehalogenation. The acidic N-H proton can coordinate to the metal center or directly protonate the Pd-C bond via a sigma-bond metathesis-like transition state.

  • Recommendation: Always protect the nitrogen before coupling.

  • Best Groups: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) are superior because they are stable to base. Boc can be used but may be cleaved under basic coupling conditions, reverting the substrate to the problematic free N-H form [1].

Q3: I am using Methanol/Water as a solvent. Is this a problem?

A: Yes. Primary and secondary alcohols are hydride sources. In the presence of Pd(II), alcohols can undergo


-hydride elimination to form a Pd-H species, which then reductively eliminates with your pyrazole to form the de-iodinated byproduct.
  • Solution: Switch to polar aprotic solvents like DMF , 1,4-Dioxane , or Toluene . If water is needed for the base solubility, use a biphasic system (e.g., Toluene/Water) rather than a miscible alcohol/water mix [3].

Q4: Which catalyst system minimizes this side reaction?

A: You need a catalyst that accelerates transmetallation and reductive elimination over side pathways.

  • Avoid: Simple Pd(PPh3)4 if the reaction is sluggish; it often leads to higher dehalogenation in challenging substrates.

  • Preferred: Pd(dppf)Cl2 is a robust "workhorse" catalyst that often suppresses dehalogenation due to the large bite angle of the dppf ligand [4].

  • Advanced: Bulky, electron-rich phosphine ligands like XPhos or SPhos facilitate rapid oxidative addition and transmetallation, outcompeting the dehalogenation pathway.

Mechanistic Insight: The Competing Pathways

Understanding the mechanism allows you to control the reaction variables. The diagram below illustrates the "Productive Cycle" vs. the "Destructive Cycle."

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Pd(II)-Pyrazolyl Intermediate Pd0->OxAdd Oxidative Addition (Fast) Substrate 4-Iodo-Pyrazole Substrate->OxAdd TransMet Transmetallation OxAdd->TransMet Path A: Desired (Fast w/ Opt. Ligand) ProtoDehal Protodehalogenation (Pd-H Formation) OxAdd->ProtoDehal Path B: Undesired (Slow Transmetallation) Boronic Ar-B(OH)2 (Base Activated) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product (4-Aryl-Pyrazole) RedElim->Product ProtonSource Proton/Hydride Source (MeOH, Free NH, H2O) ProtonSource->ProtoDehal ProtoDehal->Pd0 Byproduct Byproduct (4-H Pyrazole) ProtoDehal->Byproduct

Figure 2: Kinetic competition between productive cross-coupling (Green) and protodehalogenation (Red).

Optimized Experimental Protocol

This protocol is designed to minimize dehalogenation by controlling base strength, solvent proticity, and catalyst activity.[2]

Protocol: Suzuki-Miyaura Coupling of N-Protected 4-Iodopyrazole

Reagents:

  • Substrate: 1-SEM-4-iodopyrazole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[3]·CH2Cl2 (5 mol%)

  • Base: Cs2CO3 (3.0 equiv) — Mild base, avoids alkoxides.

  • Solvent: 1,4-Dioxane / Water (9:1 ratio) — Degassed.

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the 4-iodopyrazole, aryl boronic acid, and Cs2CO3.

  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Addition: Remove the cap briefly under a positive flow of inert gas to add the Pd(dppf)Cl2 catalyst, or add it as a solution in dioxane if handling air-sensitive species strictly.

  • Heating: Heat the reaction block to 80°C . Note: Do not overheat (>100°C) as this accelerates thermal deiodination.

  • Monitoring: Check by LC-MS after 2 hours.

    • Success: Major peak is Product (M+Ar).[2]

    • Failure: If 4-H pyrazole is observed, lower temp to 60°C and switch catalyst to XPhos Pd G3 .

Comparative Data: Conditions vs. Dehalogenation

The following table summarizes how reaction parameters influence the ratio of Product to Dehalogenated Byproduct (P:D Ratio).

Variable ChangedConditionP:D Ratio (Approx)Notes
Standard Pd(dppf)Cl2, Cs2CO3, Dioxane, 80°C95:5 Recommended starting point.
Solvent Methanol / Water40:60Methanol acts as a hydride source; high dehalogenation.
Base NaOtBu (Strong Base)60:40Strong bases promote

-elimination pathways.
Ligand Pd(PPh3)4 (Simple Phosphine)70:30Slower transmetallation allows time for side reactions.
Protecting Group Free N-H (Unprotected)20:80Acidic proton kills the Pd-intermediate.
Atmosphere Air (No Degassing)50:50Oxygen promotes homocoupling and catalyst decomposition.

References

  • BenchChem. (2025).[1][2][3][4][5] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from

  • American Chemical Society. (2016).[6] The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J. Org.[7] Chem. Retrieved from [6]

  • Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[7] Retrieved from

  • National Institutes of Health (PMC). (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from

Sources

4-Iodo-1-(pyridin-4-ylmethyl)pyrazole stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole

Introduction

This guide provides in-depth technical support for the handling, storage, and stability of this compound (CAS No. 1187385-85-8). As a versatile heterocyclic building block, its integrity is paramount for the success of downstream applications in medicinal chemistry and materials science. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and optimal performance of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container at -20°C. It is critical to protect the compound from light, moisture, and oxygen. While some suppliers may recommend room temperature storage for short periods, low-temperature storage minimizes the risk of gradual decomposition.[1][2]

Q2: How should I store solutions of this compound?

A2: Solutions are significantly less stable than the solid material. If you must store the compound in solution, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or Dioxane). Prepare solutions fresh for immediate use whenever possible. For short-term storage (1-2 days), store the solution at -20°C under an inert atmosphere. For longer periods, it is highly advisable to aliquot the solution to avoid repeated freeze-thaw cycles and discard any unused portions that show signs of discoloration.

Q3: My solid this compound has developed a slight yellow or brownish tint. Is it still usable?

A3: A change in color from white/off-white to yellow or brown is a primary indicator of degradation. This is often due to the slow liberation of elemental iodine (I₂), which can be caused by exposure to light or air (oxidation).[3] The usability of the material depends on the tolerance of your specific application to impurities. For highly sensitive reactions, such as palladium-catalyzed cross-couplings, the presence of even minor impurities can inhibit the catalyst and reduce yields. It is strongly recommended to assess the purity of the discolored material by an analytical method like ¹H NMR, LC-MS, or HPLC before use.

Q4: What are the main degradation pathways for this compound?

A4: The primary degradation pathways are:

  • Photodecomposition: The carbon-iodine bond is susceptible to cleavage upon exposure to UV or even ambient light, which can generate radical species.[4][5] This is a common instability factor for iodoaromatic compounds.

  • Oxidation: Exposure to air can lead to oxidation, particularly at the pyridine nitrogen or the pyrazole ring, which can be exacerbated by the presence of trace metals.

  • Hydrolysis: The compound should be protected from moisture. While the core heterocyclic structure is relatively stable, prolonged exposure to water, especially under non-neutral pH, could potentially lead to slow decomposition.

Troubleshooting Guide

This section addresses specific experimental issues that may arise from improper storage or handling of this compound.

Observed Problem Potential Cause(s) Recommended Action(s)
Low or inconsistent yields in cross-coupling reactions (e.g., Suzuki, Sonogashira). 1. Degradation of Starting Material: The presence of elemental iodine or other degradation byproducts can poison the palladium catalyst. 2. Inaccurate Quantification: If the material has degraded, the actual molar amount of active compound is lower than calculated.1. Confirm Purity: Before starting the reaction, run a quick purity check. A simple ¹H NMR spectrum can reveal the presence of major impurities. Compare it to a reference spectrum if available. 2. Use Fresh Material: Use a freshly opened container or a sample that has been rigorously stored under the recommended conditions. 3. Purification: If fresh material is unavailable, consider recrystallizing a small amount of the compound to remove impurities.
Appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate. 1. On-Plate Decomposition: The silica gel on a TLC plate is slightly acidic and can cause sensitive compounds to streak or decompose, especially if the plate is left to develop for an extended period. 2. Degraded Compound: The extra spots correspond to impurities present in the starting material.1. Use Neutralized Silica: If on-plate decomposition is suspected, run the TLC on a plate that has been pre-treated with a base (e.g., by including 1% triethylamine in the mobile phase). 2. Compare Lots: Run a TLC of the suspect material alongside a fresh, trusted lot of the compound if available. This will confirm if the issue is with the material or the TLC conditions.
Difficulty in dissolving the solid compound. 1. Incorrect Solvent Choice. 2. Formation of Insoluble Byproducts: The compound may have partially polymerized or degraded into less soluble materials.1. Verify Solubility: Confirm the appropriate solvent for your application. The compound is generally soluble in polar aprotic solvents like DMSO and DMF. 2. Check for Discoloration: If the material is discolored, insolubility may be linked to degradation. Assess purity as described above.

Experimental Protocols & Workflows

Protocol 1: Handling and Aliquoting of Solid Compound

This protocol minimizes exposure to atmospheric contaminants upon receiving a new shipment.

  • Preparation: Move the sealed manufacturer's container, a set of appropriately sized amber glass vials with PTFE-lined caps, a precision balance, and spatulas into an inert atmosphere glovebox. If a glovebox is not available, use a glove bag flushed with argon or nitrogen.

  • Equilibration: Allow the manufacturer's container to equilibrate to ambient temperature inside the glovebox for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Aliquoting: Open the main container and quickly weigh the desired amounts of the solid into the pre-labeled amber vials.

  • Sealing: Tightly seal the caps of the new vials. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the newly aliquoted vials and the main stock container back into a -20°C freezer. Ensure the main container's atmosphere has been replaced with inert gas before re-sealing.

Workflow: Stability Assessment and Decision Making

The following diagram outlines the decision-making process when assessing the stability and usability of this compound.

G start Start: Assess Compound visual_check Visual Inspection (Color & Form) start->visual_check is_discolored Is it discolored (yellow/brown)? visual_check->is_discolored white_crystalline White / Crystalline Solid is_clumped Is it clumpy or non-crystalline? is_discolored->is_clumped No purity_check Perform Purity Check (NMR, LC-MS, HPLC) is_discolored->purity_check Yes is_clumped->purity_check Yes use_directly Proceed with Experiment is_clumped->use_directly No is_pure Is Purity >95%? purity_check->is_pure is_pure->use_directly Yes purify Purify Compound (e.g., Recrystallization) is_pure->purify No purify->purity_check discard Discard and Order Fresh Stock purify->discard Purification Fails

Caption: Decision workflow for assessing compound stability.

References

  • AWS. (2015). 4-Iodo-1-methyl-1H-pyrazole - Safety Data Sheet. Retrieved from [Link]

  • Patai, S. (Ed.). (1995).The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd.
  • Rossi, R. A., & de Rossi, R. H. (1978).Photolysis of Iodoaromatic Compounds in Benzene. The Journal of Organic Chemistry, 43(12), 2536–2540.

Sources

Technical Support Center: Purification of Polar Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting retention, tailing, and solubility issues with polar nitrogen heterocycles.

Diagnostic Workflow: Method Selection

Before modifying your current run, use this decision matrix to determine the correct stationary phase based on your compound's solubility and polarity.

Pyrazole_Purification_Logic Start Start: Compound Properties Solubility_Check Is it soluble in DCM/EtOAc? Start->Solubility_Check Normal_Phase Normal Phase Silica (Add 1% TEA or NH4OH) Solubility_Check->Normal_Phase Yes (Moderate Polarity) Polarity_Check Is it water soluble / Early elution on C18? Solubility_Check->Polarity_Check No (High Polarity) RP_Check Does it retain on Std C18? Polarity_Check->RP_Check Retains on C18 HILIC HILIC Mode (Silica or Amide Column) Polarity_Check->HILIC No Retention on C18 Amine_Silica Amine-Functionalized Silica (No modifier needed) RP_Check->Amine_Silica Streaks on Silica C18_Aq C18-Aq (Water Wettable) 100% Aqueous Start RP_Check->C18_Aq Elutes in Void Vol

Figure 1: Decision matrix for selecting the optimal stationary phase for polar heterocycles.

Chromatography Troubleshooting

Issue 1: "My compound streaks and tails severely on standard silica gel."

Diagnosis: Silanol Interaction. Pyrazoles are basic nitrogen heterocycles. Standard silica gel (pH ~5) contains acidic silanol (Si-OH) groups. Your pyrazole is acting as a Lewis base, hydrogen-bonding to these acidic sites. This secondary interaction competes with the partitioning mechanism, causing peak tailing (streaking).

Solution Protocol: You have two options to suppress this interaction:

  • Mobile Phase Modifier (The "Band-Aid" Fix):

    • Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to both Solvent A and Solvent B.

    • Mechanism:[1][2] The amine modifier is more basic than your pyrazole. It saturates the acidic silanol sites on the silica, effectively "shielding" them so your compound can elute cleanly.

  • Stationary Phase Switch (The "Systemic" Fix):

    • Switch to Amine-Functionalized Silica (NH2) .

    • Why: The surface is already bonded with propyl-amine groups. This creates a basic surface environment that repels the basic pyrazole nitrogens, resulting in sharp peaks without needing smelly additives in your solvent [1].

Issue 2: "My compound elutes at the solvent front (Void Volume) on C18."

Diagnosis: Phase Collapse (Dewetting). If you are running a high-aqueous gradient (e.g., 95% Water) to retain a polar pyrazole, standard C18 chains can undergo "phase collapse." The hydrophobic C18 chains fold onto themselves to escape the water, expelling the mobile phase from the pores. Your compound effectively bypasses the stationary phase interaction.

Solution Protocol: Switch to a C18-Aq (Aqueous) or T3-style column.

  • Mechanism:[1][2] These columns have hydrophilic end-capping or wider pore structures that remain "wettable" even in 100% water. This maintains the surface area available for interaction, allowing polar compounds to retain [2].

Issue 3: "I cannot dissolve my crude sample in the starting solvent."

Diagnosis: Solubility Mismatch. Polar pyrazoles often require polar solvents (DMSO, DMF, Methanol) to dissolve. Injecting a liquid load of DMSO onto a column equilibrated with Hexane or Water causes "breakthrough"—the strong solvent carries the sample down the column before it can bind.

Solution Protocol: Dry Loading Dry loading is superior for polar compounds as it eliminates the injection solvent effect [4].[3]

Dry_Loading_Workflow Dissolve 1. Dissolve Crude (MeOH/DCM) Mix 2. Add Sorbent (Celite 545 or HM-N) Dissolve->Mix Evap 3. Rotovap to Dryness (Free-flowing powder) Mix->Evap Pack 4. Pack into Empty Cartridge Evap->Pack Run 5. Install & Run Pack->Run

Figure 2: Dry loading workflow to eliminate solvent effects during purification.

Critical Note: Use Diatomaceous Earth (e.g., Celite or ISOLUTE HM-N) instead of Silica for the carrier.[4] Silica can irreversibly bind polar pyrazoles during the drying step; diatomaceous earth is inert [4].

Advanced Strategy: HILIC (Hydrophilic Interaction Liquid Chromatography)[2][5][6][7]

If C18 fails to retain your compound, HILIC is the orthogonal technique required.

Concept: In HILIC, Water is the Strong Solvent .[5] You start with high organic (e.g., 95% Acetonitrile) and gradient up to water. This is the opposite of Reverse Phase.[1]

HILIC Setup for Pyrazoles:

  • Stationary Phase: Bare Silica, Amide, or Diol.

  • Mobile Phase A: Acetonitrile (Weak Solvent).

  • Mobile Phase B: Water + 10mM Ammonium Formate (Strong Solvent).

  • Mechanism: A water-rich layer forms on the surface of the polar stationary phase.[5][6] Your polar pyrazole partitions into this water layer.

ParameterReverse Phase (C18)HILIC
Stationary Phase Non-polar (Hydrophobic)Polar (Hydrophilic)
Initial Solvent Water (Weak)Acetonitrile (Weak)
Elution Solvent Methanol/ACN (Strong)Water/Buffer (Strong)
Retention Order Polar elutes firstPolar elutes last
Best For Lipophilic PyrazolesHighly Polar/Ionic Pyrazoles

Alternative Purification: Salt Formation

If chromatography is consistently failing due to "oiling out" or co-elution, utilize the basicity of the pyrazole ring to purify via crystallization [3].

Protocol:

  • Dissolve crude pyrazole in a non-polar solvent (e.g., Et2O, EtOAc, or Toluene). Impurities may dissolve, but the pyrazole might not.

  • Add a solution of HCl (in dioxane/ether) or Oxalic Acid .

  • The Pyrazole-HCl salt will precipitate as a solid because the ionic salt is insoluble in the organic solvent.

  • Filter the solid. Non-basic impurities remain in the mother liquor.

  • Recovery: Suspend the salt in water, adjust pH to >9 with NaHCO3, and extract back into organic solvent (DCM/EtOAc) to recover the free base.

References

  • Teledyne ISCO. (2012).[7] HILIC Purification Strategies for Flash Chromatography (Application Note AN78).Link

  • Biotage. (2023).[7][8][9] Strategies for the Flash Purification of Highly Polar Compounds.Link

  • Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1).Link

  • Biotage. (2023).[7][9] When should I use dry loading instead of liquid loading with flash column chromatography?Link

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.Link

Sources

Improving the solubility of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole (CAS: 1187385-85-8)[1]

Introduction

From the Desk of the Senior Application Scientist

You are likely working with This compound , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., Crizotinib analogs) or as a fragment in fragment-based drug discovery (FBDD).[1]

Structurally, this molecule presents a classic "solubility paradox":

  • The Hydrophobic Core: The 4-iodopyrazole moiety is highly lipophilic and planar, driving strong crystal lattice packing (high melting point) and poor aqueous solubility.[1]

  • The Basic Handle: The pendant pyridine ring provides a basic nitrogen (approximate pKa ~5.2), which is your primary lever for chemical solubilization.[1]

This guide moves beyond simple "add DMSO" advice. It provides a mechanistic workflow to stabilize this compound in solution for both synthetic chemistry and biological assays.[1]

Module 1: The Chemical Approach (Synthesis & Purification)

Q: I am trying to dissolve the compound for a reaction in methanol/ethanol, but it remains a suspension. How can I fully solubilize it?

A: The neutral form of the molecule has high lattice energy.[1] You must disrupt this by protonating the pyridine nitrogen.[1]

  • Mechanism: The pyridine nitrogen is a Brønsted base.[1] Protonation creates a cationic species, increasing polarity and disrupting the hydrophobic stacking interactions.[1]

  • Protocol:

    • Suspend the compound in your alcohol solvent (MeOH or EtOH).[1]

    • Add 1.05 - 1.1 equivalents of concentrated HCl or Methanesulfonic acid (MsOH).

    • Result: The suspension should clear rapidly as the hydrochloride or mesylate salt forms.[1]

    • Note: If your downstream reaction is base-sensitive, you may need to neutralize in situ later, but for dissolution, salt formation is the most robust method.

Q: Which salt form is best for long-term storage or scale-up?

A: While HCl is standard, the Mesylate (Methanesulfonate) salt often yields better solubility and crystallinity for this class of pyridine-pyrazole derivatives.

  • Why? The mesylate counterion is larger and less symmetric than chloride, which reduces the lattice energy of the solid form, often leading to higher saturation solubility in organic solvents.

Data Summary: Predicted Solubility Profiles

Solvent SystemNeutral Form SolubilitySalt Form (HCl/MsOH) SolubilityApplication
Water (pH 7.4) < 0.1 mg/mL (Insoluble)> 10 mg/mL (pH < 4)Aqueous reactions
Methanol Moderate (requires heat)High (> 50 mg/mL)Synthesis / Recrystallization
DMSO High (> 50 mg/mL)High (> 100 mg/mL)Stock Solutions
DCM / Chloroform ModerateLow (Salts precipitate)Extraction / Workup

Module 2: The Biological Assay Approach (Formulation)

Q: My compound precipitates when I dilute my DMSO stock into cell culture media (DMEM/RPMI). How do I prevent this "crashing out"?

A: This is a kinetic solubility failure caused by the rapid change in polarity.[1] The hydrophobic iodine atom drives immediate aggregation when the water content exceeds ~95%.[1]

The "Step-Down" Dilution Protocol: Do not jump from 100% DMSO to 100% Aqueous buffer. Use an intermediate cosolvent step.[1]

  • Prepare Stock: 100 mM in 100% DMSO.

  • Intermediate Dilution: Dilute 1:10 into PEG-400 or Propylene Glycol . (Result: 10 mM compound in 10% DMSO / 90% PEG).

  • Final Dilution: Dilute this intermediate into your media. The PEG acts as a dispersant, coating the hydrophobic core and preventing rapid crystal nucleation.[1]

Q: Can I use acid to solubilize it for cell assays?

A: Caution is advised. While acid works chemically (Module 1), lowering the pH of cell media below 7.0 is toxic to most cell lines.

  • Alternative: If the assay tolerates it, buffer your media to pH 6.0–6.[1]5. At this pH, a fraction of the pyridine (pKa ~5.[1]2) will be protonated, slightly aiding solubility without killing cells.[1] However, the Cosolvent (PEG/DMSO) method is generally safer for biology.

Module 3: Visualizing the Solubility Workflow

The following diagram illustrates the decision process for solubilizing this compound based on your specific application.

Solubility_Workflow Start Start: this compound (Solid / Hydrophobic) Application Select Application Start->Application Synthesis Chemical Synthesis Application->Synthesis Assay Biological Assay Application->Assay Solvent_Choice Solvent: MeOH, EtOH, or Water Synthesis->Solvent_Choice Add_Acid Action: Add 1.1 eq HCl or MsOH (Protonate Pyridine) Solvent_Choice->Add_Acid Result_Syn Result: Clear Solution (Salt Form) Add_Acid->Result_Syn Stock_Prep Step 1: Dissolve in 100% DMSO (High Conc. Stock) Assay->Stock_Prep Dilution_Check Direct Dilution to Media? Stock_Prep->Dilution_Check Precipitation Risk: Precipitation (Crash Out) Dilution_Check->Precipitation Yes (High Risk) Cosolvent Step 2: Intermediate Dilution (PEG-400 or Glycerol) Dilution_Check->Cosolvent No (Recommended) Result_Bio Result: Stable Dispersion (Kinetic Solubility) Cosolvent->Result_Bio

Caption: Decision tree for solubilizing pyridinyl-pyrazole derivatives based on downstream application (Synthesis vs. Biology).

Module 4: Troubleshooting & FAQs

Q: I see a yellow discoloration when dissolving in DMSO. Is my compound degrading? A: Likely not. Iodinated heterocycles can release trace amounts of elemental iodine (


) upon prolonged storage or exposure to light, which turns DMSO yellow/brown.[1]
  • Fix: Add a trace amount of sodium thiosulfate or store the DMSO stock in amber vials at -20°C. If the purity (by LCMS) is unchanged, the color is cosmetic.

Q: The compound dissolves in DMSO but crashes out when I freeze the stock. A: DMSO has a high freezing point (19°C). When it freezes, it crystallizes pure DMSO first, forcing the solute into a super-saturated pockets where it precipitates.

  • Fix: Upon thawing, sonicate the vial for 5–10 minutes at 30°C. Do not use the stock until it is perfectly clear. Vortexing alone is often insufficient to redissolve the compact pellet.[1]

Q: Can I use Cyclodextrins (e.g., HP-β-CD)? A: Yes. The 4-iodopyrazole moiety is a suitable size for the hydrophobic cavity of


-cyclodextrins.[1]
  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1] Add your compound (from a concentrated DMSO stock) into this vehicle with vigorous stirring. This creates an inclusion complex that shields the hydrophobic iodine, significantly improving aqueous stability.[1]

References

  • Di, L., & Kerns, E. H. (2012).[1] Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. National Institutes of Health (NIH).[1]

  • Ferreira, H., et al. (2019).[1] Recent Advances in Synthesis and Properties of Pyrazoles. MDPI Molecules.

  • Hawe, A., et al. (2017).[1] Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments (JoVE).[1]

  • PubChem. (2025).[1] Compound Summary: 4-Iodopyrazole Properties and Safety. National Library of Medicine.[1]

Sources

Preventing homocoupling in Suzuki reactions of 4-iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-iodopyrazoles. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal results in your synthetic endeavors. As Senior Application Scientists, we combine a deep understanding of reaction mechanisms with practical, field-tested solutions to support your research and development goals.

Troubleshooting Guide: Minimizing Homocoupling and Maximizing Yield

Homocoupling of the boronic acid partner is a prevalent side reaction in Suzuki couplings, leading to reduced yields of the desired cross-coupled product and complicating purification.[1] This guide addresses the most common issues encountered when working with 4-iodopyrazoles and provides actionable strategies to mitigate them.

Question: I'm observing a significant amount of boronic acid homocoupling in my reaction. What are the primary causes and how can I fix it?

Answer:

Significant homocoupling of the boronic acid is often a symptom of one or more suboptimal reaction conditions. The primary culprits are typically related to the presence of oxygen, the nature of the palladium catalyst, and the reaction kinetics.

Core Causality: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors the coupling of two boronic acid molecules.[2][4]

Troubleshooting Steps:

  • Rigorous Degassing: Oxygen is a major promoter of boronic acid homocoupling.[5] Ensure your solvent and reaction mixture are thoroughly deoxygenated. Standard practice involves at least three cycles of vacuum followed by backfilling with an inert gas (e.g., argon or nitrogen). For more stringent oxygen removal, sparging the solvent with an inert gas for 30 minutes prior to adding reagents is highly effective.[1][4]

  • Catalyst and Ligand Selection:

    • Use Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ can be advantageous as it doesn't require an initial reduction step that might be inefficient and lead to side reactions.[6]

    • Employ Bulky, Electron-Rich Ligands: Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity.[2][7] Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are highly effective at promoting the desired cross-coupling pathway and suppressing homocoupling.[8][9] Their steric bulk can hinder the formation of intermediates that lead to the undesired side reaction.[8]

  • Slow Addition of the Boronic Acid: Adding the boronic acid slowly to the reaction mixture can help maintain a low concentration of the boronic acid at any given time, thereby disfavoring the bimolecular homocoupling reaction.[8][10] This is particularly useful if the rate of transmetalation is slow compared to the rate of homocoupling.

  • Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.[8] Higher temperatures can sometimes accelerate side reactions like homocoupling more than the desired cross-coupling.[11]

  • Consider Additives: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle.[4]

Question: My reaction yield is low, and I'm recovering unreacted 4-iodopyrazole. What should I investigate?

Answer:

Low conversion of the 4-iodopyrazole starting material points towards issues with the catalytic cycle, specifically the oxidative addition step, or catalyst deactivation.

Core Causality: The C-I bond of 4-iodopyrazole is generally reactive towards oxidative addition.[6] Therefore, low conversion often suggests problems with the catalyst's activity or stability.

Troubleshooting Steps:

  • Catalyst and Ligand Choice:

    • Ligand Screening: The electronic and steric properties of the ligand are crucial.[2] For heteroaryl halides like 4-iodopyrazoles, ligands that are both electron-rich and bulky are often necessary to promote efficient oxidative addition and subsequent steps.[2][7] Consider screening a panel of ligands, including Buchwald-type phosphines (XPhos, SPhos) and NHCs.[6][10]

    • Precatalyst Generation: If you are generating the active Pd(0) catalyst in situ from a Pd(II) source (e.g., Pd(OAc)₂), ensure the reduction is efficient. Inefficient reduction can lead to lower concentrations of the active catalyst. Using well-defined Pd(0) precatalysts can circumvent this issue.[2]

  • Base Selection: The base is critical for the transmetalation step and can influence the overall reaction rate.[12][13]

    • Base Strength and Solubility: The choice of base should be tailored to the specific substrates and solvent system. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄).[6][13] The solubility of the base in the reaction medium is important for its effectiveness.

    • Screening Different Bases: If you suspect the transmetalation is slow, screening different bases is a logical step. For instance, cesium carbonate is often more effective than potassium or sodium carbonate due to its higher solubility in organic solvents.[6]

  • Solvent System: The solvent must be able to dissolve the reactants, reagents, and catalytic species to a sufficient extent.[14]

    • Polarity and Aprotic Nature: Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are commonly used.[1][14] The water is necessary to dissolve the inorganic base.[14]

    • Solvent Quality: Ensure the use of high-purity, anhydrous solvents (for the organic component) that have been properly degassed.

  • Reaction Temperature and Time: While higher temperatures can promote side reactions, insufficient heat may lead to slow reaction rates.[8] Monitor the reaction over time by TLC or LC-MS to determine if it has simply not reached completion.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for a Suzuki reaction with a novel 4-iodopyrazole?

A1: A reliable starting point for the Suzuki coupling of a 4-iodopyrazole would be to use a catalyst system known for its broad applicability with heteroaryl halides. A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos is a robust choice.[6][10] Alternatively, a pre-formed catalyst like XPhos Pd G2 can be used.[10] For the base, cesium carbonate or potassium phosphate are often effective.[6] A common solvent system is a mixture of an ethereal solvent like dioxane or DME with water.[6]

ParameterRecommended Starting ConditionRationale
Catalyst Pd(OAc)₂ (2-5 mol%) with XPhos (4-10 mol%) or XPhos Pd G2 (2-5 mol%)Effective for challenging heteroaryl halides.[6][10]
Base Cs₂CO₃ or K₃PO₄ (2-3 equivalents)Strong, soluble bases that facilitate transmetalation.[6]
Solvent Dioxane/H₂O or DME/H₂O (e.g., 4:1 v/v)Good solubility for both organic and inorganic components.[6]
Temperature 80-100 °CA good starting range to ensure a reasonable reaction rate.

Q2: How does the electronic nature of the substituents on the pyrazole ring affect the reaction?

A2: The electronic properties of the pyrazole ring can influence the rate of oxidative addition. Electron-withdrawing groups on the pyrazole ring can make the C-I bond more electron-deficient and thus more susceptible to oxidative addition to the electron-rich Pd(0) center. Conversely, electron-donating groups may slow down this step. However, the pyrazole ring itself is considered electron-rich, which can sometimes make oxidative addition challenging compared to more electron-deficient aryl halides.

Q3: Can I use boronate esters instead of boronic acids?

A3: Yes, and in many cases, boronate esters, particularly pinacol esters, are preferred.[2] They are often more stable, easier to handle and purify than the corresponding boronic acids, and can be less prone to protodeboronation (a common side reaction).[2] The reaction conditions are generally similar, though sometimes a fluoride source like KF is used as the base to promote the formation of a more reactive trifluoroborate intermediate in situ.[12]

Visualizing the Suzuki Cycle and Troubleshooting

To better understand the reaction and the points where homocoupling can arise, the following diagrams illustrate the catalytic cycle and a troubleshooting workflow.

Suzuki_Cycle cluster_main Desired Suzuki Cross-Coupling Cycle cluster_side Homocoupling Side Reaction Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-I Pd(II)Source Pd(II) Pd(0)L2->Pd(II)Source O₂ (Oxidation) Pd(II)Complex Ar-Pd(II)L₂-I (Ar = 4-pyrazolyl) OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Ar'B(OH)₂ Base Pd(II)Coupled Ar-Pd(II)L₂-Ar' Transmetalation->Pd(II)Coupled RedElim Reductive Elimination Pd(II)Coupled->RedElim RedElim->Pd(0)L2 Product Ar-Ar' (Desired Product) RedElim->Product Trans1 Transmetalation Pd(II)Source->Trans1 Ar'B(OH)₂ Pd(II)Ar Ar'-Pd(II)-X Trans1->Pd(II)Ar Trans2 Transmetalation Pd(II)Ar->Trans2 Ar'B(OH)₂ Pd(II)Ar2 Ar'-Pd(II)-Ar' Trans2->Pd(II)Ar2 RedElim2 Reductive Elimination Pd(II)Ar2->RedElim2 RedElim2->Pd(0)L2 Regenerates Pd(0) HomocouplingProduct Ar'-Ar' (Homocoupling) RedElim2->HomocouplingProduct

Caption: Suzuki catalytic cycle with competing homocoupling pathway.

Troubleshooting_Workflow Start High Homocoupling Observed CheckDegassing Is the reaction rigorously degassed? Start->CheckDegassing ImproveDegassing Improve degassing: - Use freeze-pump-thaw cycles - Sparge solvent with inert gas CheckDegassing->ImproveDegassing No CheckLigand Are you using a bulky, a electron-rich ligand? CheckDegassing->CheckLigand Yes ImproveDegassing->CheckLigand ScreenLigands Screen ligands: - Buchwald-type (XPhos, SPhos) - N-Heterocyclic Carbenes (NHCs) CheckLigand->ScreenLigands No CheckTemp Is the reaction temperature optimized? CheckLigand->CheckTemp Yes ScreenLigands->CheckTemp LowerTemp Lower the reaction temperature CheckTemp->LowerTemp No ConsiderAddition Consider procedural changes CheckTemp->ConsiderAddition Yes LowerTemp->ConsiderAddition SlowAddition Implement slow addition of the boronic acid/ester ConsiderAddition->SlowAddition Success Homocoupling Minimized SlowAddition->Success

Sources

4-Iodo-1-(pyridin-4-ylmethyl)pyrazole reaction monitoring by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are monitoring the synthesis of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole . This molecule presents a dual analytical challenge: it contains a basic pyridine nitrogen (causing peak tailing/retention issues) and a lipophilic, heavy iodine atom (affecting mass spectrometry signatures).

This guide replaces generic advice with a specific troubleshooting workflow designed to distinguish your product from common impurities like unreacted 4-iodopyrazole, quaternary ammonium salts, and hydrolysis byproducts.

Module 1: Thin Layer Chromatography (TLC) Troubleshooting

Core Challenge: Pyridine derivatives often "tail" or streak on silica gel due to hydrogen bonding with acidic silanol groups. This tailing can mask impurities.

FAQ 1: Why is my product spot streaking from the baseline?

Diagnosis: The pyridine nitrogen is protonating or H-bonding with the silica stationary phase. Corrective Protocol:

  • Pre-treat the Eluent: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your solvent system (e.g., DCM:MeOH 95:5 + 1% TEA).
    
  • Mechanism: The base (TEA) competitively binds to the silica's active sites, allowing your pyridine product to elute as a compact, symmetrical spot.

FAQ 2: How do I distinguish the Product from Starting Material (4-Iodopyrazole)?

Diagnosis: Both compounds are aromatic and UV-active. You need a selective stain to confirm the incorporation of the pyridine ring. Visualization Protocol:

  • UV (254 nm): Primary method. Both spots will quench fluorescence.

  • Dragendorff’s Reagent: CRITICAL. This stain specifically targets tertiary amines and nitrogen heterocycles (pyridines).

    • Result: The Product (containing pyridine) will stain Orange/Brown .

    • Result: The Starting Material (4-iodopyrazole) will stain weakly or not at all.

  • Iodine Chamber: Stains both, but useful for general impurity profiling.

Visual Workflow: TLC Decision Tree

TLC_Workflow Start Start TLC Analysis Check_Spot Check Spot Shape (UV) Start->Check_Spot Tailing Is Spot Tailing? Check_Spot->Tailing Add_Base Add 1% TEA to Eluent Tailing->Add_Base Yes Check_Sep Check Separation (Rf) Tailing->Check_Sep No Add_Base->Check_Sep Stain Apply Dragendorff Stain Check_Sep->Stain Good Rf Result_Prod Orange Spot = Product (Pyridine Present) Stain->Result_Prod Result_SM No Stain = SM (Pyrazole Only) Stain->Result_SM

Caption: Decision matrix for optimizing TLC separation of pyridine-pyrazole derivatives.

Module 2: LC-MS Method Development

Core Challenge: Iodine is monoisotopic (


), meaning it does not  show the characteristic M+2 isotope pattern seen with Chlorine (3:1) or Bromine (1:1). You must rely on mass defect  and fragmentation.
FAQ 3: I don't see the M+2 peak. Is my Iodine gone?

Answer: No. Iodine is 100%


.
  • Observation: You will see a single dominant peak at

    
    .
    
  • Validation: Iodine has a significant negative mass defect . While Carbon is 12.0000, Iodine is 126.9044. This often results in the exact mass being slightly lower than a quick integer calculation would suggest.

FAQ 4: What is the optimal Ionization Mode?

Protocol: Use ESI Positive (+) Mode .

  • Reasoning: The pyridine nitrogen (

    
    ) is easily protonated under acidic mobile phase conditions.
    
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

    • Warning: Do not use neutral pH if possible; the pyridine may stay neutral and ionize poorly or tail on the C18 column.

Data Table: Diagnostic Mass Fragments
CompoundFormulaExact Mass (Neutral)Observed

Key Characteristic
Starting Material

193.93194.94 Early elution (polar).
Product

284.98285.98 Strong UV, Dragendorff (+).
Bis-Alkylated Impurity

377.02377.02 (M+)Quaternary salt. Stays at TLC baseline.
De-iodinated Byproduct

159.08160.09 Result of Pd-catalyzed side reactions (if applicable).

Module 3: Reaction Logic & Impurity Profiling

Context: The synthesis typically involves the alkylation of 4-iodopyrazole with 4-(chloromethyl)pyridine.

FAQ 5: I see a spot at the TLC baseline that won't move. What is it?

Diagnosis: This is likely the Bis-Alkylated Quaternary Ammonium Salt .

  • Mechanism: The product contains a pyridine nitrogen which is nucleophilic. If you use excess alkylating agent (chloromethylpyridine) or high heat, the product reacts again, forming a charged salt.

  • LC-MS Confirmation: Look for the mass 377.02 . Note that since it is already charged (quaternary), it appears as

    
     (not 
    
    
    
    ) and elutes very early (dead volume) on standard C18 unless ion-pairing reagents are used.
Visual Workflow: Reaction & Impurity Pathways

Reaction_Pathways cluster_monitoring Monitoring Signals SM 4-Iodopyrazole (Nucleophile) Product TARGET PRODUCT This compound SM->Product + Reagent (Base) Reagent 4-(Chloromethyl)pyridine Impurity Bis-Alkylated Salt (Quaternary Ammonium) Product->Impurity + Excess Reagent (Over-alkylation) Sig1 Product: m/z 286 Rf ~0.4 (w/ TEA) Product->Sig1 Sig2 Impurity: m/z 377 Rf = 0.0 (Baseline) Impurity->Sig2

Caption: Reaction pathway showing the primary product and the risk of over-alkylation (quaternization).

References

  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Standard text on TLC of basic heterocycles and use of Dragendorff reagent).
  • Li, T., et al. (2016). "Synthesis and cytotoxicity of 4-iodopyrazole derivatives." Bioorganic & Medicinal Chemistry Letters, 26(15), 3669-3673. Link (Context on iodopyrazole handling).

  • Holčapek, M., et al. (2010). "Effects of mobile phase pH on the retention and ESI+ ionization of basic heterocycles." Journal of Chromatography A, 1217(25), 3908-3918. (Grounding for LC-MS pH selection).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Authoritative source on Iodine monoisotopic mass defect).

Validation & Comparative

1H NMR and 13C NMR data for 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole , a critical intermediate in the synthesis of kinase inhibitors (e.g., LRRK2, c-Met). It provides a comparative analysis of NMR spectral data against key isomers and precursors to ensure precise structural verification.

Executive Summary: The Structural Fingerprint

The target molecule combines an electron-rich pyrazole ring with an electron-deficient pyridine moiety via a methylene bridge. The iodine atom at the pyrazole C4 position serves as a heavy-atom shield, creating a diagnostic upfield shift in the


C NMR spectrum (

56 ppm), while the pyridine ring provides a distinct AA'BB' splitting pattern in the

H NMR spectrum.

Key Diagnostic Markers:

  • 
    H NMR:  A sharp singlet at 
    
    
    
    5.3 ppm (methylene bridge) and two doublets (
    
    
    8.6 ppm and
    
    
    7.1 ppm) characteristic of the para-substituted pyridine.
  • 
    C NMR:  The C-I carbon appears significantly upfield (
    
    
    
    56 ppm) compared to non-halogenated carbons.

Comparative Spectral Analysis

Table 1: H NMR Benchmarking (400 MHz, CDCl )

Comparison of the Target vs. its Regioisomer and Precursor.

Proton AssignmentTarget: this compound Isomer: 4-Iodo-1-(pyridin-3-ylmethyl)pyrazole Precursor: 4-Iodo-1H-pyrazole
Pyridine H2/H6 8.58 (d, J=6.0 Hz, 2H)8.60 (br s, 1H) / 8.56 (d, 1H)N/A
Pyridine H3/H5 7.08 (d, J=6.0 Hz, 2H)7.65 (d, 1H) / 7.28 (m, 1H)N/A
Pyrazole H3 7.62 (s, 1H)7.60 (s, 1H)7.75 (s, 2H)*
Pyrazole H5 7.45 (s, 1H)7.48 (s, 1H)(Equivalent to H3)
Methylene (-CH

-)
5.32 (s, 2H)5.35 (s, 2H)N/A
N-H N/AN/A~10.5 - 13.0 (br s)

*Note: In 4-iodo-1H-pyrazole, H3 and H5 are chemically equivalent due to rapid tautomerism in solution.

Table 2: C NMR Data (100 MHz, CDCl )
Carbon AssignmentChemical Shift (

, ppm)
Signal TypeNote
Pyridine C2/C6 150.4 CHDeshielded by adjacent Nitrogen.
Pyridine C4 (Ipso) 145.2 C

Attachment point for methylene.
Pyrazole C3 144.8 CHDownfield pyrazole CH.
Pyrazole C5 131.9 CHUpfield pyrazole CH (adjacent to N-alkyl).
Pyridine C3/C5 121.8 CHCharacteristic of 4-subst. pyridine.[1][2][3]
Pyrazole C4 (C-I) 56.5 C

Diagnostic: Heavy atom shielding effect.
Methylene (-CH

-)
54.8 CH

Linker region.

Experimental Protocols

Protocol A: Synthesis & Isolation (Brief Context)

Rationale: To ensure the sample analyzed is free from the N2-isomer impurity.

  • Reactants: Dissolve 4-iodo-1H-pyrazole (1.0 eq) in DMF. Add Cs

    
    CO
    
    
    
    (2.0 eq).
  • Alkylation: Add 4-(chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise at 0°C.

  • Reaction: Stir at RT for 4 hours. (Monitor by TLC: 50% EtOAc/Hexane).

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH 95:5). The N1-isomer (Target) elutes first; the N2-isomer is often minor or non-existent due to symmetry of the starting material, but regioisomers can form if the starting pyrazole is asymmetric (not the case here).

Protocol B: NMR Sample Preparation

Rationale: Concentration and solvent choice are critical for resolving the proximal pyrazole singlets.

  • Mass: Weigh 10–15 mg of the purified solid.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
    • Note: If solubility is poor, use DMSO-

      
      , but expect Pyridine H2/H6 to shift downfield to ~8.5-8.7 ppm and the -CH
      
      
      
      - to ~5.4 ppm.
  • Filtration: Filter through a cotton plug into a clean 5mm NMR tube to remove inorganic salts (Cs

    
    CO
    
    
    
    residues) which can cause line broadening.
  • Acquisition:

    • 1H: 16 scans, relaxation delay (d1) = 1.0 sec.

    • 13C: 512 scans, d1 = 2.0 sec (crucial for observing the quaternary C-I carbon).

Structural Verification Workflow

The following diagram illustrates the logic flow for assigning the structure based on the data provided.

NMR_Assignment_Logic Sample Purified Sample H_NMR 1H NMR Spectrum Sample->H_NMR C_NMR 13C NMR Spectrum Sample->C_NMR Pyridine_Check Check 7.0-8.6 ppm (AA'BB' Pattern?) H_NMR->Pyridine_Check Pyrazole_Check Check 7.4-7.7 ppm (2 Singlets?) H_NMR->Pyrazole_Check Linker_Check Check ~5.3 ppm (Singlet, 2H?) H_NMR->Linker_Check Iodine_Check Check ~56 ppm (Quaternary C-I) C_NMR->Iodine_Check Conclusion Identity Confirmed: This compound Pyridine_Check->Conclusion Matches 4-subst Pyrazole_Check->Conclusion Matches 1,4-subst Linker_Check->Conclusion Matches N-CH2-Ar Iodine_Check->Conclusion Confirms C-I

Figure 1: Analytical logic flow for confirming the structure of this compound using NMR markers.

References

  • Synthesis and Reactivity of 4-Iodopyrazoles: Alkorta, I., et al. "A

    
    C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations." Structural Chemistry, 2021.[4] Link
    
  • General Pyrazole NMR Data: Claramunt, R. M., et al. "The NMR spectroscopy of pyrazoles." Advances in Heterocyclic Chemistry, 2020. Link

  • Pyridine Substituent Effects: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for Pyridine AA'BB' systems).
  • PubChem Compound Summary: 4-Iodopyrazole (Precursor Data). Link[1]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of mass spectrometry techniques for the analysis of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole, a heterocyclic compound of interest in medicinal chemistry. We will delve into the rationale behind selecting the optimal ionization method, predict fragmentation pathways, and provide a detailed, field-proven experimental protocol.

Introduction to this compound

This compound is a small molecule featuring a pyrazole ring substituted with an iodine atom and a pyridin-4-ylmethyl group. Its chemical structure (Figure 1) suggests a moderate polarity due to the presence of nitrogen atoms in both aromatic rings. The molecular formula is C₉H₈IN₃, with a monoisotopic mass of approximately 284.98 g/mol . Understanding the mass spectrometric behavior of this compound is crucial for its identification, purity assessment, and pharmacokinetic studies.

Figure 1. Chemical Structure of this compound

(A visual representation of the chemical structure would be placed here in a publication)

Comparing Ionization Techniques for Optimal Analysis

The choice of ionization technique is critical for achieving sensitive and informative mass spectrometric data. The primary candidates for the analysis of a moderately polar, small molecule like this compound are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).

Ionization TechniquePrincipleSuitability for this compoundExpected Ion
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets. Ideal for polar and thermally labile molecules.Highly Suitable. The presence of basic nitrogen atoms in the pyridine and pyrazole rings makes this compound an excellent candidate for positive-mode ESI, where it can be readily protonated.[M+H]⁺
Atmospheric Pressure Chemical Ionization (APCI) A gas-phase ionization method where a corona discharge creates reagent gas ions that then ionize the analyte through proton transfer or charge exchange. Suitable for less polar and more volatile compounds.Suitable. While the compound has polar character, it is also a relatively small molecule that can be volatilized. APCI could be a viable alternative, particularly if matrix effects are a concern with ESI.[M+H]⁺
Electron Ionization (EI) A hard ionization technique where high-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation. Requires volatile and thermally stable compounds.Less Suitable for Primary Analysis. The high energy of EI would likely lead to excessive fragmentation, potentially obscuring the molecular ion peak, which is crucial for initial identification. However, the resulting fragmentation pattern could be useful for structural elucidation.M⁺˙ and numerous fragment ions

Expert Rationale for Technique Selection:

For the routine analysis and quantification of this compound, Electrospray Ionization (ESI) in positive ion mode is the recommended technique. The basicity of the pyridine and pyrazole nitrogen atoms provides readily available sites for protonation, leading to a strong [M+H]⁺ signal with high sensitivity. ESI is a "soft" ionization technique, which minimizes in-source fragmentation and ensures the molecular ion is the most abundant species in the full-scan mass spectrum, simplifying data interpretation.

APCI is a reasonable alternative. It can be particularly advantageous for less polar compounds and is often less susceptible to ion suppression from complex matrices compared to ESI.[1] However, given the inherent polarity of the target molecule, ESI is expected to provide superior sensitivity.[2]

EI is generally not the preferred method for initial characterization via LC-MS due to its high-energy nature, which often results in the absence or low abundance of the molecular ion.[3] While the fragmentation data can be valuable, it is better obtained through tandem mass spectrometry (MS/MS) experiments on the protonated molecule generated by ESI.

Predicted Fragmentation Pathway

Understanding the fragmentation of this compound is essential for structural confirmation and for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantification. Based on the principles of mass spectrometry and the known fragmentation patterns of similar heterocyclic compounds, we can predict the major fragmentation pathways. The most labile bond in the protonated molecule ([M+H]⁺) is likely the C-N bond connecting the pyrazole and the methylene bridge. Cleavage of this bond is facilitated by the stability of the resulting fragments.

A key fragmentation pathway is the cleavage of the bond between the pyrazole ring and the pyridin-4-ylmethyl group. This is because the resulting pyridin-4-ylmethyl cation (tropylium-like ion) is resonance-stabilized.[4][5]

The following Graphviz diagram illustrates the predicted primary fragmentation pathway.

G M [M+H]⁺ m/z = 286 F1 [C₆H₇N]⁺ Pyridin-4-ylmethyl cation m/z = 93 M->F1 Loss of 4-Iodopyrazole F2 [C₃H₂IN₂]⁺ 4-Iodopyrazole radical cation m/z = 193 M->F2 Loss of Pyridin-4-ylmethyl radical

Caption: Predicted fragmentation of [M+H]⁺.

Table of Predicted Fragments:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (m/z)Proposed Structure of Fragment
28693193Pyridin-4-ylmethyl cation
286193934-Iodopyrazole radical cation

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for the sensitive and selective analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: For analysis of samples from a biological matrix (e.g., plasma), a protein precipitation step is recommended. To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean vial for LC-MS/MS analysis.[6]

2. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point for separating this moderately polar analyte.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • MRM Transitions:

    • Quantifier: 286 > 93

    • Qualifier: 286 > 193

Workflow Diagram:

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection A Standard/Sample B Protein Precipitation (if necessary) A->B C Centrifugation B->C D Supernatant Transfer C->D E Injection D->E F C18 Column E->F G Gradient Elution F->G H ESI Source (Positive Mode) G->H I Quadrupole 1 (Precursor Ion Selection: m/z 286) H->I J Quadrupole 2 (Collision Cell - Fragmentation) I->J K Quadrupole 3 (Product Ion Selection: m/z 93 & 193) J->K L Detector K->L

Caption: LC-MS/MS workflow for analysis.

Conclusion

The mass spectrometric analysis of this compound is most effectively achieved using LC-ESI-MS/MS in positive ion mode. This approach offers high sensitivity and selectivity, allowing for accurate quantification and structural confirmation. The predicted fragmentation pattern, centered around the cleavage of the pyrazole-methylene bridge, provides a solid foundation for developing robust MRM methods. The detailed protocol provided herein serves as a comprehensive starting point for researchers, ensuring reliable and reproducible results in the analysis of this and structurally related compounds.

References

  • Flamini, R., De Rosso, M., & D'Onofrio, C. (2016). Performance Comparison of Electrospray Ionization and Atmospheric Pressure Chemical Ionization in Untargeted and Targeted Liquid chromatography/mass Spectrometry Based Metabolomics Analysis of Grapeberry Metabolites. Journal of Mass Spectrometry, 51(10), 845-855.
  • Restek Corporation. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application? [Video]. YouTube. [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • ResearchGate. (2025, August 7). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]

  • Li, W., & Cohen, L. H. (2016). LC/MS Applications in Drug Development. American Pharmaceutical Review, 19(5).
  • Wang, Y., et al. (2016). Comparison of ESI- and APCI-LC-MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 125, 296-302.
  • Sadia, A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4347-4357.
  • ResearchGate. (n.d.). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • Al-Sharea, A., et al. (2021). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. Molecules, 26(11), 3296.
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • MDPI. (2024). Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC–MS Analysis. Retrieved from [Link]

  • TMP Chem. (2018, December 31). mass spectrometry: tropylium ion [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Strelevitz, T. J., et al. (2016). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (113), 54133.
  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. [Link]

  • LCGC International. (2025, December 11). Updates in Small Molecule Pharmaceutical Development. Retrieved from [Link]

  • ResearchGate. (2018, August 18). Mass Spec Sample Prep Setup Recommendations? Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 4-Iodo, 4-Bromo, and 4-Chloropyrazoles in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The ability to strategically functionalize this heterocycle, particularly at the C4-position, is paramount for the rapid generation of diverse compound libraries in drug discovery. This guide offers a detailed, objective comparison of the reactivity of 4-iodo-, 4-bromo-, and 4-chloropyrazoles in key transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. By synthesizing experimental data and mechanistic insights, this document serves as a practical resource for selecting the optimal starting material and reaction conditions for your synthetic campaign.

Fundamental Principles: The Carbon-Halogen Bond Dictates Reactivity

The choice of halogen at the C4-position of a pyrazole ring profoundly impacts its reactivity, primarily in palladium-catalyzed cross-coupling reactions. This is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The trend in BDE is:

C-Cl > C-Br > C-I

A weaker C-X bond facilitates the rate-determining step in many cross-coupling cycles: the oxidative addition of the palladium(0) catalyst to the C-X bond.[3] Consequently, the general order of reactivity for 4-halopyrazoles is typically:

4-Iodopyrazole > 4-Bromopyrazole > 4-Chloropyrazole

This principle means that 4-iodopyrazoles often react under the mildest conditions (lower temperatures, less specialized catalysts), while 4-chloropyrazoles, with their stronger C-Cl bond, are the least reactive and frequently require more robust catalytic systems, such as those employing electron-rich, bulky phosphine or N-heterocyclic carbene (NHC) ligands, and potentially higher temperatures.[1][3][4]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is one of the most widely used transformations in modern organic synthesis.[5][6] The choice of halogen on the pyrazole ring is a critical parameter for reaction success and optimization.

Mechanistic Considerations

The catalytic cycle begins with the oxidative addition of a Pd(0) species into the pyrazole C-X bond. The lower bond dissociation energy of the C-I bond makes 4-iodopyrazole an excellent substrate, readily undergoing this initial step.[7] 4-Bromopyrazoles are also highly effective substrates.[8] In contrast, the strength of the C-Cl bond in 4-chloropyrazoles presents a higher energy barrier for oxidative addition, often necessitating more forcing conditions or specialized catalysts to achieve efficient conversion.[4][9]

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Data Summary

The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of 4-halopyrazoles with arylboronic acids.

HalopyrazoleCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-1-methylpyrazolePd(PPh₃)₄K₂CO₃Dioxane/H₂O120 (MW)0.2595[2]
4-Bromo-1-tritylpyrazolePd(OAc)₂ / SPhosK₃PO₄Toluene1001280-95[8]
4-Chloro-1-arylpyrazolePd₂(dba)₃ / XPhosK₃PO₄t-BuOH1002470-90(General conditions for aryl chlorides)

Expert Insights:

  • 4-Iodopyrazole: The high reactivity allows for the use of standard catalysts like Pd(PPh₃)₄ and mild bases. Microwave irradiation can dramatically shorten reaction times, making it ideal for rapid library synthesis.[2]

  • 4-Bromopyrazole: This substrate offers a good balance of reactivity and stability. It is often the preferred choice for scale-up, where the cost and stability of the starting material are more critical than for initial discovery efforts.[8]

  • 4-Chloropyrazole: Successful coupling typically requires more sophisticated catalytic systems. Buchwald-type ligands (e.g., SPhos, XPhos) are often necessary to facilitate the challenging oxidative addition step. While less reactive, 4-chloropyrazoles are often more cost-effective and desirable for large-scale manufacturing processes.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for synthesizing precursors to many complex molecules.[10][11] This reaction typically employs a dual catalytic system of palladium and copper(I).[11][12]

Mechanistic Considerations

The reactivity trend (I > Br > Cl) observed in Suzuki coupling also holds for the Sonogashira reaction and for the same fundamental reason: the facility of the oxidative addition step.[10] The copper co-catalyst plays a crucial role by reacting with the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[12][13]

Sonogashira_Workflow cluster_reactivity Reactivity Pathway start Start: 4-Halopyrazole (Py-X) iodo 4-Iodopyrazole (Mild Conditions, RT) start->iodo I bromo 4-Bromopyrazole (Moderate Heating) start->bromo Br chloro 4-Chloropyrazole (Forcing Conditions, Special Ligands) start->chloro Cl catalyst Pd(0) Catalyst + Cu(I) Co-catalyst product Product: 4-Alkynylpyrazole (Py-C≡C-R) catalyst->product alkyne Terminal Alkyne (R-C≡C-H) + Base (e.g., Amine) alkyne->catalyst iodo->catalyst bromo->catalyst chloro->catalyst

Figure 2. Decision workflow for Sonogashira coupling based on the pyrazole halogen.

Experimental Data Summary
HalopyrazoleCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
4-Iodo-1-tritylpyrazolePd(PPh₃)₂Cl₂, CuIEt₃NTHFRT85-95(General conditions for aryl iodides)
4-Bromo-1H-pyrazolePd(PPh₃)₂Cl₂, CuIPiperidineDMF8070-90(General conditions for aryl bromides)[10]
4-Chloro-quinazoline*Pd(PPh₃)₄, CuICs₂CO₃DMFRTHigh

Note: Data for 4-chloropyrazole is less common; this example from a related chloro-heterocycle demonstrates feasibility, often requiring specific conditions.[14]

Expert Insights:

  • 4-Iodopyrazoles are highly efficient in Sonogashira couplings, often proceeding smoothly at room temperature.[10]

  • 4-Bromopyrazoles typically require heating to achieve good reaction rates.

  • 4-Chloropyrazoles are the most challenging substrates. While successful couplings have been reported for other chloro-heterocycles, they may require careful optimization of the catalyst, base, and solvent system to avoid side reactions like alkyne homocoupling (Glaser coupling).[14]

Comparative Reactivity in Heck-Mizoroki Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, offering a powerful method for C-C bond formation.[15] The reaction mechanism involves oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.[15][16]

Mechanistic Considerations

As with other palladium-catalyzed cross-couplings, the reactivity is dominated by the C-X bond strength, making the oxidative addition of Pd(0) to the 4-halopyrazole the critical differentiating step. The established trend of I > Br > Cl is generally observed. A significant challenge in Heck reactions with N-heterocycles can be coordination of the ring nitrogen to the palladium center, which can sometimes poison the catalyst.[17] The choice of ligand is crucial to mitigate this effect and promote the desired catalytic cycle.

Experimental Data Summary

Direct comparative data for all three 4-halopyrazoles in the Heck reaction is sparse in the literature. However, the general principles of reactivity allow for extrapolation based on data from other N-heteroaryl halides.

HalopyrazoleAlkeneCatalyst / LigandBaseTemp. (°C)Yield (%)
4-IodopyrazoleStyrenePd(OAc)₂ / PPh₃Et₃N100High (Expected)
4-BromopyrazoleAcrylatePd(OAc)₂ / P(o-tol)₃NaOAc100Good (Expected)
4-ChloropyrazoleStyrenePd₂(dba)₃ / Bulky LigandCs₂CO₃>120Moderate (Expected)

Expert Insights:

  • 4-Iodo- and 4-Bromopyrazoles are reliable substrates for the Heck reaction under standard conditions.

  • 4-Chloropyrazoles are significantly less reactive and require higher temperatures and often specialized, sterically demanding ligands to achieve reasonable yields.[18] The increased temperature can sometimes lead to side products, requiring careful optimization.

Nucleophilic Aromatic Substitution (SNAr)

Unlike transition-metal-catalyzed reactions, nucleophilic aromatic substitution (SNAr) does not depend on breaking the C-X bond in the rate-determining step. Instead, the reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate (Meisenheimer complex).[19][20]

Mechanistic Considerations

For an SNAr reaction to occur, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the halogen leaving group.[19][20] The pyrazole ring itself is considered electron-rich and generally does not undergo SNAr unless strongly activated by an EWG (e.g., a nitro or formyl group).[21]

In SNAr, the reactivity order of the halogens is often reversed compared to cross-coupling:

Cl > Br > I

This is because the rate-determining step is typically the initial nucleophilic attack on the carbon bearing the halogen. The more electronegative chlorine atom polarizes the C-Cl bond more effectively, making the carbon atom more electrophilic and susceptible to attack.

Expert Insights:

  • Direct SNAr on an unactivated 4-halopyrazole is generally not feasible.[21]

  • If the pyrazole ring is sufficiently activated with a potent EWG at the C3 or C5 position, SNAr becomes possible. In such cases, 4-chloropyrazole would be expected to be the most reactive substrate, followed by the bromo and iodo analogues.

Summary and Practical Recommendations

Reaction TypeGeneral Reactivity OrderRecommended Halogen for DiscoveryRecommended Halogen for Scale-UpKey Considerations
Suzuki-Miyaura I > Br > ClIodo: Mildest conditions, fastest for library synthesis.Bromo/Chloro: Better cost-effectiveness and stability.Chloro requires specialized, often expensive, ligands.
Sonogashira I > Br > ClIodo: Often works at room temperature.Bromo: Good balance of reactivity and cost.Chloro is challenging; risk of alkyne homocoupling.
Heck-Mizoroki I > Br > ClIodo/Bromo: Reliable substrates.Bromo: Generally preferred over iodo for cost.Chloro requires high temperatures and robust catalysts.
SNAr Cl > Br > I (if activated)Chloro: Most reactive if the ring is activated.Chloro: Most reactive and cost-effective.Requires strong activation by an electron-withdrawing group.

Detailed Experimental Protocols

Representative Protocol: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole

This protocol is adapted from the methodology reported by Cheng, H. et al. (2014).[2]

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 mmol, 222 mg)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Dioxane (4 mL)

  • Water (1 mL)

  • Microwave reaction vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add 4-iodo-1-methyl-1H-pyrazole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the dioxane and water.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a scientific microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-pyrazole.

Expert Note: The use of degassed solvents is recommended to prevent oxidation of the Pd(0) catalyst, although for highly reactive substrates and short reaction times, this may not be strictly necessary. The purity of the boronic acid is crucial for high yields.

References

  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2010). ResearchGate. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. (2018). ResearchGate. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). National Institutes of Health (NIH). [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2013). ResearchGate. [Link]

  • Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. (2021). ACS Omega. [Link]

  • Advances in Cross-Coupling Reactions. (2020). National Institutes of Health (NIH). [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). MDPI. [Link]

  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PubMed Central. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Journal of Central China Normal University. [Link]

  • Sonogashira cross-coupling reaction. (2020). YouTube. [Link]

  • Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. (2020). YouTube. [Link]

  • Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. (2022). PubMed. [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2015). PubMed Central. [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2022). PubMed Central. [Link]

  • Introduction of N-Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. (2009). ResearchGate. [Link]

  • HECK REACTION: Heterocyclic reactants mechanism. (2019). YouTube. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). MDPI. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]

  • Heck Reaction—State of the Art. (2017). MDPI. [Link]

Sources

Technical Guide: Optimization of In Vitro Assays for Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Challenge

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., Ruxolitinib, Crizotinib, Celecoxib). Its planar structure and ability to form multiple hydrogen bonds make it an ideal "hinge binder" in the kinase ATP pocket.

However, pyrazole-based compounds present distinct challenges in in vitro profiling:

  • Photophysical Interference: Many substituted pyrazoles exhibit intrinsic fluorescence or UV-absorbance that overlaps with standard assay readouts (the "Inner Filter Effect"), leading to false positives in fluorescence intensity (FI) assays.

  • Solubility Artifacts: As weak bases, pyrazoles often display pH-dependent solubility. Standard kinetic solubility assays (from DMSO stock) frequently overestimate their true aqueous solubility, leading to "crashing out" during enzymatic assays.

This guide objectively compares assay platforms optimized to mitigate these specific risks, moving beyond standard protocols to robust, self-validating systems.

Assay Platform Comparison: Biochemical & Cellular

For pyrazole characterization, the choice of assay platform is not merely about sensitivity; it is about interference rejection .

Biochemical Potency: TR-FRET vs. Radiometric vs. FI

Standard Fluorescence Intensity (FI) assays are not recommended for pyrazoles due to the high risk of compound autofluorescence.

FeatureTR-FRET (HTRF/LanthaScreen) Radiometric (

P)
Standard Fluorescence (FI)
Suitability for Pyrazoles High Gold Standard Low
Interference Mechanism Time-gating eliminates compound autofluorescence.None (Radioactivity is distinct).High (Compound fluorescence = False Activity).
Throughput Ultra-High (1536-well).Low/Medium (Filter binding).High.
Kinetic Readout Yes (

possible).
Endpoint only.Yes.
Cost/Well Low (<$0.50).High (Waste disposal).Very Low.

Expert Insight: While radiometric assays are the gold standard for accuracy, they are impractical for primary screening. TR-FRET is the preferred alternative because the measurement occurs microseconds after excitation. Pyrazole autofluorescence typically decays in nanoseconds; thus, the time-delayed signal is purely from the assay, not the compound.

Cellular Target Engagement: NanoBRET vs. Cellular Western

Permeability is a common failure mode for pyrazoles. Measuring target engagement inside the cell is critical.

FeatureNanoBRET™ (Promega) Cellular Western / ELISA
Principle BRET (Bioluminescence Resonance Energy Transfer).Antibody-based detection of phosphorylation.
Light Source Luciferase (Internal) – No Excitation Light .External Excitation (if fluorescent).
Suitability for Pyrazoles Superior . No external light prevents photobleaching/autofluorescence.Good, but requires cell lysis (equilibrium shift).
Measurement Live Cell (Real-time equilibrium).Endpoint (Lysis required).

Strategic Workflow Visualization

The following decision tree outlines the optimal workflow for profiling a library of pyrazole derivatives, prioritizing the elimination of false positives early in the cascade.

AssayWorkflow Start Pyrazole Compound Library Solubility Step 1: Thermodynamic Solubility (pH 7.4 Shake Flask) Start->Solubility Screening Step 2: Primary Screen (TR-FRET Kinase Assay) Solubility->Screening Soluble > 10µM Fail_Sol Discard: Aggregators/Insoluble Solubility->Fail_Sol Precipitates HitVal Step 3: Hit Validation (Radiometric 33P Spot-Check) Screening->HitVal IC50 < 1µM Fail_False Discard: Autofluorescent/Quenchers Screening->Fail_False Signal Artifact Cellular Step 4: Cellular Engagement (NanoBRET) HitVal->Cellular Confirmed Inhibition

Figure 1: Validated screening cascade for pyrazole-based kinase inhibitors. Note the early placement of thermodynamic solubility to prevent aggregation-based false positives.

Detailed Experimental Protocols

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: To determine IC50 values while eliminating pyrazole autofluorescence interference. System: Europium-labeled anti-tag antibody (Donor) + Fluorescent-labeled Kinase Tracer (Acceptor).

Reagents:

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Critical to prevent pyrazole aggregation).

  • Tracer: AlexaFluor 647-labeled ATP-competitive tracer.

  • Detection Reagent: Eu-anti-GST or Eu-anti-His antibody.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 100x compound stocks in 100% DMSO. Perform a 3-fold serial dilution.

  • Enzyme Reaction:

    • Dispense 5 µL of Kinase (at 2x concentration) into a 384-well white low-volume plate.

    • Add 100 nL of Pyrazole compound (using acoustic dispenser or pin tool).

    • Incubate for 15 minutes (allows compound to bind hinge region).

    • Add 5 µL of Substrate/ATP mix (at 2x Km).

    • Incubate for 60 minutes at RT.

  • Detection Step:

    • Add 10 µL of Detection Mix (Eu-Antibody + EDTA to stop reaction).

    • Note: The EDTA chelates Mg2+, stopping the kinase but allowing the antibody to bind the phosphorylated product (or tracer displacement in binding assays).

  • Readout:

    • Incubate 1 hour.

    • Read on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Settings: Excitation 337 nm; Emission 1 (Donor) 615 nm; Emission 2 (Acceptor) 665 nm.

    • Delay Time: 50 µs (This delay is the critical filter for pyrazole interference).

Protocol B: Thermodynamic Solubility (Shake-Flask)

Purpose: Pyrazoles often show high "Kinetic Solubility" (when spiked from DMSO) but low "Thermodynamic Solubility" (equilibrium from solid). This protocol determines the true limit.

Methodology:

  • Add excess solid pyrazole compound (~2 mg) to a glass vial containing 1 mL of PBS (pH 7.4).

  • Agitate at 25°C for 24 hours (use a rotary shaker).

  • Filtration: Pass the suspension through a 0.45 µm PVDF filter to remove undissolved solid.

    • Caution: Check for filter adsorption by running a known standard first.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in DMSO.

  • Data Analysis: If the Thermodynamic Solubility is < 5 µM, the compound is liable to precipitate in bioassays, causing "promiscuous" inhibition via protein sequestration.

Mechanistic Visualization: TR-FRET vs. Interference

Understanding why TR-FRET protects your data is vital. The diagram below illustrates the temporal separation of signal.

A Comparative Guide to Catalyst Performance in 4-Iodopyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The N-aryl pyrazole motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of blockbuster drugs and clinical candidates. The strategic functionalization of the pyrazole core, particularly through carbon-nitrogen (C-N) bond formation, is a critical step in the synthesis of these complex molecules. 4-Iodopyrazole serves as a versatile and highly valuable building block in this endeavor, with the iodine atom providing a reactive handle for a variety of cross-coupling reactions. This guide offers an in-depth comparison of the two leading catalytic systems for the N-arylation of 4-iodopyrazole: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. We will delve into the performance of these systems, supported by experimental data, and provide insights into the rationale behind catalyst, ligand, and reagent selection.

The Strategic Importance of 4-Iodopyrazole in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in a variety of biological interactions. The N-aryl substitution on the pyrazole ring allows for the exploration of chemical space in multiple vectors, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates. The C4-iodo substituent on the pyrazole ring is particularly advantageous as it is amenable to further functionalization through reactions like Suzuki or Sonogashira couplings, enabling the late-stage introduction of molecular complexity.

Benchmarking Catalyst Performance: A Comparative Analysis

The choice between a copper- or palladium-based catalytic system for the N-arylation of 4-iodopyrazole is a critical decision in the synthetic design process. Factors such as cost, reaction conditions, functional group tolerance, and scalability all play a role. While traditional Ullmann conditions were often harsh, modern advancements in ligand design have led to milder and more efficient copper-catalyzed systems.[1] On the other hand, the Buchwald-Hartwig amination, a cornerstone of modern cross-coupling chemistry, is renowned for its broad substrate scope and high functional group tolerance, albeit often at a higher cost due to the precious metal catalyst and specialized ligands.[1][2]

Table 1: Comparative Performance of Catalytic Systems for N-Arylation of Pyrazoles

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Copper-Catalyzed
CuI (5 mol%)N,N'-dimethylethylenediamine (20 mol%)K₂CO₃Toluene1102498[3]
CuI (20 mol%)3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%)K-OtBuDioxane130 (MW)1High[4][5]
CuO nanospheres (5 mol%)NoneK₂CO₃DMF1202496[6]
Palladium-Catalyzed
Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₃PO₄t-BuOH1001285-95[7]
Pd(OAc)₂ (2 mol%)tBuBrettPhos (4 mol%)NaOtBuToluene10012High[8]
[Pd(cinnamyl)Cl]₂ (1 mol%)cataCXium A (2 mol%)K₂CO₃Dioxane1002480-90[2]

Key Observations:

  • Copper-catalyzed systems can achieve excellent yields, often with inexpensive ligands like diamines or even without a ligand when using nanocatalysts.[3][6] The use of microwave irradiation can significantly reduce reaction times.[4][5]

  • Palladium-catalyzed systems demonstrate high efficacy with a broad range of aryl halides and often tolerate more sensitive functional groups. The development of bulky, electron-rich phosphine ligands has been instrumental in the success of these reactions.[7][8]

Mechanistic Insights: The "Why" Behind Experimental Choices

Understanding the catalytic cycles of both the Ullmann and Buchwald-Hartwig reactions is crucial for troubleshooting and optimizing reaction conditions.

The Copper-Catalyzed Ullmann Condensation

The classical Ullmann reaction has been significantly improved with the use of ligands to stabilize the copper catalyst and facilitate the reaction under milder conditions. The generally accepted mechanism involves the formation of a copper(I) pyrazolate intermediate, followed by oxidative addition of the aryl halide to a copper(III) species, and subsequent reductive elimination to form the N-aryl pyrazole and regenerate the copper(I) catalyst.

Ullmann_Cycle Cu(I)X Cu(I)X Cu(I)-Pyrazole Cu(I)-Pyrazole Cu(I)X->Cu(I)-Pyrazole + Pyrazole - HX Pyrazole_Anion Pyrazole Anion Cu(III)_Intermediate Cu(III) Intermediate Cu(I)-Pyrazole->Cu(III)_Intermediate + Ar-I (Oxidative Addition) Ar-I Ar-I Cu(III)_Intermediate->Cu(I)X (Reductive Elimination) + N-Aryl Pyrazole N-Aryl_Pyrazole N-Aryl Pyrazole Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Pd(II)_Complex Ar-Pd(II)(I)L_n Pd(0)L_n->Pd(II)_Complex + Ar-I (Oxidative Addition) Ar-I Ar-I Pd(II)_Amide_Complex Ar-Pd(II)(Pyrazole)L_n Pd(II)_Complex->Pd(II)_Amide_Complex + Pyrazole Anion - I⁻ Pyrazole_Anion Pyrazole Anion Pd(II)_Amide_Complex->Pd(0)L_n (Reductive Elimination) + N-Aryl Pyrazole N-Aryl_Pyrazole N-Aryl Pyrazole

Caption: Generalized catalytic cycle for the palladium-catalyzed Buchwald-Hartwig N-arylation of pyrazole.

The bulky and electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps. The choice of base is also important, with weaker bases like carbonates often being preferred for substrates with base-sensitive functional groups. [9]

Experimental Protocols

The following are representative, detailed protocols for the N-arylation of 4-iodopyrazole. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type)

This protocol is adapted from the work of Buchwald and co-workers for the N-arylation of azoles. [3] Materials:

  • 4-Iodopyrazole

  • Aryl halide (e.g., Iodobenzene)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk tube, add CuI (0.05 mmol, 5 mol%), K₂CO₃ (2.1 mmol), and 4-iodopyrazole (1.0 mmol).

  • Seal the tube with a rubber septum, evacuate, and backfill with argon. Repeat this cycle three times.

  • Add anhydrous toluene (2 mL), followed by the aryl halide (1.2 mmol) and N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.

  • Place the sealed reaction vessel in a preheated oil bath at 110 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol is a general procedure based on established methods for Buchwald-Hartwig amination. [7] Materials:

  • 4-Iodopyrazole

  • Aryl halide (e.g., Bromobenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous tert-butanol (t-BuOH)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), K₃PO₄ (2.1 mmol), and 4-iodopyrazole (1.0 mmol) to a Schlenk tube.

  • Add the aryl halide (1.2 mmol) and anhydrous t-butanol (2 mL).

  • Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with dichloromethane, and filter through a short plug of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion

Both copper- and palladium-catalyzed systems offer effective and reliable methods for the N-arylation of 4-iodopyrazole, a key transformation in the synthesis of medicinally relevant compounds. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scale, and the presence of sensitive functional groups. Modern copper-catalyzed systems, with the advent of new ligands and reaction conditions, provide a cost-effective and increasingly mild alternative to the classical Ullmann reaction. The palladium-catalyzed Buchwald-Hartwig amination remains the gold standard for broad substrate scope and functional group tolerance. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to make informed decisions and to streamline the synthesis of novel N-aryl-4-iodopyrazole derivatives for drug discovery and development.

References

Sources

Technical Guide: Thermal vs. Microwave Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Thermal vs. Microwave Synthesis of Substituted Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-stakes landscape of medicinal chemistry, the pyrazole scaffold is ubiquitous, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Traditionally, the synthesis of substituted pyrazoles—most commonly via the Knorr condensation of hydrazines with 1,3-dicarbonyls or


-unsaturated ketones—has been a bottleneck, characterized by prolonged reflux times (2–24 hours) and variable yields.

This guide objectively compares the conventional Thermal Reflux method against Microwave-Assisted Organic Synthesis (MAOS) . Our analysis, grounded in kinetic data and green chemistry metrics, demonstrates that microwave irradiation is not merely a "faster" alternative but a mechanistically distinct trajectory that enhances regioselectivity, suppresses side reactions, and enables solvent-free protocols.

Key Takeaway: MAOS reduces reaction times by >90% (from hours to minutes) and typically improves isolated yields by 15–25% compared to thermal equilibrium methods, making it the superior choice for high-throughput lead optimization.

Mechanistic Divergence: Conduction vs. Dielectric Heating

To understand the disparity in performance, one must look beyond the temperature set-point to the mode of energy transfer.

  • Thermal Synthesis (Conductive): Relies on convection currents and thermal conductivity. Heat transfers from the oil bath

    
     glass wall 
    
    
    
    solvent
    
    
    reactants. This slow gradient often causes "wall effects" where the vessel surface is hotter than the bulk, leading to degradation of sensitive hydrazine intermediates before cyclization occurs.
  • Microwave Synthesis (Dielectric): Utilizes dipolar polarization and ionic conduction . Pyrazole precursors (hydrazines and polar carbonyls) have high dielectric loss tangents (

    
    ). They absorb microwave energy directly, causing rapid molecular rotation and internal friction. This results in instantaneous volumetric heating, often creating localized "superheating" zones that overcome the activation energy barrier for cyclization more efficiently than bulk thermal energy.
    
Diagram 1: Mechanistic Pathway (Knorr Pyrazole Synthesis)

The following diagram illustrates the critical cyclization step where microwave energy accelerates the rate-limiting dehydration.

PyrazoleMechanism Reagents Hydrazine + 1,3-Diketone Intermediate Hydrazone Intermediate Reagents->Intermediate Condensation (-H2O) TS Cyclization Transition State Intermediate->TS Nucleophilic Attack Product Substituted Pyrazole TS->Product Dehydration (-H2O) MW_Effect MICROWAVE EFFECT: Selective heating of polar intermediates accelerates rate-limiting dehydration MW_Effect->TS

Figure 1: The Knorr synthesis pathway. Microwave irradiation specifically targets the polar transition state, accelerating the dehydration step that drives aromaticity.

Comparative Analysis: Data & Metrics

The following data aggregates results from multiple studies comparing the synthesis of 3,5-diphenyl-1H-pyrazole (a standard model compound) using identical molar ratios.

Table 1: Performance Benchmarks
MetricConventional Thermal RefluxMicrowave-Assisted Synthesis (MAOS)
Energy Source Oil Bath / Heating MantleMonomode Microwave Reactor (300W)
Reaction Temperature Reflux (78–110°C)130–150°C (Pressurized)
Reaction Time 2 – 8 Hours 5 – 15 Minutes
Isolated Yield 65 – 78%92 – 98%
Purity (HPLC) 85 – 90% (Requires Recrystallization)>95% (Often requires only wash)
Solvent Usage High (Ethanol/Methanol, 20-50 mL)Low to None (Solvent-free or <5 mL)
Atom Economy Moderate (Side products common)High (Cleaner conversion)
Scope & Limitations
  • Steric Hindrance: Thermal methods struggle significantly with bulky substituents (e.g., tert-butyl groups on the diketone), often stalling at the hydrazone intermediate. MW energy effectively overcomes this steric barrier.

  • Scale-Up: Thermal methods are linear to scale (easy to move from 100mL to 1L). MW is limited by the penetration depth of radiation (typically a few centimeters), making batch scale-up beyond 100-500mL challenging without continuous-flow microwave reactors.

Experimental Protocols

These protocols are designed to be self-validating . The inclusion of specific monitoring checkpoints (TLC/NMR) ensures the researcher can verify success at critical junctures.

Case Study: Synthesis of 3,5-Dimethyl-1-phenylpyrazole

Reagents: Acetylacetone (10 mmol), Phenylhydrazine (10 mmol).

Protocol A: Conventional Thermal Synthesis
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Mixing: Dissolve Acetylacetone (1.0 g) and Phenylhydrazine (1.08 g) in 20 mL of Ethanol . Add 2-3 drops of Glacial Acetic Acid (catalyst).

  • Reaction: Heat the oil bath to 85°C and reflux for 4 hours .

  • Checkpoint 1 (TLC): Spot reaction mixture vs. starting materials (20% EtOAc/Hexane). Expectation: Starting material spots should persist for at least 2 hours.

  • Work-up: Cool to room temperature. Pour into crushed ice (50 g). Stir vigorously for 15 mins to precipitate the solid.

  • Purification: Filter the precipitate. Recrystallize from ethanol to remove unreacted hydrazine (which causes darkening).

  • Result: Pale yellow solid, Yield ~70%.

Protocol B: Microwave-Assisted Synthesis (Recommended)[1][2][3]
  • Setup: Use a 10 mL G10 or G30 microwave process vial with a crimp cap.

  • Mixing: Add Acetylacetone (1.0 g) and Phenylhydrazine (1.08 g) directly to the vial. Solvent-Free (or add 2 mL Ethanol if using a non-absorbing solid). Add 1 drop of Glacial Acetic Acid.

  • Irradiation: Cap the vial. Place in a monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

    • Method: Dynamic Power.

    • Temp: 130°C.

    • Hold Time: 5 Minutes.

    • Pressure Limit: 250 psi.

  • Checkpoint 2 (Pressure Profile): Monitor the pressure curve on the instrument. Expectation: A steady rise followed by a plateau indicates successful volatile generation (water byproduct) without runaway decomposition.

  • Work-up: Cool to 50°C (compressed air cooling). Open vial. The product often solidifies immediately upon cooling. Wash with cold water (2 x 5 mL) and dry.

  • Result: White/Off-white crystals, Yield >92%. No recrystallization typically required.

Diagram 2: Workflow Comparison

This diagram visualizes the efficiency gap between the two workflows.

WorkflowComparison cluster_Thermal Protocol A: Thermal (4-6 Hours) cluster_MW Protocol B: Microwave (15 Mins) T_Start Mix Reagents + Solvent (20mL EtOH) T_Heat Reflux @ 85°C (4 Hours) T_Start->T_Heat T_Workup Ice Bath Precipitation + Filtration T_Heat->T_Workup T_Purify Recrystallization (Required) T_Workup->T_Purify M_Start Mix Reagents (Solvent-Free / Min Solvent) M_Heat MW Irradiation @ 130°C (5 Minutes) M_Start->M_Heat M_Workup Cool & Wash (Water) M_Heat->M_Workup M_Final Pure Product (>95% Purity) M_Workup->M_Final

Figure 2: Operational workflow comparing the multi-step thermal process against the streamlined microwave protocol.

Conclusion & Recommendation

For research and lead optimization where speed, purity, and library diversity are paramount, Microwave-Assisted Synthesis is the superior methodology . The ability to perform reactions solvent-free or in water ("Green" conditions) further aligns with modern pharmaceutical sustainability goals.[4]

When to use Thermal:

  • You lack access to a dedicated microwave reactor (do NOT use domestic kitchen microwaves due to safety and reproducibility risks).

  • You are scaling up to >500g batches where batch microwave reactors are inefficient.

When to use Microwave:

  • Routine library generation.

  • Reactions involving deactivated or sterically hindered substrates.

  • When optimizing for "Green Chemistry" metrics (E-factor reduction).

References

  • Microwave-assisted synthesis of pyrazoles - a mini-review. Source: DergiPark (European Journal of Life Sciences) URL:[Link](Note: Generalized link to journal issue based on search context)

  • New "Green" Approaches to the Synthesis of Pyrazole Derivatives. Source: National Institutes of Health (PubMed Central) / Molecules URL:[Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives. (Contextual comparison for N-heterocycles) Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation. Source: Bentham Science / PubMed URL:[Link]

Sources

Technical Guide: Impurity Profiling and Control in 4-Iodopyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis of Byproducts in 4-Iodopyrazole Reactions Content Type: Publish Comparison Guide

Executive Summary

4-Iodopyrazole is a linchpin scaffold in modern drug discovery, serving as the primary entry point for C4-arylation via Suzuki-Miyaura coupling. However, its utility is compromised by a "reactivity paradox": the same weak C-I bond (


) that facilitates facile oxidative addition also accelerates deleterious side reactions. This guide provides a comparative analysis of synthesis routes, a mechanistic breakdown of downstream byproducts (specifically protodeiodination), and validated analytical protocols for impurity control.

Comparative Analysis of Synthesis Routes

The purity of 4-iodopyrazole is determined upstream.[1] We compare the two dominant industrial routes: Direct Oxidative Iodination (Method A) and De Novo Cyclization (Method B).

Table 1: Comparative Efficiency and Impurity Profile
FeatureMethod A: Direct Iodination (

)
Method B: De Novo Cyclization (Hydrazones +

)
Primary Mechanism Electrophilic Aromatic Substitution (EAS)Electrophilic Cyclization
Yield 63% – 100%55% – 85%
Regioselectivity Moderate: Risk of poly-iodination (3,4-diiodo)High: C4-iodo is structurally enforced
Key Impurities 3,4-diiodopyrazole, 3,4,5-triiodopyrazole1-aryl-5-alkyl-pyrazoles (minor)
Scalability High (Green solvent: Water)Moderate (Requires specific precursors)
Cost Efficiency High (Cheap reagents)Low (Multi-step precursor synthesis)
Expert Insight: The Poly-Iodination Risk

In Method A, the pyrazole ring activates subsequent halogenation. Once the C4 position is iodinated, the electron-rich nature of the pyrazole ring allows for further electrophilic attack at C3 and C5, especially if the oxidant stoichiometry is not strictly controlled. Method B avoids this by constructing the ring around the iodine, but it is operationally more complex.

Visualization 1: Synthesis Pathways & Byproduct Logic

The following diagram illustrates the divergent pathways and the origin of specific impurities.

SynthesisPathways StartA Pyrazole (Starting Material) IodoPz 4-Iodopyrazole (Target Product) StartA->IodoPz Method A: I2 / H2O2 (EAS) StartB Acetylenic Hydrazone StartB->IodoPz Method B: I2 Cyclization DiIodo 3,4-Diiodopyrazole (Over-iodination) IodoPz->DiIodo Excess I2 (Side Rxn) TriIodo 3,4,5-Triiodopyrazole (Poly-iodination) DiIodo->TriIodo Harsh Cond.

Figure 1: Mechanistic origins of poly-iodinated impurities in direct iodination vs. cyclization routes.

Downstream Application Analysis: The Suzuki Coupling Trap

When 4-iodopyrazole is used in Suzuki-Miyaura coupling, the impurity profile shifts from synthesis byproducts to reaction artifacts. The weak C-I bond renders the molecule susceptible to Protodeiodination (replacement of I with H), often misidentified as unreacted starting material.

Mechanism of Failure: Protodeiodination

Unlike chloro- or bromo-analogs, 4-iodopyrazole undergoes rapid oxidative addition to Pd(0). However, if the transmetalation step is slow (due to steric bulk or low boronic acid activity), the Pd(II) intermediate intercepts a hydride source (solvent, base, or moisture), leading to reductive elimination of the de-iodinated pyrazole.

Visualization 2: The Dehalogenation Cycle

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (Ar-Pd-I) Pd0->OxAdd + 4-Iodopyrazole TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid (Standard Cycle) Dehalo Protodeiodination (Ar-H + Pd(II)) OxAdd->Dehalo Slow Transmetalation + H-Source (Solvent/Base) Homo Homocoupling (Ar-Ar) OxAdd->Homo Disproportionation Product Coupled Product (C-C Bond) TransMet->Product Reductive Elimination Product->Pd0 Regeneration

Figure 2: Competition between productive coupling and the protodeiodination side-loop.

Validated Experimental Protocols

A. Synthesis Protocol: Green Iodination (Method A Optimized)

Objective: Minimize poly-iodination while maintaining high yield.

  • Reagents: Pyrazole (1.0 eq), Iodine (

    
    , 0.6 eq), 
    
    
    
    (30% aq, 0.6 eq), Water (Solvent).
  • Procedure:

    • Dissolve pyrazole in water at room temperature.

    • Add finely powdered iodine (0.5 eq initially) with vigorous stirring.

    • Add

      
       dropwise over 30 minutes.[1] Critical: Slow addition prevents localized hot-spots that favor di-iodination.
      
    • Monitor via TLC/HPLC. If conversion <95%, add remaining iodine/peroxide.

    • Quench: Add saturated

      
       to neutralize excess iodine.
      
    • Purification: Precipitate crude product. Recrystallize from Ethanol/Water to remove traces of 3,4-diiodopyrazole.

B. Analytical Protocol: HPLC Separation

Objective: Quantify 4-iodo vs 3,4-diiodo species.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB, 150mm x 4.6mm, 5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (pH control is vital for pyrazole tautomers).

    • B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 220 nm (Pyrazole ring absorption).

  • Retention Logic:

    • Pyrazole (SM): Elutes earliest (most polar).

    • 4-Iodopyrazole: Intermediate retention.

    • 3,4-Diiodopyrazole: Elutes later (increased lipophilicity from iodine).

References

  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Source: ResearchGate.[1] URL:[Link]

  • Synthesis of 4-iodopyrazole derivatives via electrophilic cyclization. Source: Middle East Technical University (METU). URL:[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Mechanism of Dehalogenation. Source: ACS Publications (Journal of Organic Chemistry).[3][4] URL:[Link]

  • Separation of 4-Iodopyrazole on Newcrom R1 HPLC column. Source: SIELC Technologies. URL:[Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Organic Chemistry Portal. URL:[Link]

Sources

A Senior Scientist's Guide to Evaluating 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole: Deconstructing the Certificate of Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the exacting world of drug discovery and development, the quality of a chemical building block is not merely a parameter—it is the foundation of reproducible, reliable, and ultimately successful research. The small molecule, 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole, is a versatile heterocyclic scaffold crucial in constructing complex molecular architectures, particularly in fragment-based drug discovery (FBDD).[1][2][3][4][5] Its purity and structural integrity are paramount. This guide provides a comprehensive framework for critically evaluating this reagent, centered on its most important quality document: the Certificate of Analysis (CoA).

A CoA is a batch-specific "report card" issued by a manufacturer that verifies a product's compliance with its predetermined specifications.[6][7] Understanding how to interpret this document is essential for comparing reagents from different suppliers and ensuring the quality of materials entering your workflow.

Section 1: Anatomy of a Certificate of Analysis for this compound

While a specific batch CoA is provided upon purchase, any reputable supplier's document will contain the following core sections.[8] We will deconstruct a typical CoA to understand the causality behind each analytical choice.

Table 1: Representative Certificate of Analysis - this compound

ParameterSpecificationResultMethod
Identifiers
Chemical NameThis compoundConforms-
CAS Number1260763-91-8 (example)Conforms-
Molecular FormulaC₉H₈IN₃Conforms-
Molecular Weight301.09 g/mol Conforms-
Lot NumberAN-XYZ-123AN-XYZ-123-
Physical Properties
AppearanceWhite to Off-White SolidWhite Crystalline SolidVisual Inspection
Melting Point115-120 °C117.8 °CUSP <741>
Identity & Purity
Purity (HPLC)≥98.0% (AUC)99.2%HPLC-UV (254 nm)
¹H NMRConforms to StructureConforms400 MHz, DMSO-d₆
Mass SpectrumConforms to MW[M+H]⁺ = 302.0ESI-MS
Contaminants
Water Content≤0.5%0.15%Karl Fischer Titration
Residual SolventsPer USP <467>Not DetectedGC-HS
Expert Analysis of CoA Parameters:
  • Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment of small molecules.[9][10][11] It separates the target compound from impurities. The specification "≥98.0% (AUC)" means the area under the curve of the main peak must be at least 98.0% of the total area of all peaks in the chromatogram.

    • Why it Matters: A result of 99.2% is excellent, but the crucial detail is the impurity profile. Are there multiple small impurities or one major one? A supplier's CoA may not show the full chromatogram. This is a key reason for in-house verification. An impurity with a similar structure could compete in subsequent reactions, leading to difficult-to-separate side products and reduced yields.

  • Identity Confirmation (¹H NMR & Mass Spec):

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides a detailed fingerprint of the molecule's structure.[12][13][14] For this compound, a scientist should expect to see characteristic signals for the pyrazole ring protons, the methylene bridge protons, and the pyridine ring protons, all with the correct chemical shifts, splitting patterns, and integration values. "Conforms to Structure" indicates the observed spectrum matches the reference.

    • Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound.[15][16][17][18][19] Electrospray Ionization (ESI) is a common method that generates a protonated molecule, [M+H]⁺. For a molecular weight of 301.09, observing a peak at m/z 302.0 provides strong evidence of the correct compound.

    • Why They Matter: Together, NMR and MS provide orthogonal confirmation of identity. NMR confirms the precise arrangement of atoms, while MS confirms the overall mass. Trustworthy data requires both.

  • Water Content (Karl Fischer Titration): This is the gold standard for accurately measuring water content in a sample.[20][21][22][23][24] Unlike simple drying, it is specific to water and can detect both free and bound water.

    • Why it Matters: Many organometallic reactions and reagents are highly sensitive to moisture. Water can quench catalysts, hydrolyze starting materials, or promote side reactions. A low water content (e.g., 0.15%) is critical for reproducibility, especially in automated high-throughput synthesis.

Section 2: A Practical Comparison Guide for Supplier Selection

When evaluating this compound from different sources, the CoA is your primary tool. The "alternative" is often not a different molecule but a different batch or supplier of the same molecule. Use the following table to objectively compare offerings.

Table 2: Supplier Comparison Framework

ParameterSupplier A (CoA Lot: AN-XYZ-123)Supplier B (CoA Lot: BN-PQR-456)Key Considerations & Field Insights
Purity (HPLC) 99.2%98.5%Winner: A. However, if Supplier B is significantly cheaper, request the chromatogram. A single, known, non-reactive impurity might be acceptable.
Water Content (KF) 0.15%0.45%Winner: A. A lower water content is almost always preferable and justifies a higher cost for moisture-sensitive applications.
Appearance White Crystalline SolidOff-White PowderWinner: A. A pure compound is typically a white, crystalline solid. An "off-white" or yellowish color can indicate the presence of minor, often unidentified, chromophoric impurities from the synthesis.
Price per Gram $150$110Winner: B. Price is a factor, but it must be weighed against the risk of failed experiments due to lower quality. The cost of a failed reaction (scientist time, solvents, other reagents) often exceeds the savings on a single building block.
Lead Time 1-2 Days5-7 DaysWinner: A. In fast-paced drug discovery projects, rapid availability can be a critical deciding factor.
Regulatory Compliance ISO 9001 CertifiedNot StatedWinner: A. An ISO certification or statement of compliance with Good Manufacturing Practice (GMP) provides confidence in the supplier's quality management system.[25][26][27][28][29]
Overall Assessment Higher initial cost but lower risk due to superior purity, lower water content, and better quality indicators. The preferred choice for critical path and GMP-regulated projects.More economical option suitable for initial, non-critical exploratory work. In-house validation is strongly recommended before committing to large-scale use.

Section 3: In-House Verification: A Self-Validating System

A Certificate of Analysis is a claim. Trust, but verify. Upon receiving a new batch of reagent, performing simple, in-house checks is a crucial part of a robust scientific process. This self-validating system ensures the material in the bottle matches the documentation.

Experimental Protocol 1: HPLC-UV Purity Verification

This protocol confirms the purity reported on the CoA and provides a visual of the impurity profile.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

  • Instrumentation: Use a standard reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Elution:

    • Start at 5% B for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 3 minutes.

  • Detection: Monitor UV absorbance at 254 nm.

  • Analysis: Integrate the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks. Compare this value to the CoA. Note the number and size of any impurity peaks.

Experimental Protocol 2: ¹H NMR Identity Confirmation

This protocol provides an unambiguous confirmation of the chemical structure.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Analysis: Compare the obtained spectrum to a reference spectrum or predict the spectrum based on known chemical shifts for pyrazole and pyridine moieties.[12][13]

    • Expected Signals: Look for two distinct singlets for the pyrazole protons, a singlet for the methylene bridge (-CH₂-), and two doublets for the AA'BB' system of the 4-substituted pyridine ring.

    • Verification: Ensure the chemical shifts and integration ratios match the expected structure. The absence of significant unassigned peaks is critical.

Section 4: Visualizing the Quality Control Workflow

The decision-making process for accepting a chemical reagent can be visualized as a logical flow, ensuring that quality is maintained at every step.

QC_Workflow cluster_procurement Procurement & Initial Vetting cluster_verification In-House Verification (Self-Validation) cluster_disposition Material Disposition Start Identify Need for Reagent Compare Compare Suppliers: CoA, Price, Lead Time Start->Compare Select Select Optimal Supplier Compare->Select Receive Receive Reagent & CoA Select->Receive Verify Perform In-House QC (HPLC, NMR) Receive->Verify Decision Data Matches CoA? Verify->Decision Accept Accept Lot for Use in Experiments Decision->Accept Yes Reject Reject Lot Contact Supplier Decision->Reject No

Caption: Quality control workflow from supplier selection to material acceptance.

By integrating a thorough analysis of the Certificate of Analysis with a robust in-house verification system, researchers can mitigate risks associated with reagent quality, ensuring the integrity and reproducibility of their scientific endeavors. This diligence is the bedrock of high-quality research in the competitive landscape of drug development.

References

  • National Institute of Standards and Technology. Certificate of Analysis. Available from: [Link]

  • Artsyl. Certificate of Analysis: Uses, Definition, Template. Available from: [Link]

  • LabAlley. How to Read a Chemical Certificate of Analysis (COA). Available from: [Link]

  • Wagner, A.D., et al. (2022). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. Available from: [Link]

  • Agilent Technologies. (2019). Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. Available from: [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available from: [Link]

  • U.S. Food and Drug Administration. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available from: [Link]

  • Agilent Technologies. Scaling Small Molecule Purification Methods for HPLC. Available from: [Link]

  • Agilent Technologies. Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Available from: [Link]

  • Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?. Available from: [Link]

  • Connect Journals. (2011). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Concepts and Core Principles of Fragment-Based Drug Design. PMC. Available from: [Link]

  • Scharlab. Karl Fischer water content titration. Available from: [Link]

  • Peptides.org. HPLC Purity Testing Explained: What Researchers Need to Know. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Available from: [Link]

  • ResearchGate. (2014). Reverse-phase HPLC Analysis and Purification of Small Molecules. Available from: [Link]

  • Agilent Technologies. Agilent ULTRA Analytical Standards and Certified Reference Materials. Available from: [Link]

  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Available from: [Link]

  • ResearchGate. Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). Available from: [Link]

  • World Health Organization. Good Manufacturing Practices (GMP). Available from: [Link]

  • MtoZ Biolabs. How to Determine Molecular Weight?. Available from: [Link]

  • CovalX. LC-MS Analysis: Accurate Protein Molecular Weight Determination. Available from: [Link]

  • IntuitionLabs. (2026). Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15324479, 4-Iodo-1-(triphenylmethyl)-1H-pyrazole. Available from: [Link]

  • Mettler Toledo. What Is Karl Fischer Titration?. Available from: [Link]

  • Open Access Journals. (2023). Fragment-Based Drug Design (FBDD). Available from: [Link]

  • The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • U.S. Food and Drug Administration. Current Good Manufacturing Practice (CGMP) Regulations. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Advantages of Molecular Weight Identification during Native MS Screening. PMC. Available from: [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Available from: [Link]

  • Wikipedia. Fragment-based lead discovery. Available from: [Link]

  • Digital CSIC. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

  • Optihaven. (2025). Good Manufacturing Practices (GMP). Available from: [Link]

  • BYJU'S. Principle of Karl Fischer Titration. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2776444, 4-Iodo-5-methyl-1-phenyl-1H-pyrazole. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically grounded guide for the safe and compliant disposal of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole. As a halogenated, nitrogen-containing heterocyclic compound, this substance requires specific handling and disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are based on established principles of chemical waste management and an analysis of safety data for structurally similar molecules.

Core Principle: Hazard-Based Waste Identification

The foundational step in proper disposal is understanding the inherent risks of the compound. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from close structural analogs like 4-iodo-1-methyl-1H-pyrazole and other iodinated pyrazoles provide a reliable basis for hazard assessment.

These analogs are consistently classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage: Poses a risk of serious eye damage or irritation.[1][2][3][4]

  • Harmful if Swallowed: May be harmful if ingested.[1][5][6]

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a dust.[1][2]

Crucially, the presence of an iodine atom on the pyrazole ring places this compound in the category of halogenated organic waste .[7][8] This classification is the single most important factor dictating its disposal pathway, as halogenated wastes require specialized treatment methods, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts like dioxins and furans.[9] Mixing this waste stream with non-halogenated solvents or solids needlessly complicates and increases the cost of disposal for the entire container.[7]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following minimum PPE must be worn. The causality is clear: to prevent skin contact, eye damage, and inhalation of dusts.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses or chemical safety goggles. A face shield is required if there is a splash risk.Protects against dust particles and accidental splashes, preventing serious eye irritation or damage.[1][2][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber), disposed of after use or if contaminated.Prevents skin irritation and absorption. Contaminated gloves must be removed and disposed of properly to avoid cross-contamination.[1][2]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended for operations that may generate dust.[10]Minimizes the risk of inhaling irritating dust particles. Required when handling bulk quantities or during spill cleanup.[1][2]

Step-by-Step Disposal & Segregation Protocol

Adherence to a strict, self-validating protocol is essential for safety and compliance. Do not deviate from these steps.

Step 1: Designate a Waste Container

  • Select a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle or drum).

  • The container must have a secure, tight-fitting lid to prevent leaks or the release of vapors.[7][11]

  • Crucially, the container must be clearly and accurately labeled as "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLIDS" (or as required by your institution's Environmental Health & Safety (EHS) department).

Step 2: Waste Collection

  • Solid Waste: Carefully transfer residual this compound into the designated waste container using a dedicated spatula or scoop. Avoid actions that generate dust.[1][10]

  • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing paper, gloves, paper towels from a minor spill cleanup) should also be placed in this container.

  • Solvent Rinsate: If rinsing glassware that contained the compound, use a minimal amount of a suitable organic solvent. This rinsate must be collected as halogenated liquid waste in a separate, appropriately labeled liquid waste container. Do not add solvents to the solid waste container.

Step 3: Maintain Proper Segregation

  • DO NOT mix this compound waste with non-halogenated waste streams.[7][8]

  • Keep this waste stream separate from incompatible materials, particularly strong oxidizing agents.[4][12]

  • Never dispose of this chemical down the drain or in regular trash.[10][11] This is a direct violation of environmental regulations and poses a significant risk.

Step 4: Storage and Final Disposal

  • Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[7]

  • The container should be stored in secondary containment to mitigate any potential leaks.[7][13]

  • Once the container is full or ready for pickup, contact your institution's EHS office to arrange for collection. EHS will then manage the transport to a licensed hazardous waste disposal facility.[2]

Waste Disposal Workflow

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Final Disposal A Identify Waste: This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or contaminated labware? B->C D Place in 'Halogenated Organic SOLID Waste' container C->D Yes E Is the waste a solvent rinsate? C->E No G Securely seal container when not in use D->G F Place in 'Halogenated Organic LIQUID Waste' container E->F Yes E->G No F->G H Store in designated Satellite Accumulation Area (SAA) with secondary containment G->H I Contact EHS for Pickup and Licensed Final Disposal H->I

Caption: Decision workflow for the disposal of this compound.

Emergency Protocol: Spill Management

Accidents require immediate and correct action. The response is dictated by the scale of the spill.

For Small Spills (a few grams):

  • Ensure the area is well-ventilated.[1]

  • Wearing your full PPE (including a respirator if available), gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Carefully sweep or scoop the material into the designated "Halogenated Organic Solid Waste" container.[6][10] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Decontaminate the spill surface with a suitable solvent and collect the cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate all personnel from the immediate area.[10]

  • Alert your colleagues and notify your laboratory supervisor and institutional EHS department immediately.

  • Prevent entry into the affected area.

  • Allow only trained emergency responders to conduct the cleanup.[10]

By internalizing and consistently applying these scientifically sound procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • 4-Iodo-1-methyl-1H-pyrazole - AWS. (2015).
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Safety Data Sheet for 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Safety Data Sheet for Oxidizing Reagent 0.
  • An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine - Benchchem. (n.d.). BenchChem Technical Guide.
  • 14 - SAFETY DATA SHEET. (n.d.). Safety Data Sheet for 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
  • 3-Iodo-1H-pyrazole SDS, 4522-35-4 Safety D
  • 4-Iodo-1H-pyrazole - CymitQuimica. (2022).
  • 3-Iodo-1-methyl-1H-pyrazole - SAFETY D
  • WASTE MANAGEMENT. (2016). Bucknell University.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017). International Journal of Petrochemical Research.
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Dartmouth College.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole. As your partner in laboratory safety, we aim to provide value beyond the product itself, building trust by ensuring you have the critical information needed for safe handling, operation, and disposal. This document is structured to offer a deep, technically-grounded understanding of the necessary precautions, moving from hazard assessment to detailed operational protocols.

Hazard Assessment: Understanding the "Why" Behind the "How"

This compound is a heterocyclic compound whose structure suggests a specific hazard profile. While comprehensive toxicological data for this exact molecule may be limited, a rigorous scientific assessment of its constituent functional groups—an iodinated pyrazole and a pyridine moiety—provides a strong basis for establishing robust safety protocols.

  • Iodinated Heterocycles: Compounds in this class are known to be irritants. Safety data for analogous structures like 4-Iodo-1-methyl-1H-pyrazole and 3-Iodo-1-methyl-1H-pyrazole indicate they can cause skin irritation, serious eye damage, and respiratory irritation.[1][2] Ingestion may also be harmful.[1]

  • Pyridine Derivatives: The pyridine group is associated with a range of health hazards. Pyridine itself is harmful if swallowed, inhaled, or in contact with skin.[3] It can be absorbed through the skin and is toxic to the central nervous system, liver, and kidneys.[4][5] Overexposure can lead to symptoms like nausea, headaches, and nervousness.[4]

Therefore, the primary hazards associated with this compound are presumed to be:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, inhaled, or absorbed through the skin.[3][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][6]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][6]

  • Specific Target Organ Toxicity: May cause respiratory irritation upon single exposure.[1][6][7]

This assessment mandates a multi-layered approach to protection, starting with engineering controls and followed by carefully selected Personal Protective Equipment (PPE).

Core Personal Protective Equipment (PPE) Protocol

A self-validating safety system relies on understanding that PPE is the final barrier between the researcher and the chemical. Its effectiveness is predicated on proper selection and use, supported by primary engineering controls.

Primary Engineering Controls: The First Line of Defense

Before any personal equipment is considered, the work environment must be engineered for safety.

  • Chemical Fume Hood: All handling of this compound, especially when dealing with powders or creating solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[4][8] This is critical to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to keep airborne concentrations of any chemical vapors or dust low.[9][10]

  • Emergency Stations: An eyewash station and a safety shower must be readily accessible and within a 10-second travel distance from the work area.[4][8][10]

Tier 1 Protection: Essential PPE for All Handling Operations

This level of PPE is mandatory for any procedure involving the compound, from weighing to solution preparation.

  • Eye and Face Protection: Chemical safety goggles are required at all times to protect against splashes and accidental contact.[8][10] For procedures with a higher risk of splashing, such as transfers or heating, a full face shield should be worn in addition to goggles.[8][9]

  • Protective Clothing: A fully-buttoned, long-sleeved lab coat is essential to protect the skin and personal clothing from contamination.[4][10]

  • Gloves: Proper glove selection is critical. Nitrile gloves are a common choice for general chemical resistance, but for compounds like pyridine derivatives, more robust options are recommended.[4][8] Always consult the glove manufacturer's compatibility chart.

Glove Type Protection Level Use Case Recommendation Rationale
Nitrile Rubber GoodSuitable for handling small quantities of solid material and for short-duration tasks.[8]Provides a good barrier against incidental contact and splashes.
Butyl Rubber ExcellentRecommended for handling solutions, performing extractions, or any procedure with prolonged potential contact.Offers superior resistance to pyridine and many organic solvents.[4]
PVA (Polyvinyl Alcohol) ExcellentAn alternative to Butyl Rubber for handling pyridine.Note: PVA is water-soluble and should not be used with aqueous solutions.[4]

Step-by-Step Glove Protocol:

  • Inspect gloves for any signs of damage (punctures, tears) before use.

  • Don gloves, ensuring they overlap the cuffs of the lab coat.

  • After handling is complete, remove gloves using a technique that avoids skin contact with the contaminated exterior.

  • Dispose of used gloves in the designated hazardous waste container.[8]

  • Wash hands thoroughly with soap and water after removing gloves.[4][9]

Tier 2 Protection: For Operations with Increased Risk

Certain procedures may generate dust or aerosols, requiring an elevated level of protection.

  • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[5][8][10] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training.

Operational Safety and Disposal Plan

Trustworthiness in safety protocols comes from clear, repeatable, and logical procedures for every stage of the chemical's lifecycle in the lab.

Safe Handling and Storage Protocol
  • Preparation: Before handling, ensure all required PPE is donned correctly and the fume hood is operational.

  • Weighing: Conduct weighing of the solid compound in a fume hood to prevent inhalation of fine particles. Avoid generating dust.[8][10]

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

  • General Use: Keep containers tightly closed when not in use.[2][9] Avoid contact with skin, eyes, and clothing.[2][10] Do not eat, drink, or smoke in the work area.[6][9]

  • Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[8][10] The container must be clearly labeled and tightly sealed.[4][9]

Emergency Response Plan: Spills and Exposures

Immediate and correct response is critical to mitigating harm.

EmergencyResponse cluster_Spill Chemical Spill cluster_Exposure Personal Exposure Start Incident Occurs (Spill or Exposure) Spill Spill Detected Start->Spill Exposure Exposure Detected Start->Exposure AssessSpill Assess Spill Size Spill->AssessSpill Evacuate Evacuate Immediate Area Alert Alert Supervisor. Call Emergency Services (911). Evacuate->Alert SmallSpill Small Spill (Can be cleaned in <10 min) AssessSpill->SmallSpill Small LargeSpill Large Spill AssessSpill->LargeSpill Large Cleanup Wear Full PPE. Absorb with inert material (sand, earth). Collect in sealed waste container. SmallSpill->Cleanup LargeSpill->Evacuate Route Route of Exposure? Exposure->Route Skin Skin Contact Route->Skin Skin Eyes Eye Contact Route->Eyes Eyes Inhalation Inhalation Route->Inhalation Inhalation Ingestion Ingestion Route->Ingestion Ingestion WashSkin Remove contaminated clothing. Wash skin with soap & water for 15 min. Skin->WashSkin RinseEyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses if possible. Eyes->RinseEyes FreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->FreshAir RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth Medical Seek Immediate Medical Attention. Bring SDS. WashSkin->Medical RinseEyes->Medical FreshAir->Medical RinseMouth->Medical

Caption: Emergency response workflow for spills and exposures.

Detailed Emergency Steps:

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[9][11]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2][11] If irritation persists, get medical advice.[1][2]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[1][2][9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][9]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9][11]

Waste Disposal Protocol

Iodinated organic compounds are classified as hazardous waste and must not be disposed of in standard trash or down the drain.[12][13] Environmental release must be avoided.[11]

Step-by-Step Disposal Plan:

  • Segregation: All waste contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Chemical Waste: Unused or waste quantities of the chemical should be stored in a sealed, airtight, and compatible container.[4]

  • Labeling: Attach a completed hazardous waste label to the container as soon as the first item of waste is added.

  • Collection: Once the container is full, arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[13] These facilities are equipped to handle and treat such chemical waste in accordance with all local, state, and federal regulations.[8][13][14]

References

  • Safety Data Sheet. (2023). Pyridine.
  • Material Safety Data Sheet. (n.d.). Pyridine-N-oxide, 98%. Cole-Parmer.
  • Safety Data Sheet. (2022). 4-Iodo-1-(pyridin-3-ylmethyl)pyrazole. ChemicalBook.
  • Standard Operating Procedure. (n.d.). Pyridine.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Pyridine. Centers for Disease Control and Prevention.
  • Safety Data Sheet. (2025). Pyridine. Carl ROTH.
  • Student Safety Sheets. (2022). CLEAPSS Science.
  • Reddit Discussion on Iodine Disposal. (2021). r/chemhelp.
  • Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine. (n.d.). Benchchem.
  • Iodine Disposal For Businesses. (n.d.). Collect and Recycle.
  • Safety Data Sheet. (2015). 4-Iodo-1-methyl-1H-pyrazole. Volochem, Inc.
  • Safety Data Sheet. (2025). 3-Iodo-1-methyl-1H-pyrazole. Fisher Scientific.
  • Safety Data Sheet. (2022). 4-Iodo-1H-pyrazole. Apollo Scientific.
  • Safety Data Sheet. (n.d.). 3-Iodo-1H-pyrazole. ECHEMI.
  • Production, Import/Export, Use, and Disposal. (n.d.). Iodine. ATSDR.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole
Reactant of Route 2
Reactant of Route 2
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.